molecular formula C10H16N2O4S3 B194995 (+)-(Trans)-dorzolamide CAS No. 120279-95-0

(+)-(Trans)-dorzolamide

Cat. No.: B194995
CAS No.: 120279-95-0
M. Wt: 324.4 g/mol
InChI Key: IAVUPMFITXYVAF-HTRCEHHLSA-N
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Description

(4R,​6R)​-Dorzolamide is an isomer of Dorzolamide. Dorzolamide is a carbonic anhydrase inhibitor. It is an anti-glaucoma agent, and acts by decreasing the production of aqueous humour.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R,6R)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4S3/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16)/t6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVUPMFITXYVAF-HTRCEHHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H]1C[C@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201111294
Record name 4H-Thieno[2,3-b]thiopyran-2-sulfonamide, 4-(ethylamino)-5,6-dihydro-6-methyl-, 7,7-dioxide, (4R,6R)-rel-
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Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

120279-89-2, 120279-95-0, 1202579-95-0
Record name 4H-Thieno[2,3-b]thiopyran-2-sulfonamide, 4-(ethylamino)-5,6-dihydro-6-methyl-, 7,7-dioxide, (4R,6R)-rel-
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Record name Dorzolamide, (+)-(trans)-
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Record name 4H-Thieno[2,3-b]thiopyran-2-sulfonamide, 4-(ethylamino)-5,6-dihydro-6-methyl-, 7,7-dioxide, (4R,6R)-rel-
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Record name (4R,6R)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide
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Record name DORZOLAMIDE, (TRANS)-(+)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Foundational & Exploratory

An In-depth Technical Guide to (+)-(Trans)-Dorzolamide: Structure, Properties, and Mechanism

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (+)-(trans)-dorzolamide, a cornerstone in the management of elevated intraocular pressure. Designed for researchers, scientists, and drug development professionals, this document delves into the critical chemical and pharmacological aspects of this potent carbonic anhydrase inhibitor.

Chemical Identity and Stereochemistry

Dorzolamide is a synthetic organic compound belonging to the sulfonamide class of drugs.[1] Its therapeutic efficacy is intrinsically linked to its specific stereoisomeric form.

Systematic Name: (4S,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide[1][2] CAS Registry Number: 120279-96-1 (for the free base)[1] Molecular Formula: C₁₀H₁₆N₂O₄S₃[1][3] Molecular Weight: 324.44 g/mol [1]

Structural Elucidation and Stereoisomerism

The structure of dorzolamide is characterized by a fused thieno[2,3-b]thiopyran ring system. Two key functional groups are crucial for its biological activity: the unsubstituted sulfonamide group (-SO₂NH₂) and the ethylamino group (-NHCH₂CH₃).

The designation This compound refers to a specific stereoisomer. The molecule contains two chiral centers at positions 4 and 6 of the thiopyran ring.

  • Trans Configuration: The ethylamino group at position 4 and the methyl group at position 6 are on opposite sides of the ring plane.

  • Stereochemical Descriptors: The absolute configuration is defined as (4S, 6S).[1][4][5] The "(+)" indicates that this enantiomer is dextrorotatory, meaning it rotates plane-polarized light to the right. The corresponding (4R,6R) enantiomer is the levorotatory, or (-), form.[6] The specific rotation for the hydrochloride salt is approximately -17° in water.[7]

The precise stereochemistry is paramount, as the (4S,6S)-isomer is the pharmacologically active agent responsible for potent carbonic anhydrase inhibition.

Dorzolamide_Structure cluster_molecule N1 N H1 H N1->H1 C11 CH2 N1->C11 S1 S C1 CH3 S1->C1 S2 S O1 O S2->O1 O2 O S2->O2 S3 S O3 O S3->O3 O4 O S3->O4 N2 N S3->N2 C2 C C1->C2 C2->S3 C3 C C2->C3 C4 C C3->C4 C4->S1 C5 C C4->C5 C6 C C5->C6 C7 C C6->C7 C8 CH C6->C8 C7->S2 C7->C3 C8->N1 C9 CH2 C8->C9 C9->C5 C10 CH3 C11->C10 label_4S (4S) label_6S (6S) caption Figure 1: 2D Structure of this compound

Caption: Figure 1: 2D Structure of this compound.

Physicochemical Properties

Dorzolamide is typically formulated as its hydrochloride salt to enhance solubility and stability for ophthalmic use.[7] The properties of dorzolamide hydrochloride are critical for its formulation as a topical ophthalmic solution.

PropertyValueSource
Appearance White to off-white crystalline powder[7]
Molecular Weight (HCl Salt) 360.9 g/mol [7][8]
Melting Point (HCl Salt) Approx. 264°C[7]
Solubility (HCl Salt) Soluble in water, slightly soluble in methanol and ethanol[7]
pH of 2% Solution Approximately 5.6[7]
Plasma Protein Binding Approximately 33%[1][3][9]

Mechanism of Action

Dorzolamide's therapeutic effect stems from its potent and specific inhibition of carbonic anhydrase, particularly isoenzyme II (CA-II).[1][9][10]

The Role of Carbonic Anhydrase in the Eye

Carbonic anhydrase is a zinc-containing enzyme abundant in the ciliary processes of the eye. It catalyzes the reversible hydration of carbon dioxide to form carbonic acid, which then dissociates into bicarbonate (HCO₃⁻) and hydrogen (H⁺) ions.[7][10][11] This process is fundamental to the secretion of aqueous humor, the fluid that maintains pressure within the eye. The formation of bicarbonate ions drives the transport of sodium and fluid into the posterior chamber, thus generating aqueous humor.[7][11][12]

Inhibition and Reduction of Intraocular Pressure (IOP)

Dorzolamide, administered topically, penetrates the cornea and reaches the ciliary body.[3][13] Its sulfonamide group binds to the zinc ion in the active site of CA-II, blocking the enzyme's activity.[11] This inhibition slows the formation of bicarbonate ions, which in turn reduces the secretion of aqueous humor.[9][10][14] The decreased production of this fluid leads to a significant reduction in intraocular pressure (IOP), typically by about 20%.[3] This is the primary mechanism by which dorzolamide treats glaucoma and ocular hypertension.[10][11][14]

MoA_Pathway Dorzolamide Topical (+)-Dorzolamide CA_II Carbonic Anhydrase II (CA-II) in Ciliary Body Dorzolamide->CA_II Targets Inhibition Inhibition of CA-II Dorzolamide->Inhibition CA_II->Inhibition Bicarbonate Decreased Bicarbonate (HCO₃⁻) Formation Inhibition->Bicarbonate Leads to AqueousHumor Reduced Aqueous Humor Secretion Bicarbonate->AqueousHumor Results in IOP Lowered Intraocular Pressure (IOP) AqueousHumor->IOP Causes

Caption: Figure 2: Mechanism of action for Dorzolamide in lowering IOP.

Synthesis and Stereoselective Control

The synthesis of dorzolamide is a multi-step process that requires precise control over stereochemistry to isolate the desired (4S,6S)-trans isomer.[4] While several routes exist, a common approach involves building the core thienothiopyran structure and then introducing the necessary functional groups stereoselectively.

A key challenge is establishing the correct trans stereochemistry at the C4 and C6 positions.[15][16] This is often achieved through stereoselective reduction of a ketone intermediate to form the corresponding alcohol, which sets the stereocenter at C4.[4] Subsequent reactions, such as nucleophilic substitution to introduce the ethylamino group, must proceed with retention or controlled inversion of configuration.

Representative Synthetic Workflow:
  • Precursor Formation: Start with a chiral precursor that establishes the (6S) stereocenter.

  • Stereoselective Reduction: Reduction of a key ketone intermediate to form the trans-alcohol. This step is critical for setting the C4 stereochemistry.[4]

  • Hydroxyl Activation: The resulting hydroxyl group is activated, often by converting it to a mesylate or tosylate, to make it a good leaving group.

  • Nucleophilic Substitution: Introduction of the ethylamino group via an Sₙ2 reaction.

  • Final Modifications: Sulfonamide group formation and subsequent conversion to the hydrochloride salt.[4]

Synthesis_Workflow Start Chiral Ketone Precursor (6S) Step1 Stereoselective Reduction Start->Step1 Intermediate1 trans-Alcohol (4S, 6S) Step1->Intermediate1 Step2 Activation (e.g., Mesylation) Intermediate1->Step2 Intermediate2 Activated Intermediate Step2->Intermediate2 Step3 Amination with Ethylamine Intermediate2->Step3 Intermediate3 Dorzolamide (Free Base) Step3->Intermediate3 Step4 Salt Formation (HCl) Intermediate3->Step4 End (+)-trans-Dorzolamide Hydrochloride Step4->End

Caption: Figure 3: Simplified workflow for the synthesis of Dorzolamide HCl.

Analytical Characterization

The identity, purity, and stereochemical integrity of this compound are confirmed using a range of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the predominant method for quantifying dorzolamide in pharmaceutical formulations.[17]

  • Protocol: A typical method employs a C18 column with a mobile phase consisting of an acidic phosphate buffer and an organic modifier like acetonitrile or methanol.[17][18]

  • Detection: UV detection is commonly performed at a wavelength of approximately 253-254 nm.[17][19][20]

  • Application: This method is used for assay and purity testing, capable of separating dorzolamide from its degradation products and synthetic impurities. Chiral HPLC methods are required to resolve the different stereoisomers.

Spectroscopic Methods
  • UV-Visible Spectroscopy: Used for quantitative analysis, dorzolamide hydrochloride exhibits a characteristic absorption maximum (λmax) at around 253 nm in aqueous solutions like phosphate buffer.[19][20]

  • Infrared (IR) Spectroscopy: IR spectra can confirm the presence of key functional groups, such as the sulfonamide (S=O and N-H stretches) and amine (N-H stretch) moieties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation, confirming the connectivity of the atoms and providing information about the stereochemical arrangement through coupling constants and chemical shifts.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound and to identify metabolites by analyzing fragmentation patterns.

Pharmacokinetics and Clinical Use

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: Following topical administration, dorzolamide is absorbed through the cornea to exert its local effect.[13][21] A portion of the dose enters systemic circulation.[3]

  • Distribution: Systemically, dorzolamide accumulates in red blood cells (RBCs) due to its high affinity for CA-II.[3][9] Plasma concentrations remain very low.[3][9]

  • Metabolism: Dorzolamide is metabolized in the liver to a single N-desethyl metabolite, which is also a carbonic anhydrase inhibitor but is less potent against CA-II.[7][9][13]

  • Excretion: The parent drug and its metabolite are primarily excreted in the urine.[3][9] Due to its strong binding in RBCs, it has a very long elimination half-life.[13][14]

Therapeutic Application

Dorzolamide is indicated for the treatment of elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension.[1][3][9] It is available as a 2% ophthalmic solution and is often used as a standalone therapy or in combination with other IOP-lowering medications, such as beta-blockers (e.g., timolol).[9][14] The typical dosage is one drop in the affected eye(s) three times daily.[9]

References

  • Dorzolamide - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • Pharmacology of Dorzolamide (Trusopt) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, January 18). YouTube. Retrieved January 15, 2026, from [Link]

  • Martens-Lobenhoffer, J., & Tausch, S. (2002). Clinical pharmacokinetics of dorzolamide. Clinical Pharmacokinetics, 41(3), 195-205. Retrieved January 15, 2026, from [Link]

  • Dorzolamide: Package Insert / Prescribing Information / MOA. (2025, October 5). Drugs.com. Retrieved January 15, 2026, from [Link]

  • Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. (2023, July 21). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Dorzolamide Hydrochloride - New Drug Approvals. (2015, January 17). Retrieved January 15, 2026, from [Link]

  • Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. (2023, July 21). ACS Omega. Retrieved January 15, 2026, from [Link]

  • Process for preparing dorzolamide. (n.d.). Google Patents.
  • Clinical Pharmacokinetics of Dorzolamide. (2025, August 9). ResearchGate. Retrieved January 15, 2026, from [Link]

  • What is the mechanism of action of dorzolamide (Trusopt), a carbonic anhydrase inhibitor? (2025, May 22). Retrieved January 15, 2026, from [Link]

  • Preparation and Characterization Studies of Dorzolamide-Loaded Ophthalmic Implants for Treating Glaucoma. (2023, July 7). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Development and Estimation of Dorzolamide Hydrochloride by Different Spectroscopic Methods. (n.d.). Retrieved January 15, 2026, from [Link]

  • Analytical Method Development for Dorzolamide Using UV Spectroscopy. (2024, January 12). Der Pharma Chemica. Retrieved January 15, 2026, from [Link]

  • TRUSOPT® (dorzolamide hydrochloride ophthalmic solution) Label. (n.d.). U.S. Food and Drug Administration. Retrieved January 15, 2026, from [Link]

  • Dorzolamide | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. Retrieved January 15, 2026, from [Link]

  • New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • What is the mechanism of Dorzolamide Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved January 15, 2026, from [Link]

  • Validated LC Method for the Estimation of Dorzolamide HCl (Carbonic Anhydrase Inhibitor) in Ophthalmic Solutions. (n.d.). CORE. Retrieved January 15, 2026, from [Link]

  • Dorzolamide. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • DORZOLAMIDE, (TRANS)-(+)-. (n.d.). Global Substance Registration System. Retrieved January 15, 2026, from [Link]

  • Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

  • Dorzolamide Hydrochloride. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Dorzolamide hydrochloride: A topically active, carbonic anhydrase inhibitor for the treatment of glaucoma. (n.d.). Mount Sinai Scholars Portal. Retrieved January 15, 2026, from [Link]

  • Carbonic anhydrase inhibitors in glaucoma. (2021, January 27). GPnotebook. Retrieved January 15, 2026, from [Link]

  • DORZOLAMIDE, (CIS)-(+/-)-. (n.d.). Global Substance Registration System. Retrieved January 15, 2026, from [Link]

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Sources

An In-depth Technical Guide to the Enantioselective Synthesis of (+)-(Trans)-Dorzolamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stereochemical Imperative of Dorzolamide

Dorzolamide, chemically known as (4S,6S)-4-(ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide, is a potent topical carbonic anhydrase II inhibitor.[1][2] It stands as a cornerstone therapy for reducing elevated intraocular pressure in patients with glaucoma and ocular hypertension.[1][3] The therapeutic efficacy of dorzolamide is intrinsically linked to its specific stereochemistry. The molecule possesses two chiral centers at the C4 and C6 positions, giving rise to four possible diastereomers.[4] The desired therapeutic activity resides exclusively in the (+)-(4S,6S)-trans diastereomer.[4][5] Consequently, the development of efficient, scalable, and highly stereoselective synthetic routes to access this single, active isomer is a critical objective for pharmaceutical development and manufacturing.

This guide provides a comprehensive exploration of the core strategies employed in the enantioselective synthesis of (+)-(trans)-dorzolamide. We will dissect the causality behind key experimental choices, present validated protocols for pivotal transformations, and offer a comparative analysis of the predominant synthetic paradigms.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of dorzolamide reveals several key disconnections and strategic considerations. The ultimate goal is to control the stereochemistry at both the C4 and C6 positions. Most industrial syntheses establish the (S) stereocenter at C6 early on by starting with a chiral building block and then focus on diastereoselectively creating the (S) stereocenter at C4.

A high-level overview of the synthetic logic is presented below. The primary strategies diverge in how the crucial C4-hydroxyl or C4-amino stereocenter is established on the thienothiopyran-4-one core.

G Dorzolamide This compound (4S,6S) SaltFormation Final Salt Formation (HCl) Dorzolamide->SaltFormation Ethylamination Introduction of C4-Ethylamino Group SaltFormation->Ethylamination KeyIntermediate Key Chiral Intermediate (4S,6S)-trans-Hydroxy Sulfone Ethylamination->KeyIntermediate via SN2 or Ritter Reaction Oxidation Oxidation (Sulfide to Sulfone) KeyIntermediate->Oxidation ChiralAlcohol Chiral trans-Alcohol Precursor Oxidation->ChiralAlcohol StereoselectiveReduction Stereoselective Reduction ChiralAlcohol->StereoselectiveReduction Major Strategic Branch Point KetoPrecursor Chiral Ketone Precursor (S)-...thieno[2,3-b]thiopyran-4-one StereoselectiveReduction->KetoPrecursor ChiralPool Chiral Pool Starting Material (e.g., (R)-3-hydroxybutyrate) KetoPrecursor->ChiralPool

Caption: High-level retrosynthetic overview for (+)-Dorzolamide.

Part 1: Establishing Stereochemistry via Asymmetric Reduction

The most prevalent strategy for establishing the required (4S, 6S) stereochemistry involves the diastereoselective reduction of a prochiral ketone, (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one or its corresponding sulfone.[1][6] The success of this entire synthetic campaign hinges on the efficiency and selectivity of this single step.

Biocatalytic Reduction: The Green Chemistry Approach

Expertise & Experience: Biocatalysis offers an elegant solution to the challenge of stereoselective ketone reduction. Whole-cell fermentation or isolated keto-reductase (KRED) enzymes can operate under mild, aqueous conditions, often delivering exceptionally high enantiomeric and diastereomeric purity.[5] The choice of microorganism is critical; various strains of Neurospora crassa, Rhodotorula, and Penicillium have been successfully employed.[5] The causality for this high selectivity lies in the precisely folded three-dimensional structure of the enzyme's active site, which preferentially binds the substrate in an orientation that leads to hydride delivery to only one face of the carbonyl, yielding the desired (4S)-alcohol.

Data Presentation: Comparison of Bioreduction Systems

Microorganism/EnzymeSubstrateTiter (g/L)Enantiomeric Excess (%ee)Reference
Neurospora crassa4-Keto Sulfone~10~90%[5]
Rhodotorula rubra ATCC 742834-Keto Sulfone~3>95%[5]
Penicillium decumbens MTCC 59634-Keto Sulfoneup to 8099%[5]

Experimental Protocol: Representative Whole-Cell Bioreduction

This protocol is a generalized representation based on established methodologies.[5]

  • Inoculum Preparation: Aseptically transfer a viable culture of Penicillium decumbens MTCC 5963 to a sterile nutrient broth. Incubate at 25-30°C with agitation for 48-72 hours to achieve a dense cell culture.

  • Biotransformation: In a larger, sterilized fermenter containing the appropriate production medium, introduce the inoculum.

  • Substrate Dosing: Dissolve the (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one-7,7-dioxide substrate in a minimal amount of a water-miscible co-solvent like DMSO. Feed the substrate solution into the fermenter, either in controlled shots or via continuous drip, to maintain a low, non-toxic concentration.

  • Reaction Monitoring: Maintain the fermentation at a controlled pH (typically 3.5-5.0) and temperature for 3-6 days.[5] Monitor the conversion of the ketone to the desired (4S, 6S)-alcohol intermediate using HPLC or GC analysis of extracted samples.

  • Work-up and Isolation: Once the reaction reaches completion, separate the biomass by centrifugation or filtration. Extract the aqueous medium with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol intermediate.

Chemical Diastereoselective Reduction

Expertise & Experience: While biocatalysis is elegant, classical chemical reduction remains a robust and often more rapid alternative. The key is selecting a reducing agent that allows for substrate-directed control. The existing stereocenter at C6 influences the trajectory of the incoming hydride. Bulky reducing agents are often chosen to enhance this diastereoselectivity, approaching the carbonyl from the sterically less hindered face to produce the desired trans-alcohol.

A common method involves the diastereoselective reduction of a chiral N-tert-butanesulfinimine intermediate, which provides excellent stereochemical control.[4]

G cluster_0 Asymmetric Reduction Pathway KetoSulfone Chiral (6S)-Keto Sulfone Reduction Asymmetric Reduction (Biocatalytic or Chemical) KetoSulfone->Reduction TransAlcohol Desired (4S,6S)-trans-Alcohol Reduction->TransAlcohol High Diastereoselectivity CisAlcohol Undesired (4R,6S)-cis-Alcohol Reduction->CisAlcohol Minor Product

Caption: Control of C4 stereocenter via asymmetric reduction.

Part 2: Core Chemical Transformations

Regardless of the method used to set the stereochemistry, a series of fundamental chemical transformations are required to complete the synthesis. The integrity of these steps is crucial for the overall yield and purity of the final Active Pharmaceutical Ingredient (API).

Oxidation of Sulfide to Sulfone

Trustworthiness: This oxidation is a critical step that significantly impacts the electronic properties of the heterocyclic core, which is necessary for the drug's activity. The protocol must be robust and high-yielding. Using hydrogen peroxide catalyzed by sodium tungstate is a common, efficient, and scalable method.[7]

Experimental Protocol: Sulfide Oxidation

  • Dissolution: Dissolve the (4S,6S)-alcohol sulfide intermediate (e.g., 5,6-dihydro-4-hydroxy-6-methylthieno[2,3-b]thiopyran-2-sulfonamide, 0.37 moles) in a biphasic solvent system of ethyl acetate (900 ml) and water (100 ml).[7]

  • Catalyst Addition: Add sodium tungstate (0.038 moles) to the mixture at room temperature (25-30°C).[7]

  • Oxidant Addition: Cool the reaction mass to below 5°C using an ice bath. Slowly add 30% hydrogen peroxide (1.95 moles) while vigorously stirring, ensuring the internal temperature does not exceed 10°C.[7]

  • Reaction and Quench: Stir the reaction at 0-10°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.[7] Separate the organic layer, wash sequentially with aqueous sodium sulfite and brine, then dry over anhydrous sodium sulfate.

  • Isolation: Evaporate the solvent under reduced pressure to yield the hydroxysulfone product.

Activation of the Hydroxyl Group

Expertise & Experience: The hydroxyl group at the C4 position is a poor leaving group. To facilitate the subsequent nucleophilic substitution with ethylamine, it must be activated. Conversion to a mesylate is the industry-standard approach due to the high reactivity of methanesulfonyl chloride and the excellent leaving group ability of the resulting mesylate.[1] The reaction is run at low temperatures to prevent side reactions.

Experimental Protocol: Mesylation of the C4-Alcohol

  • Setup: Add the (4R,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol (50g) to dichloromethane (500 mL) in a reaction flask under a nitrogen atmosphere.[1][8]

  • Cooling: Cool the mixture to -10°C using an ice-salt bath.[1][8]

  • Reagent Addition: Add methanesulfonyl chloride (37g), followed by the dropwise addition of triethylamine (35g), ensuring the temperature is maintained below 0°C.[1][8]

  • Quench and Isolation: After the reaction is complete (monitored by TLC), quench by adding water (250 mL).[1][8] Stir the mixture, and filter the resulting solid. Dry the solid to obtain the mesylated intermediate.

  • Yield: This protocol typically results in a high yield, often around 96%.[1][8]

Nucleophilic Substitution and Final Salt Formation

Trustworthiness: The introduction of the ethylamino group via an SN2 reaction on the mesylate intermediate is a crucial, stereochemistry-inverting step that forms the final C-N bond.[1] Careful control of conditions is necessary to ensure a clean inversion and avoid elimination side products. The final step is the formation of the hydrochloride salt, which improves the stability and aqueous solubility of the drug for formulation.[1]

Experimental Protocol: Amination and HCl Salt Formation

  • Amination: The mesylated intermediate undergoes an SN2 reaction with ethylamine. This step requires careful control to achieve the desired stereochemistry with high purity (>95%) and yield (>80%).[1][8]

  • Salt Formation: Dissolve the free base of dorzolamide (0.0017 mol) in ethyl acetate (25 ml).[1]

  • pH Adjustment: Adjust the pH of the solution to 1 by adding hydrochloric acid.[1]

  • Isolation: Concentrate the resulting crude product to dryness to obtain Dorzolamide Hydrochloride. This step is typically very high-yielding (approx. 95%).[1]

Part 3: Alternative Strategies and Resolutions

While asymmetric synthesis is often preferred, several other strategies have been developed, particularly for separating unwanted isomers.

Stereoselective Solvolysis

A novel approach involves a highly stereoselective solvolysis of a cis/trans mixture of a C4-acetate precursor.[3][9] This reaction proceeds through an SN1-like mechanism, where the intermediate carbocation is selectively trapped to form the desired trans-alcohol with a high diastereomeric ratio (e.g., 91:9), regardless of the starting isomer ratio.[3][10] This method is powerful because it can effectively convert an undesired cis-isomer into the desired trans-precursor.

Chiral Resolution

In routes where stereoselectivity is not perfectly controlled, resolution of diastereomeric or enantiomeric mixtures is required.[11] This is often seen as less economically favorable on a large scale due to the inherent loss of at least 50% of the material.

  • Diastereomeric Salt Formation: Racemic trans-dorzolamide can be resolved using a chiral resolving agent like di-p-toluoyl-l-tartaric acid.[7][11] The two diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization.

  • Cis/Trans Isomer Separation: Unwanted cis-isomers can be removed by forming an acid addition salt, for example, with maleic or salicylic acid.[7][11] The trans-isomer salt selectively precipitates, allowing for the removal of the more soluble cis-isomer. This is most effective when the mixture already has a high trans:cis ratio (e.g., >95:5).[7][12]

Conclusion

The enantioselective synthesis of this compound is a well-established yet challenging field in medicinal chemistry, showcasing a range of sophisticated chemical and biochemical strategies. The choice of a specific synthetic route in an industrial setting is a multifactorial decision, balancing stereoselectivity, overall yield, scalability, cost of goods, and regulatory considerations. While biocatalytic reductions represent an elegant and environmentally benign approach achieving high stereopurity, robust chemical methods involving substrate-controlled reductions and stereoselective solvolysis offer powerful alternatives. The continued refinement of these synthetic pathways underscores the critical importance of asymmetric synthesis in modern drug development.

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The Stereospecific Imperative: A Technical Guide to the Mechanism of Action of Dorzolamide Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Chirality in Carbonic Anhydrase Inhibition

Dorzolamide hydrochloride, a cornerstone in the therapeutic management of elevated intraocular pressure, exemplifies the profound impact of stereochemistry on pharmacological activity.[1] As a potent inhibitor of carbonic anhydrase (CA), its efficacy is not merely a function of its chemical composition but is intrinsically linked to the precise three-dimensional arrangement of its atoms.[1] Dorzolamide possesses two chiral centers, giving rise to four distinct stereoisomers.[1][2] The therapeutic agent, (4S,6S)-dorzolamide, stands as a testament to the highly specific nature of enzyme-inhibitor interactions, while its enantiomer and two diastereomers are relegated to the status of inactive impurities.[1][2]

This in-depth technical guide will dissect the mechanism of action of dorzolamide's stereoisomers, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will explore the molecular basis for the observed stereoselectivity, delve into the structural intricacies of the dorzolamide-carbonic anhydrase complex, and provide detailed experimental protocols for the characterization of such inhibitors.

The Target: Carbonic Anhydrase and its Physiological Role

Carbonic anhydrases are a family of ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3][4] This seemingly simple reaction is fundamental to a myriad of physiological processes, including respiration, pH homeostasis, and fluid secretion.[4][5] In the ciliary processes of the eye, carbonic anhydrase II (CA-II) plays a pivotal role in the production of aqueous humor.[6] The formation of bicarbonate ions drives the transport of sodium and, consequently, water into the anterior chamber of the eye.[5] Inhibition of CA-II in the ciliary epithelium leads to a reduction in aqueous humor secretion, thereby lowering intraocular pressure.[5]

Stereoisomers of Dorzolamide: A Tale of Four Molecules

The dorzolamide molecule, with its two chiral centers at the C4 and C6 positions, can exist in four stereoisomeric forms: the enantiomeric pair (4S,6S) and (4R,6R), and the diastereomeric pair (4S,6R) and (4R,6S).[2] The pharmacological activity of dorzolamide is almost exclusively attributed to the (4S,6S)-enantiomer.[1] The other three stereoisomers are considered to be significantly less active or inactive.[1]

Comparative Inhibitory Activity: The Supremacy of the (4S,6S)-Enantiomer
Isozyme(4S,6S)-Dorzolamide Ki (nM)Other Stereoisomers
hCA-II1.9[7][8]Inactive/Significantly Less Active[1]
hCA-IV31[7][8]Inactive/Significantly Less Active[1]

Table 1: Inhibitory Potency of (4S,6S)-Dorzolamide against Key Carbonic Anhydrase Isozymes.

The Molecular Basis of Stereoselectivity: A Structural Perspective

The precise three-dimensional fit of the (4S,6S)-dorzolamide enantiomer into the active site of CA-II is the key to its high-affinity binding and potent inhibitory activity. This understanding is largely derived from high-resolution X-ray and neutron diffraction studies of the dorzolamide-hCA-II complex (PDB ID: 6BC9).[1][9]

The active site of carbonic anhydrase is a conical cleft with a catalytically essential zinc ion (Zn²⁺) at its base, coordinated by three histidine residues (His94, His96, and His119) and a water molecule or hydroxide ion.[10]

Key Binding Interactions of (4S,6S)-Dorzolamide with the CA-II Active Site

The sulfonamide group of dorzolamide is the primary anchor to the active site. The deprotonated sulfonamide nitrogen directly coordinates to the zinc ion, displacing the catalytic water/hydroxide molecule.[1] This interaction is stabilized by a hydrogen bond between the sulfonamide nitrogen and the hydroxyl group of Threonine 199 (Thr199).[11]

The stereochemistry at the C4 and C6 positions is critical for orienting the rest of the molecule to form favorable secondary interactions with the surrounding amino acid residues. The ethylamino group at the C4 position of the (4S,6S)-enantiomer is positioned to interact with the side chain of Histidine 64 (His64), a key residue involved in proton shuttling during the catalytic cycle.[12] This interaction displaces a bound water molecule, which is entropically favorable and contributes to the high binding affinity.[12] The methyl group at the C6 position fits snugly into a hydrophobic pocket within the active site.

Dorzolamide_Binding_Site cluster_CA_Active_Site Carbonic Anhydrase II Active Site cluster_Dorzolamide (4S,6S)-Dorzolamide ZN Zn²⁺ His94 His94 ZN->His94 His96 His96 ZN->His96 His119 His119 ZN->His119 Thr199 Thr199 His64 His64 HydrophobicPocket Hydrophobic Pocket Sulfonamide SO₂NH⁻ Sulfonamide->ZN Coordination Bond Sulfonamide->Thr199 H-bond Ethylamino Ethylamino Group (C4) Ethylamino->His64 van der Waals Interaction Methyl Methyl Group (C6) Methyl->HydrophobicPocket Hydrophobic Interaction Thienothiopyran Thienothiopyran Backbone Thienothiopyran->Sulfonamide Thienothiopyran->Ethylamino Thienothiopyran->Methyl

Figure 1: Key binding interactions of (4S,6S)-dorzolamide in the active site of Carbonic Anhydrase II.

The incorrect stereochemistry of the other isomers prevents this optimal fit. For instance, the (4R,6R)-enantiomer would position the ethylamino and methyl groups in a way that would lead to steric clashes with the active site residues, precluding high-affinity binding.

Stereoselective Synthesis: Achieving the Desired Enantiomer

The therapeutic utility of dorzolamide is contingent upon the successful synthesis of the enantiomerically pure (4S,6S)-isomer.[13] The synthesis of dorzolamide is a multi-step process that requires careful control of stereochemistry.[14][15] A common strategy involves the stereoselective reduction of a ketone precursor to establish the desired stereochemistry at the C4 position.[15]

Dorzolamide_Synthesis Start Chiral Precursor (e.g., (R)-sulfinamide) Ketone Ketone Intermediate Start->Ketone Reduction Stereoselective Reduction Ketone->Reduction Hydroxy Hydroxy Intermediate (Desired Stereochemistry at C4) Reduction->Hydroxy Activation Hydroxyl Group Activation Hydroxy->Activation Activated Activated Intermediate Activation->Activated Amination SN2 Amination (Introduction of Ethylamino Group) Activated->Amination Amine Amine Intermediate ((4S,6S) stereochemistry) Amination->Amine FinalSteps Final Synthetic Steps (e.g., Sulfonamide formation) Amine->FinalSteps Dorzolamide (4S,6S)-Dorzolamide FinalSteps->Dorzolamide

Figure 2: A generalized workflow for the stereoselective synthesis of (4S,6S)-dorzolamide.

The use of chiral auxiliaries or catalysts is crucial in directing the reduction to yield the alcohol with the correct stereoconfiguration.[13] Subsequent steps, such as the introduction of the ethylamino group via an SN2 reaction, proceed with inversion of configuration, ultimately leading to the desired (4S,6S) stereochemistry of the final product.[15]

Experimental Protocols: Characterizing Carbonic Anhydrase Inhibitors

The determination of the inhibitory potency (Ki or IC50) of compounds against carbonic anhydrase is essential for drug development. A widely used and accurate method for studying the kinetics of CA-catalyzed CO2 hydration is the stopped-flow spectrophotometry assay.[16][17]

Stopped-Flow CO₂ Hydration Assay for Ki Determination

Principle: This assay measures the initial rate of the CA-catalyzed hydration of CO₂, which results in a decrease in pH. The change in pH is monitored by a pH indicator dye, and the rate of change in absorbance is proportional to the enzyme's activity. By measuring the reaction rates at various inhibitor concentrations, the inhibition constant (Ki) can be determined.[16]

Materials:

  • Stopped-flow spectrophotometer

  • Recombinant human carbonic anhydrase II (hCA-II)

  • CO₂-saturated water (prepared by bubbling CO₂ gas through deionized water on ice)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.5)

  • pH indicator (e.g., phenol red)

  • Dorzolamide stereoisomers or other test inhibitors

  • DMSO (for dissolving inhibitors)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of hCA-II in the assay buffer.

    • Prepare a stock solution of the pH indicator in water.

    • Prepare CO₂-saturated water and keep it on ice to maintain saturation.

    • Prepare a stock solution of the inhibitor in DMSO and perform serial dilutions to obtain a range of concentrations.

  • Instrument Setup:

    • Turn on the stopped-flow spectrophotometer and allow the lamp to warm up.

    • Set the observation wavelength to the absorbance maximum of the pH indicator at the chosen pH.

    • Equilibrate the sample syringes and mixing chamber to the desired temperature (e.g., 25°C).

  • Assay Protocol:

    • Load one syringe with the CO₂-saturated water.

    • Load the other syringe with a solution containing hCA-II, the pH indicator, and the desired concentration of the inhibitor in the assay buffer. A control without the inhibitor should also be run.

    • Initiate the reaction by rapidly mixing the contents of the two syringes.

    • Record the change in absorbance over time for a few seconds.

  • Data Analysis:

    • Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot for each inhibitor concentration.

    • Plot the initial reaction rate as a function of the inhibitor concentration.

    • Fit the data to the appropriate inhibition model (e.g., competitive, non-competitive) to determine the Ki value.

Stopped_Flow_Assay cluster_Syringes Stopped-Flow Syringes SyringeA Syringe A: CO₂-Saturated Water Mixer Rapid Mixing SyringeA->Mixer SyringeB Syringe B: hCA-II + pH Indicator + Inhibitor SyringeB->Mixer Reaction CO₂ + H₂O  ⇌  H⁺ + HCO₃⁻ (pH decrease) Mixer->Reaction Detector Spectrophotometer (Measures ΔAbs/Δt) Reaction->Detector Analysis Data Analysis (Determine Initial Rate & Ki) Detector->Analysis

Figure 3: Workflow of a stopped-flow CO₂ hydration assay for determining carbonic anhydrase inhibition.

Conclusion: The Indispensable Role of Stereochemistry in Drug Design

The case of dorzolamide's stereoisomers provides a compelling illustration of the critical importance of stereochemistry in drug design and development. The therapeutic efficacy of this potent anti-glaucoma agent is vested exclusively in the (4S,6S)-enantiomer, a consequence of the precise and intricate molecular recognition that occurs within the active site of carbonic anhydrase II. A thorough understanding of the structural basis for this stereoselectivity, facilitated by techniques such as X-ray crystallography, is paramount for the rational design of new and improved carbonic anhydrase inhibitors. The methodologies outlined in this guide, from stereoselective synthesis to kinetic characterization, represent the essential tools for researchers in their quest to develop highly specific and effective therapeutic agents.

References

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  • Nocentini, A., et al. (2018). Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries. International Journal of Molecular Sciences, 19(11), 3501. [Link]

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An In-depth Technical Guide to the Stereochemistry and Therapeutic Activity of Dorzolamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dorzolamide hydrochloride stands as a pillar in the management of elevated intraocular pressure (IOP), primarily in the treatment of glaucoma and ocular hypertension. Its therapeutic efficacy is not merely a function of its chemical structure but is critically dependent on its precise three-dimensional stereochemistry. This technical guide provides a comprehensive exploration of the stereochemical nuances of dorzolamide, detailing its stereospecific mechanism of action, stereoselective synthesis, and the analytical methodologies required to ensure chiral purity. We will delve into the causality behind its pharmacological activity, grounded in its high-affinity interaction with carbonic anhydrase II, and provide field-proven protocols for its synthesis and analysis. This document is designed for researchers, scientists, and drug development professionals, offering a blend of foundational theory and practical application.

Introduction: The Stereochemical Imperative of Dorzolamide

Dorzolamide is a potent, topically administered carbonic anhydrase (CA) inhibitor that effectively lowers IOP by reducing the secretion of aqueous humor in the ciliary processes of the eye.[1][2] Chemically, it is (4S,6S)-4-(ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide.[3] The molecule possesses two chiral centers at the C4 and C6 positions, which gives rise to four possible stereoisomers: the (4S,6S) and (4R,6R) enantiomers, and the (4S,6R) and (4R,6S) diastereomers.[4][5]

Crucially, the pharmacological activity is almost exclusively attributed to the (4S,6S)-enantiomer.[4] This stereospecificity is the cornerstone of its therapeutic success. The other stereoisomers are considered impurities and are significantly less active or pharmacologically inactive.[4] Therefore, understanding and controlling the stereochemistry of dorzolamide is paramount in its development, synthesis, and clinical application to ensure both efficacy and safety.

Mechanism of Action: A Stereospecific Interaction with Carbonic Anhydrase II

The therapeutic effect of dorzolamide is derived from the potent and highly selective inhibition of carbonic anhydrase isoenzyme II (CA-II).[3][6] This enzyme is abundant in the ciliary body and catalyzes the reversible hydration of carbon dioxide to form bicarbonate ions (HCO₃⁻).[7][8] The secretion of these bicarbonate ions into the posterior chamber of the eye drives fluid transport, thereby producing aqueous humor.[7][9]

By inhibiting CA-II, dorzolamide reduces the formation of bicarbonate, which in turn suppresses aqueous humor secretion and leads to a clinically significant reduction in IOP.[6][7] The peak ocular hypotensive effect is typically observed about 2 hours after administration.[3]

The (4S,6S) configuration of dorzolamide is essential for its high-affinity binding to the zinc ion (Zn²⁺) located within the active site of the CA-II enzyme.[4] The precise spatial arrangement of the sulfonamide group and the ethylamino side chain of the (4S,6S)-enantiomer allows for optimal interaction with key residues in the enzyme's active site, leading to potent inhibition. The (4R,6R)-enantiomer, due to its different 3D structure, cannot achieve this crucial orientation and thus possesses negligible inhibitory activity.[4]

Figure 1: Stereospecific Inhibition of Carbonic Anhydrase II Dorz (4S,6S)-Dorzolamide Bind High-Affinity Binding to Active Site (Zn²⁺) Dorz->Bind Binds to CAII Carbonic Anhydrase II (in Ciliary Body) CAII->Bind Inhibit Enzyme Inhibition Bind->Inhibit Bicarb Reduced Bicarbonate (HCO₃⁻) Formation Inhibit->Bicarb Aqueous Decreased Aqueous Humor Secretion Bicarb->Aqueous IOP Lowered Intraocular Pressure (IOP) Aqueous->IOP

Caption: Logical workflow of dorzolamide's mechanism of action.

Comparative Inhibitory Activity

The high selectivity of (4S,6S)-dorzolamide for CA-II over other isoenzymes, such as CA-I, minimizes the potential for systemic side effects often associated with less selective, orally administered carbonic anhydrase inhibitors.[10]

IsoenzymeInhibition Constant (Ki) for (4S,6S)-DorzolamideTherapeutic Relevance
Human CA-II 1.9 nM[11]Primary target for reducing IOP
Human CA-IV 31 nM[11]Also present in the eye; inhibition contributes to efficacy
Human CA-I ~4000-fold lower affinity than for CA-II[6]Low inhibition minimizes systemic side effects
(4R,6R)-Enantiomer Negligible/Inactive[4]Considered a process impurity

Stereoselective Synthesis: Achieving Enantiomeric Purity

The synthesis of enantiomerically pure (4S,6S)-dorzolamide is a significant challenge in medicinal chemistry, requiring precise control over stereochemistry.[12] Numerous strategies have been developed, often starting from a chiral precursor to establish the correct stereochemistry early in the synthetic sequence.[12][13]

A widely recognized approach begins with a chiral ketone intermediate, which undergoes a series of transformations including stereoselective reduction, activation of the resulting hydroxyl group, and nucleophilic substitution to introduce the ethylamino group.[12]

Figure 2: Core Stereoselective Synthesis Pathway Start (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one Chiral Ketone Precursor Hydroxy (4R,6S)-Hydroxy Intermediate Sets stereochemistry at C4 Start->Hydroxy Stereoselective Reduction Mesylate Mesylate Intermediate Activation of Hydroxyl Group Hydroxy->Mesylate Mesylation Base (4S,6S)-Dorzolamide Base Inversion of configuration at C4 Mesylate->Base Amination (SN2) Final { Dorzolamide Hydrochloride | Final Salt Formation} Base->Final HCl Salt Formation

Caption: Key transformations in the synthesis of dorzolamide HCl.

Experimental Protocol: Stereoselective Reduction of the Ketone Intermediate

This protocol represents a critical step where the stereochemistry at the C4 position is established. The choice of reducing agent and reaction conditions is vital for achieving high diastereoselectivity.

Objective: To synthesize the (4R,6S)-hydroxy intermediate from the (S)-ketone precursor.

Materials:

  • (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one 7,7-dioxide

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction flask, magnetic stirrer, cooling bath

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, dissolve the ketone precursor (1 equivalent) in a mixture of DCM and methanol (e.g., 4:1 v/v) in a round-bottom flask.

  • Cooling: Cool the solution to approximately -15°C to -20°C using a suitable cooling bath (e.g., dry ice/acetone).

  • Reducing Agent Addition: Add sodium borohydride (approx. 1.5 equivalents) portion-wise to the stirred solution, ensuring the internal temperature does not exceed -10°C. The slow addition is critical to control the exotherm and maximize stereoselectivity.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed (typically 1-2 hours).

  • Quenching: Slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄. Allow the mixture to warm to room temperature.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude hydroxy intermediate.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield the diastereomerically enriched (4R,6S)-hydroxy intermediate.

Analytical Control: Chiral Separation by HPLC

Given the stereospecific nature of dorzolamide's activity, robust analytical methods are required to separate and quantify the desired (4S,6S)-enantiomer from its inactive (4R,6R) counterpart and other diastereomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the method of choice.[14][15]

Experimental Protocol: Chiral HPLC Separation of Dorzolamide Enantiomers

This protocol is adapted from established methods for the direct separation of dorzolamide enantiomers.[14][16]

Objective: To resolve and quantify (4S,6S)-dorzolamide and its (4R,6R)-enantiomer.

Instrumentation & Columns:

  • HPLC system with UV detector

  • Chiral Stationary Phase: Chiral alpha-1-acid glycoprotein (AGP) column (e.g., 150 x 4.0 mm, 5 µm)[14] or a cellulose-based column such as Chiralcel OD-RH.[17]

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with an ammonium acetate buffer (e.g., 10 mM, pH 7.0). The exact pH and buffer concentration may be optimized to improve resolution.[14]

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Column Temperature: 25°C - 30°C.

  • Detection Wavelength: 254 nm.[18]

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve dorzolamide hydrochloride reference standards and test samples in the mobile phase to a known concentration (e.g., 0.5 mg/mL).

  • System Suitability: Inject a solution containing both the (4S,6S) and (4R,6R) enantiomers to verify system suitability parameters, including resolution (Rs > 1.5), tailing factor, and theoretical plates.

  • Analysis: Inject the prepared samples into the HPLC system.

  • Quantification: Identify the peaks based on the retention times of the reference standards. The concentration of the (4R,6R) enantiomeric impurity can be determined using an area percent calculation or by using a calibration curve.

HPLC Validation ParameterTypical Result for (4S,6S)-DorzolamideTypical Result for (4R,6R)-Enantiomer
Linearity Range 0.5 - 10 µg/mL[14]0.2 - 5 µg/mL[14]
LOD 0.2 µg/mL[14]0.05 µg/mL[14]
LOQ 0.5 µg/mL[14]0.2 µg/mL[14]
Repeatability (RSD%) < 2%[14]< 2%[14]

Therapeutic Application and Clinical Significance

Dorzolamide is formulated as a 2% ophthalmic solution for the management of open-angle glaucoma and ocular hypertension.[1][2] When administered three times daily, it produces a mean IOP reduction of approximately 4 to 6 mm Hg at its peak effect and 3 to 4.5 mm Hg at trough.[1][6]

Its efficacy is comparable to other agents like betaxolol and it demonstrates an additive effect when used in conjunction with topical beta-blockers such as timolol.[1] A key advantage of topical dorzolamide over oral CA inhibitors is the significant reduction in systemic side effects, such as acid-base and electrolyte disturbances.[2][6] The most common adverse effects are localized and transient, including a bitter taste and stinging upon instillation.[1][19]

Conclusion

The therapeutic success of dorzolamide is a clear demonstration of the critical role of stereochemistry in drug design and function. Its potent and selective inhibition of carbonic anhydrase II is entirely dependent on the specific (4S,6S) configuration, which allows for optimal binding within the enzyme's active site. The synthesis of this single, active stereoisomer requires sophisticated, stereocontrolled chemical processes, and its purity must be confirmed by robust chiral analytical methods. For drug development professionals, the case of dorzolamide serves as an authoritative example of how a deep understanding of molecular three-dimensional structure is inextricably linked to targeted and effective therapeutic intervention.

References

  • Balfour, J. A., & Wilde, M. I. (1997). Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension. Drugs & Aging, 10(5), 384–402. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Dorzolamide Hydrochloride?. Patsnap. Available from: [Link]

  • SciSpace. (1997). Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension. SciSpace. Available from: [Link]

  • Pharmacology of Dorzolamide (Trusopt) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, January 18). YouTube. Available from: [Link]

  • Wikipedia. (2023). Dorzolamide/timolol. Wikipedia. Available from: [Link]

  • GPnotebook. (2021). Carbonic anhydrase inhibitors in glaucoma. GPnotebook. Available from: [Link]

  • Balfour, J. A. (1997). Dorzolamide: A Review of its Pharmacology and Therapeutic Potential in the Management of Glaucoma and Ocular Hypertension. Drugs & Aging. Ovid. Available from: [Link]

  • D'Andrilli, G., et al. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. ACS Omega. Available from: [Link]

  • D'Andrilli, G., et al. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. ACS Omega. Available from: [Link]

  • Shamsipur, M., et al. (2010). Chiral Separation and Quantitation of Dorzolamide Hydrochloride Enantiomers by High-Performance Liquid Chromatography. Journal of Separation Science. Available from: [Link]

  • Bi, H., et al. (1994). Binding of dorzolamide and its metabolite, N-deethylated dorzolamide, to human erythrocytes in vitro. Drug Metabolism and Disposition. Available from: [Link]

  • Shamsipur, M., et al. (2010). Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography. Semantic Scholar. Available from: [Link]

  • Sugrue, M. F. (1996). Dorzolamide hydrochloride: A topically active, carbonic anhydrase inhibitor for the treatment of glaucoma. Mount Sinai Journal of Medicine. Available from: [Link]

  • Martens-Lobenhoffer, J., & Troger, U. (2002). Clinical pharmacokinetics of dorzolamide. Clinical Pharmacokinetics. Available from: [Link]

  • Nagarajan, P., et al. (2015). Diastereoselective reduction of chiral N-tert-butanesulfinimines for the synthesis of (4S,6S). Der Pharma Chemica. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Dorzolamide. PubChem. Available from: [Link]

  • Shamsipur, M., et al. (2010). Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography. ResearchGate. Available from: [Link]

  • D'Andrilli, G., et al. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. ResearchGate. Available from: [Link]

  • CN104316619B - A kind of method of HPLC method analytical separation dorzolamide hydrochloride enantiomer. (n.d.). Google Patents.
  • Alterio, V., et al. (2013). Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Al-Zehouri, J. (2021). Chiral analysis and stereochemical study of dorzolamide: hypertension drug. ResearchGate. Available from: [Link]

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  • Maren, T. H., et al. (1997). Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor. Journal of Ocular Pharmacology and Therapeutics. Available from: [Link]

  • US20060155132A1 - Method of making dorzolamide hydrochloride. (n.d.). Google Patents.
  • Srinivas, S. P., & Ong, J. (2000). Inhibition of Carbonic Anhydrase Activity in Cultured Bovine Corneal Endothelial Cells by Dorzolamide. Investigative Ophthalmology & Visual Science. Available from: [Link]

  • Al-Zehouri, J., et al. (2022). Study of the diastereoisotopic protons effects on the stability of dorzolamide stereochemical by spectroscopic methods. Mediterranean Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

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A Technical Guide to the Stereochemistry and Pharmacological Inactivity of the (4R,6R)-Enantiomer of Dorzolamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dorzolamide hydrochloride is a potent topical carbonic anhydrase inhibitor pivotal in the management of glaucoma and ocular hypertension. Its therapeutic efficacy is exclusively attributed to the (4S,6S)-enantiomer. This technical guide provides an in-depth exploration of its stereoisomers, with a primary focus on the pharmacologically inactive (4R,6R)-enantiomer. We will dissect the stereochemical basis for its inactivity, outline synthetic and analytical methodologies for chiral separation, and present the stark contrast in biological activity between the enantiomers. This document serves as a critical resource for professionals in drug development, quality control, and medicinal chemistry, underscoring the profound impact of stereoisomerism on drug action.

Introduction: The Principle of Chirality in Dorzolamide Action

Dorzolamide is a sulfonamide derivative that lowers intraocular pressure (IOP) by inhibiting carbonic anhydrase (CA) isoenzymes in the ciliary processes of the eye.[1][2][3] This inhibition reduces the secretion of aqueous humor, thereby alleviating pressure.[2][4][5] The dorzolamide molecule possesses two chiral centers, which gives rise to four possible stereoisomers: a pair of enantiomers (4S,6S and 4R,6R) and a pair of diastereomers (4S,6R and 4R,6S).[6][7]

It is a fundamental principle of pharmacology that the three-dimensional structure of a drug molecule dictates its interaction with biological targets. For dorzolamide, this principle is exceptionally clear. The therapeutic activity is confined to a single stereoisomer, the (4S,6S)-enantiomer.[6] Its mirror image, the (4R,6R)-enantiomer, along with the diastereomers, are considered impurities and are pharmacologically inactive or significantly less active.[6] Understanding the properties of the inactive (4R,6R)-enantiomer is therefore crucial for stereoselective synthesis, analytical method development, and ensuring the purity and safety of the final drug product.

Stereochemistry of Dorzolamide

The core structure of dorzolamide is (4S,6S)-4-(ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide.[8] The two stereocenters are at the C4 and C6 positions of the thiopyran ring.

  • Active Enantiomer: (4S,6S)-Dorzolamide

  • Inactive Enantiomer: (4R,6R)-Dorzolamide

The specific spatial arrangement of the ethylamino group at C4 and the methyl group at C6 is critical for high-affinity binding to the active site of carbonic anhydrase II (CA-II).[6]

Caption: Chemical structures of the active (4S,6S) and inactive (4R,6R) enantiomers of dorzolamide.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (4S,6S)-dorzolamide is a significant challenge in pharmaceutical manufacturing. Synthetic strategies generally fall into two categories:

  • Asymmetric Synthesis: Utilizing chiral starting materials or chiral catalysts to produce the desired (4S,6S) isomer directly.[7]

  • Racemic Synthesis followed by Resolution: Synthesizing a mixture of isomers and then separating them.

A common industrial approach involves the synthesis of the trans-racemate, a mixture of (4S,6S)-dorzolamide and (4R,6R)-dorzolamide, followed by chiral resolution.[9] This resolution is often achieved by forming diastereomeric salts with a chiral resolving agent, such as di-p-toluoyl-L-tartaric acid.[9][10] The differing physical properties (e.g., solubility) of these diastereomeric salts allow for their separation by methods like fractional crystallization. Once separated, the desired (4S,6S) enantiomer can be recovered from its salt form.

Another key challenge is the removal of cis-diastereomers, which can be accomplished by selective salt formation to precipitate the desired trans-isomers.[10]

Pharmacological Profile: A Study in Stereoselectivity

The dramatic difference in pharmacological activity between the dorzolamide enantiomers is a classic example of stereoselectivity in drug-receptor interactions. The target enzyme, carbonic anhydrase, possesses a chiral active site.

The Active (4S,6S)-Enantiomer: (4S,6S)-Dorzolamide is a highly potent inhibitor of human carbonic anhydrase isoenzymes, particularly CA-II, which is abundant in the eye.[4][8] The sulfonamide group of the drug coordinates to the zinc ion in the enzyme's active site, while the rest of the molecule forms critical hydrogen bonds and van der Waals interactions with surrounding amino acid residues, locking it in place and blocking enzymatic activity.[11]

The Inactive (4R,6R)-Enantiomer: The (4R,6R)-enantiomer, despite having the same chemical formula and connectivity, is unable to bind effectively to the CA-II active site. Its three-dimensional shape is a mirror image of the active form, and this inverted stereochemistry creates steric hindrance, preventing it from achieving the optimal orientation required for high-affinity binding. Consequently, it exhibits negligible inhibitory activity against carbonic anhydrase.[6]

While detailed inhibitory constants for the (4R,6R)-enantiomer are not widely published due to the research focus on the active isomer, it is established to be pharmacologically insignificant.[6] The profound difference in activity is highlighted by the known inhibition constants for the active (4S,6S)-enantiomer.

Table 1: Inhibitory Activity of (4S,6S)-Dorzolamide Against Human Carbonic Anhydrase Isoenzymes

Isoenzyme Inhibition Constant (IC50)
CA-II 0.18 nM[8][12]
CA-IV 6.9 nM[8]

| CA-I | 600 nM[8][12] |

The data underscores the high potency and selectivity of the (4S,6S)-enantiomer for CA-II, the primary target for lowering IOP.

Caption: Stereoselective binding of dorzolamide enantiomers to the carbonic anhydrase active site.

Analytical Characterization and Quality Control

Ensuring the enantiomeric purity of dorzolamide is a critical quality control step. The primary method for separating and quantifying the (4R,6R)-enantiomer from the active (4S,6S)-enantiomer is Chiral High-Performance Liquid Chromatography (HPLC).

Several chiral stationary phases (CSPs) have been successfully employed for this separation. These include polysaccharide-based columns (e.g., cellulose derivatives) and protein-based columns (e.g., α1-acid glycoprotein).[13][14][15]

Example Experimental Protocol: Chiral HPLC Separation

This protocol is a representative example based on published methodologies for the direct separation of dorzolamide enantiomers.[13][14][15]

Objective: To separate and quantify (4S,6S)-dorzolamide and its inactive (4R,6R)-enantiomer in a drug substance sample.

Instrumentation & Materials:

  • High-Performance Liquid Chromatograph with UV Detector

  • Chiral Stationary Phase: Cellulose-based column, such as a Daicel AD-H (250mm x 4.6mm, 5 µm).[15]

  • Mobile Phase: A mixture of n-hexane, dehydrated ethanol, and diethylamine. A typical ratio is 84:16:0.02 (v/v/v).[15]

  • Sample Solvent: Methanol

  • Dorzolamide Hydrochloride Reference Standard and sample for analysis

Step-by-Step Methodology:

  • Mobile Phase Preparation: Carefully prepare the mobile phase by mixing the specified volumes of n-hexane, dehydrated ethanol, and diethylamine.[15] Degas the solution using sonication or vacuum filtration.

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve an appropriate amount of dorzolamide HCl sample in methanol to achieve a final concentration of approximately 0.8-1.2 mg/mL.[15]

    • Prepare calibration standards for the (4R,6R)-enantiomer at relevant concentrations (e.g., 0.2-5 µg/mL) if quantification is required.[13][14]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[15]

    • Column Temperature: 30°C[15]

    • Detection Wavelength: 254 nm[15]

    • Injection Volume: 10 µL[15]

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution into the chromatograph.

    • Record the chromatogram and identify the peaks corresponding to the (4S,6S) and (4R,6R) enantiomers based on their retention times (determined by injecting individual standards if available, or by their expected elution order).

  • Data Interpretation:

    • Calculate the percentage of the (4R,6R)-enantiomer impurity in the sample by comparing its peak area to the total area of both enantiomer peaks.

Rationale for Method Choices:

  • Chiral Stationary Phase: A cellulose-based CSP is chosen for its proven ability to resolve a wide range of chiral compounds through interactions like hydrogen bonding and dipole-dipole interactions, which differ for the two enantiomers.

  • Normal Phase Chromatography: The use of a non-polar solvent like n-hexane with a polar modifier (ethanol) provides the necessary selectivity on the polysaccharide-based CSP. Diethylamine is added in trace amounts to improve peak shape for the basic amine compounds.

Caption: Experimental workflow for the chiral separation of dorzolamide enantiomers via HPLC.

Conclusion

The case of dorzolamide and its inactive (4R,6R)-enantiomer provides a compelling illustration of the criticality of stereochemistry in drug design and development. While chemically identical in composition, the subtle difference in the three-dimensional arrangement of atoms renders one enantiomer a potent therapeutic agent and the other pharmacologically inert. For scientists and researchers, this underscores the necessity of developing robust stereoselective synthetic routes and precise analytical methods to ensure the production of pure, effective, and safe pharmaceuticals. A thorough understanding of the inactive enantiomer is not merely an academic exercise but a cornerstone of modern drug quality control and regulatory compliance.

References

  • Shamsipur, M., Heydari, R., & Abdollahpour, A. (2010). Chiral Separation and Quantitation of Dorzolamide Hydrochloride Enantiomers by High-Performance Liquid Chromatography. Journal of Separation Science. [Link]

  • Shamsipur, M., Heydari, R., & Abdollahpour, A. (2010). Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography. Semantic Scholar. [Link]

  • Google Patents. (2020). CN104316619B - A kind of method of HPLC method analytical separation dorzolamide hydrochloride enantiomer.
  • ResearchGate. (2010). Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography. [Link]

  • Patel, S. S., & Wagstaff, A. J. (1996). Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension. Drugs & aging, 9(5), 383–402. [Link]

  • Srinivas, S. P., Ong, A., & Bonanno, J. A. (2002). Inhibition of Carbonic Anhydrase Activity in Cultured Bovine Corneal Endothelial Cells by Dorzolamide. Investigative Ophthalmology & Visual Science, 43(10), 3273–3278. [Link]

  • Wikipedia. (n.d.). Dorzolamide/timolol. [Link]

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  • Sugrue, M. F. (1996). The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. Journal of ocular pharmacology and therapeutics, 12(3), 363–376. [Link]

  • Aggarwal, M., et al. (2013). Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. Bioorganic & medicinal chemistry, 21(22), 7119–7124. [Link]

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An In-depth Technical Guide to (+)-(Trans)-dorzolamide: Stereochemistry, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (+)-(Trans)-dorzolamide, an important stereoisomer in the context of the potent carbonic anhydrase inhibitor, dorzolamide. As the enantiomer of the therapeutically active (-)-(Trans)-dorzolamide, understanding its properties is crucial for drug development, quality control, and research applications. This document delves into its fundamental physicochemical properties, stereoselective synthesis, analytical separation, and pharmacological significance.

Core Physicochemical Properties of this compound

This compound, systematically named (4R,6R)-4-(ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide, is one of the four stereoisomers of dorzolamide.[1] The specific three-dimensional arrangement of the ethylamino group at the 4-position and the methyl group at the 6-position of the thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide core defines its identity and interaction with biological targets.[1]

Below is a summary of its key physicochemical properties:

PropertyValueSource
CAS Number 120279-95-0[2][3]
Molecular Formula C₁₀H₁₆N₂O₄S₃[2]
Molecular Weight 324.44 g/mol [2][4]
Systematic Name (4R,6R)-4-(ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide[2]
Synonyms (+)-4R,6R-Dorzolamide, Dorzolamide Impurity A[2][3]

It is important to distinguish this compound from the therapeutically active enantiomer, (-)-(Trans)-dorzolamide (dorzolamide), which has the (4S,6S) configuration (CAS Number: 120279-96-1).[1][4] The hydrochloride salt of the active enantiomer, dorzolamide hydrochloride, has a molecular weight of 360.9 g/mol .[5][6]

The Stereochemical Landscape of Dorzolamide

Dorzolamide possesses two chiral centers, giving rise to four possible stereoisomers: two enantiomeric pairs of diastereomers (cis and trans). The trans isomers are the (4S,6S) and (4R,6R) enantiomers, while the cis isomers are the (4S,6R) and (4R,6S) diastereomers. The pharmacological activity of dorzolamide is almost exclusively attributed to the (4S,6S)-enantiomer.[1]

Caption: Stereoisomers of Dorzolamide.

Synthesis and Chiral Separation

The synthesis of enantiomerically pure dorzolamide is a significant challenge, with various strategies focusing on asymmetric reduction of a ketone intermediate or the use of chiral starting materials.[1] During synthesis, the formation of other stereoisomers, including this compound, is possible, necessitating robust purification and separation methods.

General Synthetic Approach

A common route to dorzolamide involves a Ritter reaction on a hydroxyl intermediate.[7] The stereochemistry of the final product is dependent on the stereochemistry of the starting materials and the reaction conditions. The separation of the desired trans isomers from the cis isomers can be achieved by reacting the mixture with a carboxylic acid, such as salicylic acid.[7]

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is the primary method for the enantioselective analysis and separation of dorzolamide stereoisomers.

Protocol: Chiral HPLC Separation of Dorzolamide Enantiomers [8][9]

  • Column: A chiral stationary phase, such as a chiral-alpha(1)-acid glycoprotein column (150 x 4.0 mm, 5 µm), is typically used.[8][9] Cellulose-based chiral columns, like AD-H, have also been shown to be effective.[10][11]

  • Mobile Phase: The mobile phase composition is critical for achieving enantioselectivity. An ammonium acetate buffer at a pH of 7.0 is a common choice.[8][9] For normal-phase chromatography on a cellulose-based column, a mixture of n-hexane, absolute ethanol, and diethylamine (e.g., 84:16:0.02 v/v/v) can be employed.[10][11]

  • Flow Rate: A typical flow rate is between 0.8 and 1.2 mL/min.[10]

  • Detection: UV detection at 254 nm is commonly used.[10]

  • Temperature: The column temperature is usually maintained between 25 and 35 °C.[10]

  • Sample Preparation: The dorzolamide hydrochloride sample is dissolved in methanol to a concentration of 0.5 to 1.5 mg/mL.[10][11]

  • Injection Volume: An injection volume of 5 to 10 µL is typical.[10]

This method allows for the accurate quantification of the (4R,6R)-enantiomer in raw materials and final drug products.[8]

G cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Data Analysis Sample Dorzolamide HCl Sample Dissolution Dissolve in Methanol Sample->Dissolution Injector Inject Sample Dissolution->Injector Column Chiral Column (e.g., AGP or Cellulose-based) Injector->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantify Enantiomers Chromatogram->Quantification

Caption: Workflow for Chiral HPLC Analysis of Dorzolamide.

Mechanism of Action and Pharmacological Significance

The therapeutic effect of dorzolamide stems from its potent inhibition of carbonic anhydrase II (CA-II), an enzyme found in the ciliary body of the eye.[12][13][14] Inhibition of CA-II reduces the formation of bicarbonate ions, which in turn decreases the secretion of aqueous humor and lowers intraocular pressure.[12][13][15]

The primary significance of this compound in drug development is as a process-related impurity and a stereoisomeric impurity. Its presence in the final drug product must be carefully controlled and monitored to ensure the safety and efficacy of the medication. Regulatory agencies typically set strict limits for such impurities.

Applications in Research and Development

While devoid of significant therapeutic activity, this compound serves a critical role in the development and quality control of dorzolamide-based therapies:

  • Reference Standard: Pure this compound is used as a reference standard in analytical methods to validate the enantioselectivity of the method and to accurately quantify its presence as an impurity in the active pharmaceutical ingredient (API) and final drug product.

  • Negative Control: In research settings, it can be used as a negative control in in-vitro and in-vivo studies to confirm that the observed pharmacological effects are indeed due to the (4S,6S)-enantiomer and not some non-specific effect of the molecular scaffold.

  • Process Optimization: The monitoring of this compound levels during synthesis and purification helps in optimizing reaction conditions and purification protocols to maximize the yield of the desired (4S,6S)-enantiomer and minimize the formation of other stereoisomers.

Conclusion

This compound, the (4R,6R)-enantiomer of dorzolamide, is a crucial molecule to understand in the context of this important ophthalmic drug. While pharmacologically inactive, its chemical and physical properties, and its relationship to the active enantiomer, are of paramount importance for pharmaceutical scientists and researchers. The ability to effectively separate and quantify this stereoisomer is fundamental to ensuring the quality, safety, and efficacy of dorzolamide products. This guide has provided a technical foundation for understanding the core aspects of this compound, from its basic properties to its role in a highly stereoselective pharmaceutical landscape.

References

  • Vertex AI Search. (2025, May 22). What is the mechanism of action of dorzolamide (Trusopt), a carbonic anhydrase inhibitor?
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Dorzolamide Hydrochloride?
  • Benchchem. (n.d.). The Stereochemical Nuances of Dorzolamide Hydrochloride: An In-depth Technical Guide.
  • gsrs. (n.d.). DORZOLAMIDE, (TRANS)-(+)-.
  • GPnotebook. (2021, January 27). Carbonic anhydrase inhibitors in glaucoma.
  • Drugs.com. (n.d.). Dorzolamide and Timolol Ophthalmic Solution: Package Insert / Prescribing Info.
  • Shamsipur, M., Heydari, R., Jamasbi, E. S., & Abdollahpour, A. (2010). Chiral Separation and Quantitation of Dorzolamide Hydrochloride Enantiomers by High-Performance Liquid Chromatography. Journal of Separation Science, 33(15), 2328–2333. [Link]

  • FDA. (n.d.). TRUSOPT® (dorzolamide hydrochloride ophthalmic solution).
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  • PubMed. (n.d.). Clinical pharmacokinetics of dorzolamide.
  • ResearchGate. (n.d.). Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography.
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  • Semantic Scholar. (n.d.). Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography.
  • Google Patents. (n.d.). CN104316619B - A kind of method of HPLC method analytical separation dorzolamide hydrochloride enantiomer.
  • Drugs.com. (n.d.). Dorzolamide: Package Insert / Prescribing Information / MOA.
  • FDA. (n.d.). TRUSOPT® (dorzolamide hydrochloride ophthalmic solution) 2%.
  • United States Biological. (n.d.). 010955 rac-trans Dorzolamide CAS: 120279-36-9.
  • Drugs.com. (2025, October 5). Dorzolamide: Package Insert / Prescribing Information / MOA.
  • Bausch + Lomb. (n.d.). Dorzolamide HCl Ophthalmic Solution.
  • National Center for Biotechnology Information. (2023, July 21). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates.
  • Drugfuture.com. (n.d.). DORZOLAMIDE, (TRANS)-(+)-.
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  • ResearchGate. (2023, July 6). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates.
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Solubility and stability of (+)-(Trans)-dorzolamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of (+)-(Trans)-Dorzolamide Hydrochloride

Introduction

This compound Hydrochloride is a potent, second-generation carbonic anhydrase inhibitor formulated for topical ophthalmic use in the management of glaucoma and ocular hypertension.[1] Its therapeutic efficacy is fundamentally linked to its ability to lower intraocular pressure (IOP) by decreasing aqueous humor secretion.[2] For the researcher, scientist, and drug development professional, a granular understanding of the physicochemical properties of dorzolamide hydrochloride—specifically its solubility and stability—is paramount. These characteristics govern every stage of the product lifecycle, from the selection of excipients and the design of a stable, bioavailable formulation to the establishment of meaningful quality control specifications and appropriate storage conditions.

This technical guide eschews a rigid template to provide a logically structured exploration of dorzolamide's core attributes. We will delve into the causality behind its behavior in various environments, present validated experimental protocols that serve as self-validating systems, and ground all claims in authoritative scientific literature.

Core Physicochemical Characterization: The Foundation of Behavior

A molecule's inherent properties dictate its interactions with its environment. Dorzolamide hydrochloride is a white to off-white crystalline powder, chemically designated as (4S,6S)-4-(ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide monohydrochloride.[3] Understanding its structural and physical characteristics is the first step in predicting its solubility and stability.

Polymorphism: Dorzolamide hydrochloride is known to exhibit polymorphism, existing in at least two crystalline forms (Form I and Form II) as well as an amorphous state.[3][4] This is a critical consideration for drug development, as different polymorphic forms can possess distinct solubility, dissolution rates, and solid-state stability. The manufacturing process must be carefully controlled to ensure the consistent production of the desired, most stable polymorph to guarantee predictable performance and shelf-life.[3]

pKa Values: The molecule has two pKa values, which means it can exist in cationic, unionized, and anionic forms depending on the pH of the solution.[5] This is the single most important factor governing its aqueous solubility and is central to the formulation strategy for its ophthalmic solution.

The Solubility Profile of Dorzolamide Hydrochloride

The successful formulation of an aqueous ophthalmic solution hinges on achieving adequate drug solubility. For dorzolamide, this is a nuanced challenge directly addressed by manipulating the formulation's pH.

pH-Dependent Solubility

Dorzolamide's solubility is profoundly influenced by pH. Its solubility is significantly higher in acidic conditions (pH 4.0-5.5), where the molecule is predominantly in its protonated, cationic form.[6][7] As the pH increases towards physiological levels (pH 6.5-8.5), the drug's solubility decreases markedly.[7] This behavior is the primary reason that the commercial ophthalmic solution, Trusopt®, is buffered to a pH of approximately 5.6.[2][8] This pH represents a critical compromise: it is acidic enough to maintain the drug in solution at the target concentration (2% w/v) yet is sufficiently close to physiological pH to minimize ocular irritation upon instillation.[9]

G cluster_pH pH Environment cluster_form Molecular Form Low_pH Low pH (e.g., < 6) Cationic Cationic Form (Protonated Amine) High Solubility Low_pH->Cationic Predominates High_pH Physiological pH (e.g., > 7) Unionized Unionized Form Low Solubility High_pH->Unionized Predominates Cationic->Unionized Equilibrium Shift

Caption: pH-dependent equilibrium of Dorzolamide.

Solubility in Various Solvents

Understanding solubility in a range of solvents is essential for both analytical method development and the exploration of alternative formulations. The available data, summarized below, provides a clear picture of dorzolamide hydrochloride's solvation characteristics.

Table 1: Quantitative and Qualitative Solubility of Dorzolamide Hydrochloride

Solvent Type Solubility Temperature Method Citation
Water Quantitative 12.5 mg/mL Not Specified Ultrasonic [10][11]
Dimethyl Sulfoxide (DMSO) Quantitative 100 mg/mL Not Specified Ultrasonic [10][11]
Phosphate Buffered Saline (PBS) Quantitative 11 mg/mL Not Specified Ultrasonic [10]
Water Qualitative Soluble --- --- [2][6][12]
Methanol Qualitative Slightly Soluble --- --- [2][6]
Ethanol Qualitative Slightly Soluble --- --- [2][10]

| Anhydrous Ethanol | Qualitative | Very Slightly Soluble | --- | --- |[12][13] |

Note: The use of sonication in quantitative studies suggests these values may represent kinetic solubility, and that achieving equilibrium may require significant energy input or time.[10]

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

This protocol describes the gold-standard shake-flask method, a self-validating system for determining the equilibrium solubility of a compound. Its trustworthiness comes from allowing the system to reach a true thermodynamic equilibrium.

Objective: To determine the saturation solubility of dorzolamide hydrochloride in a specific solvent at a controlled temperature.

Materials:

  • Dorzolamide Hydrochloride powder (analytical grade)

  • Solvent of interest (e.g., purified water, pH 7.4 buffer)

  • Scintillation vials or sealed glass flasks

  • Constant temperature orbital shaker/incubator

  • Analytical balance

  • Syringe filters (0.22 or 0.45 µm, chemically compatible)

  • Validated HPLC-UV system

Methodology:

  • Preparation: Add an excess amount of dorzolamide hydrochloride powder to several vials each containing a known volume of the test solvent. "Excess" is critical; undissolved solid must be visible to ensure saturation.

  • Equilibration: Securely cap the vials and place them in the orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate at a moderate speed (e.g., 150 rpm) for a predetermined period (typically 24 to 72 hours). The goal is to ensure equilibrium is reached, which can be confirmed by taking measurements at successive time points (e.g., 24h, 48h) until the concentration plateaus.

  • Sample Collection & Preparation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for at least 2 hours to let undissolved solids settle. Carefully withdraw an aliquot from the supernatant.

  • Filtration: Immediately filter the aliquot using a syringe filter to remove all undissolved particles. This step is crucial to avoid artificially high results. Discard the first portion of the filtrate to saturate the filter membrane.

  • Dilution: Accurately dilute the clear filtrate with the mobile phase of the analytical method to a concentration that falls within the calibrated range of the HPLC assay.

  • Quantification: Analyze the diluted sample using a validated stability-indicating HPLC-UV method. Determine the concentration against a freshly prepared calibration curve of dorzolamide hydrochloride standards.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility, expressed in mg/mL.[10]

Stability Profile and Degradation Pathways

Ensuring the stability of dorzolamide hydrochloride is essential for maintaining its therapeutic potency and safety throughout its shelf life.[3] Stability is assessed through long-term studies under intended storage conditions and accelerated (stress) studies designed to identify potential degradation pathways.

Solid-State and Solution Stability

Solid State: The bulk drug substance of dorzolamide hydrochloride is remarkably stable. Studies have shown no evidence of degradation after 51 months of storage at ambient temperature and humidity.[4] It also shows no changes after 3 months at 80°C or at 90% relative humidity, demonstrating excellent thermal and humidity resistance in its crystalline form.[4]

In Solution: The stability of dorzolamide in aqueous solution is highly dependent on pH, with optimal stability observed in the range of pH 4 to 6.[5] The primary degradation pathway in solution is the hydrolysis of the sulfonamide moiety.[5] Formulated ophthalmic solutions should be protected from light.[1]

Forced Degradation (Stress Testing)

Forced degradation studies are a regulatory requirement (ICH Q1A) and a critical tool in drug development.[14] They are used to identify likely degradation products, elucidate degradation pathways, and establish the inherent stability of the molecule. This information is then used to develop stability-indicating analytical methods.[14] Dorzolamide hydrochloride has been subjected to various stress conditions.

Table 2: Summary of Forced Degradation Studies on Dorzolamide Hydrochloride

Stress Condition Typical Reagents/Parameters Observation Citation
Acid Hydrolysis 0.1 N HCl, elevated temperature (e.g., 60°C) Generally stable, minor degradation observed. [15]
Base Hydrolysis 0.1 N NaOH, elevated temperature (e.g., 60°C) Significant degradation observed. The product is unstable under basic conditions. [15][16]
Oxidation 1-3% H₂O₂, room temperature Significant degradation observed. The molecule is susceptible to oxidation. [15][16]
Thermal Degradation 60-80°C in solution Moderate degradation observed over time. [15]

| Photodegradation | Exposure to sunlight (1.2 million lux hours) or UV light (200 Wh/m²) | Significant degradation occurs. The product is photolabile. |[15][16][17] |

The key takeaway is that dorzolamide is most vulnerable to degradation under basic, oxidative, and photolytic conditions.[16] This knowledge directly informs handling, manufacturing, and packaging requirements (e.g., use of light-resistant containers).

Caption: A typical workflow for forced degradation studies.

Protocol: Forced Degradation Study

Objective: To investigate the degradation profile of dorzolamide hydrochloride under various stress conditions to identify degradation products and establish a stability-indicating analytical method.

Materials:

  • Dorzolamide Hydrochloride solution (known concentration)

  • Hydrochloric acid (e.g., 0.1 N)

  • Sodium hydroxide (e.g., 0.1 N)

  • Hydrogen peroxide (e.g., 3% v/v)

  • Validated HPLC-PDA system

  • Temperature-controlled ovens/water baths

  • Photostability chamber

Methodology:

  • Sample Preparation: Prepare a stock solution of dorzolamide hydrochloride in a suitable solvent (e.g., water or methanol:water).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of HCl solution. Store at an elevated temperature (e.g., 60°C) for a defined period (e.g., 3 hours).[15]

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of NaOH solution. Store at an elevated temperature (e.g., 60°C) for a defined period (e.g., 3 hours).[15]

  • Oxidative Degradation: Mix an aliquot of the stock solution with a solution of H₂O₂. Store at room temperature for a defined period (e.g., 3 hours).[15]

  • Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 6 hours).[15]

  • Photodegradation: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Processing: At the end of the exposure period, cool the samples to room temperature. If necessary, neutralize the acidic and basic samples. Dilute all samples with the mobile phase to the target concentration for HPLC analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method with a Photodiode Array (PDA) detector.

  • Evaluation:

    • Compare the chromatograms of stressed samples to the control.

    • Calculate the percentage of degradation.

    • Assess the peak purity of the dorzolamide peak in the stressed samples to ensure no co-eluting degradants.

    • Evaluate mass balance to account for the parent drug and all degradation products.

Stability-Indicating Analytical Methodologies

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. For dorzolamide, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and effective techniques.[3][15][16]

G cluster_workflow Stability-Indicating HPLC Workflow Sample Prepare Sample (e.g., Stressed Sample) Inject Inject into HPLC System Sample->Inject Separate Chromatographic Separation (e.g., C18 Column, Gradient Elution) Inject->Separate Detect Detection (UV/PDA at 254 nm) Separate->Detect Result Chromatogram Detect->Result Validate Validate Results: - Resolution > 2 - Peak Purity Check - Quantify API & Degradants Result->Validate

Caption: Workflow for a stability-indicating HPLC analysis.

Protocol: Representative Stability-Indicating RP-HPLC Method

Objective: To quantify dorzolamide hydrochloride and separate it from potential degradation products. This protocol is a composite based on published methods.[16][18]

Instrumentation:

  • HPLC or UPLC system with a gradient pump, autosampler, column oven, and PDA detector.

Chromatographic Conditions:

  • Column: C18 column (e.g., Inertsil ODS 3V, 250 mm x 4.6 mm, 5 µm).[16]

  • Mobile Phase A: Phosphate buffer (pH 3.5).[16]

  • Mobile Phase B: Acetonitrile.[16]

  • Gradient Program: A time-based gradient shifting from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B to elute all components.

  • Flow Rate: 1.0 mL/min.[16]

  • Column Temperature: 40°C.[16]

  • Detection Wavelength: 254 nm for dorzolamide and its impurities.[15][16]

  • Injection Volume: 15 µL.[16]

System Suitability (Self-Validation): Before sample analysis, the system's performance must be verified. This is a core tenet of a trustworthy protocol.

  • Standard Injections: Inject the working standard solution six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD): The RSD for the peak area of the six replicate injections must be ≤ 2.0%.

    • Tailing Factor: The tailing factor for the dorzolamide peak should be ≤ 2.0.

    • Theoretical Plates: The column efficiency, measured in theoretical plates, should be ≥ 2000.

  • Resolution: A resolution solution (containing dorzolamide and a known impurity or degradation product) must be injected. The resolution between the two peaks must be ≥ 2.0, proving the method's ability to separate them.

Analysis: Once system suitability is confirmed, the prepared samples (from stability studies, formulations, etc.) can be analyzed. The concentration is calculated based on the peak area relative to the standard curve.

Conclusion

The physicochemical landscape of this compound hydrochloride is dominated by its pH-dependent solubility and its susceptibility to degradation under basic, oxidative, and photolytic stress. A comprehensive understanding of these attributes is not merely academic; it is the cornerstone of developing a safe, stable, and effective ophthalmic product. By leveraging this knowledge, scientists can rationally design formulations buffered at an optimal pH (e.g., ~5.6), select appropriate packaging to protect against light, and implement robust, stability-indicating analytical methods to ensure product quality from development through to the patient. The protocols and data presented herein provide a validated framework for the rigorous scientific investigation of this important therapeutic agent.

References

  • Benchchem. (n.d.). Physicochemical Properties of Dorzolamide Hydrochloride Powder: An In-depth Technical Guide.
  • JAMP Pharma Corporation. (2021). PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrDorzolamide.
  • Benchchem. (n.d.). A Comprehensive Technical Guide to the Solubility of Dorzolamide Hydrochloride.
  • ScienceDirect. (n.d.). Dorsolamide Hydrochloride.
  • ChemicalBook. (2023). Dorzolamide Hydrochloride.
  • Santa Cruz Biotechnology. (n.d.). Dorzolamide Hydrochloride Safety Data Sheet.
  • Drugs.com. (2023). Dorzolamide Monograph for Professionals.
  • Bausch + Lomb. (n.d.). Dorzolamide HCl Ophthalmic Solution.
  • Al-Kinani, A. A., et al. (2024). Advances in dorzolamide hydrochloride delivery: harnessing nanotechnology for enhanced ocular drug delivery in glaucoma management. PubMed Central.
  • Rao, B. M., et al. (2012). Novel and Rapid Validated Stability-Indicating UPLC Method of Related Substances for Dorzolamide Hydrochloride and Timolol Maleate in Ophthalmic Dosage Form. Journal of Chromatographic Science.
  • Hi-Tech Pharmacal Co., Inc. (n.d.). Dorzolamide-HCl-Timolol-Maleate-Ophthalmic-Solution.pdf.
  • MedChemExpress. (n.d.). Dorzolamide hydrochloride.
  • Kohli, D., et al. (2025). A novel stability indicating RP-HPLC method of related substances for dorzolamide hydrochloride and timolol maleate in glaucoma treatment ophthalmic formulation. Discover Chemistry.
  • Scribd. (n.d.). Dorzolamide Hydrochloride.
  • Patel, R., et al. (n.d.). Science based Development of Viscous Eye Drop of Dorzolamide Hydrochloride and Timolol Maleate using Full Factorial Design. Pharmaceutical Methods.
  • ResearchGate. (2023). DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING RP-HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF DORZOLAMIDE HYDROCHLORIDE AND TIMOLOL MALEATE IN OPHTHALMIC DOSAGE FORM.
  • ResearchGate. (n.d.). Densitogram of photodegradation (4 days) treated dorzolamide hydrochloride 700 ng/spot.
  • MedCrave. (2016). Forced degradation studies.
  • Loftsson, T. (2012). Topical drug delivery to the eye: dorzolamide. Acta Ophthalmologica.

Sources

Methodological & Application

Application Note: Chiral Separation of Dorzolamide Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dorzolamide, a potent carbonic anhydrase inhibitor used in the treatment of glaucoma, possesses two chiral centers, resulting in a pair of enantiomers: the therapeutically active (4S,6S)-dorzolamide and its inactive (4R,6R)-enantiomer. The stereospecificity of its biological activity necessitates stringent enantiomeric purity control in pharmaceutical formulations. This application note presents two robust and validated High-Performance Liquid Chromatography (HPLC) methods for the direct chiral separation of dorzolamide enantiomers. Method 1 employs a normal-phase approach using a polysaccharide-based chiral stationary phase (CSP), renowned for its broad enantioselectivity.[1][2] Method 2 details a reversed-phase separation on a protein-based CSP, offering an alternative selectivity profile. These protocols are designed for researchers, quality control analysts, and drug development professionals, providing detailed methodologies, expected performance data, and troubleshooting guidance to ensure accurate and reproducible enantiomeric purity assessment.

Introduction: The Imperative of Chiral Purity for Dorzolamide

Dorzolamide hydrochloride ((4S,6S)-4-(Ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride) is a cornerstone in the management of elevated intraocular pressure.[3] Its pharmacological effect is exclusively attributed to the (4S,6S)-enantiomer. The presence of the (4R,6R)-enantiomer is considered an impurity and must be quantified and controlled to ensure the safety and efficacy of the final drug product.

Direct separation of enantiomers via chiral HPLC is the most prevalent and efficient technique for determining enantiomeric purity.[4] The choice of the chiral stationary phase (CSP) is paramount, as the separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP. Polysaccharide-based CSPs, such as cellulose or amylose derivatives, and protein-based CSPs, like α1-acid glycoprotein (AGP), are among the most powerful and versatile for resolving a wide range of chiral compounds.[4][5] This guide provides detailed protocols for both types of CSPs, enabling laboratories to select the method that best fits their available instrumentation and expertise.

Method 1: Normal-Phase Separation on a Polysaccharide-Based CSP

This method leverages the well-established chiral recognition capabilities of polysaccharide-based CSPs, which form chiral cavities and channels, allowing for enantioselective interactions via hydrogen bonding, π-π interactions, and steric hindrance.[1][6] The use of a non-polar mobile phase with a polar modifier and an amine additive is critical for achieving optimal resolution and peak shape.

Experimental Workflow: Normal-Phase Method

Normal_Phase_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing mob_phase Mobile Phase Preparation (n-Hexane:Ethanol:DEA) equilibration Column Equilibration (Chiralpak AD-H / 30 min) mob_phase->equilibration sample_prep Sample Preparation (Dissolve Dorzolamide in Methanol) injection Inject Sample (10 µL) sample_prep->injection equilibration->injection separation Isocratic Elution (1.0 mL/min, 30°C) injection->separation detection UV Detection (254 nm) separation->detection integration Peak Integration detection->integration quantification Quantify Enantiomers (% Area) integration->quantification

Caption: Workflow for the normal-phase HPLC chiral separation of dorzolamide.

Materials and Chromatographic Conditions
ParameterSpecification
Instrument HPLC system with UV detector
Chiral Column Chiralpak AD-H, 250 x 4.6 mm, 5 µm[7][8] or Chiralpak AD-3, 250 x 4.6 mm, 3µm[9]
Mobile Phase n-Hexane : Ethanol : Diethylamine (DEA) (84:16:0.02, v/v/v)[7]
Flow Rate 1.0 mL/min[7][9]
Column Temperature 30°C[7] (or 40°C for AD-3 column[9])
Detection UV at 254 nm[7]
Injection Volume 10 µL[7]
Sample Diluent Methanol[7]
Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Carefully measure 840 mL of HPLC-grade n-hexane, 160 mL of dehydrated ethanol, and 0.2 mL of diethylamine.

    • Combine the components in a suitable 1 L solvent reservoir.

    • Mix thoroughly and degas for at least 15 minutes using sonication or vacuum filtration. The amine modifier (DEA) is crucial for minimizing peak tailing of the basic dorzolamide molecule by competing for active sites on the silica surface.[10]

  • Standard/Sample Preparation:

    • Accurately weigh approximately 10 mg of the dorzolamide hydrochloride sample.

    • Dissolve the sample in methanol in a 10 mL volumetric flask to obtain a concentration of about 1 mg/mL.[7]

    • For determining the limit of quantification, prepare serial dilutions from this stock solution.

  • HPLC System Setup and Analysis:

    • Install the polysaccharide-based chiral column.

    • Flush the system with the mobile phase at a low flow rate (0.2 mL/min) for 5 minutes, then gradually increase to the set flow rate of 1.0 mL/min.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Set the column oven temperature to 30°C and the UV detector wavelength to 254 nm.

    • Inject 10 µL of the prepared sample solution and start the data acquisition.

    • A typical run time is 15-20 minutes, depending on the specific column and conditions.

Expected Results & Performance
  • Elution Order: The (4R,6R)-enantiomer (undesired) is expected to elute before the (4S,6S)-dorzolamide peak. The specific retention times will depend on the exact system and column age.

  • Resolution: A resolution factor (Rs) of greater than 2.0 between the enantiomeric peaks should be achieved, indicating baseline separation.[9]

  • Validation: The method is reported to be linear over a concentration range of 0.5–7.5 µg/mL for the (4R,6R)-enantiomer.[9] The Limit of Detection (LOD) and Limit of Quantification (LOQ) for the undesired enantiomer are typically around 0.15 µg/mL and 0.5 µg/mL, respectively.[9]

Method 2: Reversed-Phase Separation on a Protein-Based CSP

This method provides an orthogonal approach using a chiral-alpha(1)-acid glycoprotein (AGP) column.[5] AGP is a highly stable protein that offers complex stereoselective binding sites. Separation is achieved in a reversed-phase mode with an aqueous buffer, making it a "greener" alternative with reduced organic solvent consumption. The retention and enantioselectivity are highly sensitive to mobile phase pH, buffer concentration, and organic modifiers.[2][5]

Experimental Workflow: Reversed-Phase Method

Reversed_Phase_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing mob_phase Mobile Phase Preparation (Ammonium Acetate Buffer, pH 7.0) equilibration Column Equilibration (AGP Column / 30-45 min) mob_phase->equilibration sample_prep Sample Preparation (Dissolve Dorzolamide in Water) injection Inject Sample (20 µL) sample_prep->injection equilibration->injection separation Isocratic Elution (0.9 mL/min, 25°C) injection->separation detection UV Detection (254 nm) separation->detection integration Peak Integration detection->integration quantification Quantify Enantiomers (% Area) integration->quantification

Caption: Workflow for the reversed-phase HPLC chiral separation of dorzolamide.

Materials and Chromatographic Conditions
ParameterSpecification
Instrument HPLC system with UV detector
Chiral Column Chiral-alpha(1)-acid glycoprotein (AGP) column, 150 x 4.0 mm, 5 µm[2][5]
Mobile Phase Ammonium Acetate buffer (e.g., 10 mM), pH adjusted to 7.0[5][11]
Flow Rate 0.9 mL/min[5]
Column Temperature 25°C[5]
Detection UV at 254 nm[12]
Injection Volume 20 µL
Sample Diluent HPLC-grade water[12]
Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Prepare a 10 mM ammonium acetate solution by dissolving the appropriate amount of ammonium acetate in HPLC-grade water.

    • Adjust the pH to 7.0 using dilute acetic acid or ammonium hydroxide. The pH is a critical parameter influencing the ionization state of both the analyte and the protein CSP, thereby affecting retention and selectivity.[5]

    • Filter the buffer through a 0.22 µm or 0.45 µm membrane filter and degas thoroughly.

  • Standard/Sample Preparation:

    • Accurately weigh and dissolve the dorzolamide hydrochloride sample in HPLC-grade water to achieve a suitable concentration (e.g., 0.5 mg/mL).[12]

    • Prepare calibration standards for the (4R,6R)-enantiomer in the range of 0.2-5 µg/mL.[5]

  • HPLC System Setup and Analysis:

    • Install the AGP column. Note: Protein-based columns can be sensitive to pressure shocks and certain organic solvents. Always follow the manufacturer's care and use instructions.

    • Flush the system and equilibrate the column with the mobile phase at 0.9 mL/min for at least 30-45 minutes until the baseline is stable.

    • Set the column oven temperature to 25°C and the UV detector to 254 nm.

    • Inject 20 µL of the sample solution and begin data acquisition.

Expected Results & Performance
  • Elution Order: On the AGP column, the (4S,6S)-dorzolamide enantiomer is reported to elute first, followed by the (4R,6R)-enantiomer.[5]

  • Validation: Calibration curves have been shown to be linear from 0.5-10 µg/mL for (4S,6S)-dorzolamide and 0.2-5 µg/mL for its (4R,6R)-enantiomer.[5][11]

  • Sensitivity: The method is highly sensitive, with reported LOD and LOQ values for the (4R,6R)-enantiomer of 0.05 µg/mL and 0.2 µg/mL, respectively.[5][13]

  • Precision: The method demonstrates excellent repeatability, with relative standard deviations (RSD) of less than 2%.[5]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Resolution Method 1: Incorrect mobile phase composition; column aging.Verify the exact ratio of n-hexane, ethanol, and DEA. Small changes in the amine modifier can significantly impact selectivity.[10] Consider replacing the column if performance degrades over time.
Method 2: Incorrect mobile phase pH; column contamination.Prepare fresh buffer and carefully verify the pH is exactly 7.0. Flush the column according to the manufacturer's regeneration procedure.
Peak Tailing Method 1: Insufficient amine modifier (DEA) in the mobile phase.Prepare a fresh mobile phase, ensuring the correct concentration of DEA (0.1% to 0.2%) is added.
Method 2: Secondary interactions with the column; sample overload.Ensure the sample is fully dissolved and consider lowering the sample concentration.
Shifting Retention Times Fluctuation in column temperature; mobile phase composition drift; column degradation.Ensure the column oven is stable. Prepare fresh mobile phase daily. If drift is progressive, the column may need regeneration or replacement.[6]
Low Signal/No Peaks Detector lamp issue; incorrect wavelength; sample preparation error.Check detector lamp status and ensure the wavelength is set to 254 nm. Prepare a fresh sample and standard to confirm concentration.

Conclusion

The enantiomeric purity of dorzolamide is a critical quality attribute that can be reliably determined using chiral HPLC. This application note provides two validated, high-performance methods that offer orthogonal selectivity. The normal-phase method using a polysaccharide-based CSP is a classic and powerful approach, while the reversed-phase method on a protein-based CSP offers a sensitive and more environmentally friendly alternative. The choice between methods will depend on laboratory resources and specific analytical requirements. By following these detailed protocols and considering the troubleshooting advice, researchers and analysts can achieve accurate and reproducible chiral separation of dorzolamide enantiomers, ensuring the quality and safety of this important ophthalmic drug.

References

  • Shamsipur, M., Heydari, R., Jamasbi, E. S., & Abdollahpour, A. (2010). Chiral Separation and Quantitation of Dorzolamide Hydrochloride Enantiomers by High-Performance Liquid Chromatography. Journal of Separation Science, 33(15), 2328-33. [Link]

  • Shamsipur, M., Abdollahpour, A., & Heydari, R. (2011). DEVELOPMENT AND VALIDATION OF A NEW HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD FOR ENANTIOSEPARATION OF DORZOLAMIDE HYDROCHLORIDE ON A COATED CELLULOSE PHENYLCARBAMATE CHIRAL STATIONARY PHASE. Journal of the Chilean Chemical Society, 56(3), 735-739. [Link]

  • ResearchGate. (2010). Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography | Request PDF. [Link]

  • Semantic Scholar. (2010). Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography. [Link]

  • Vele, V. T., Telvekar, V., Kadam, S., Kelaskar, R., & Chandavarkar, M. A. (2018). ENANTIOMERIC SEPARATION OF DORZOLAMIDE HYDROCHLORIDE BY A CHIRAL LIQUID CHROMATOGRAPHIC METHOD. European Journal of Biomedical and Pharmaceutical Sciences, 5(12), 345-351. [Link]

  • ResearchGate. (2011). (PDF) Development and validation of a new high performance liquid chromatographic method for enantioseparation of dorzolamide hydrochloride on a coated cellulose phenylcarbamate chiral stationary phase. [Link]

  • Al-Olyan, A. M., Al-Majed, A. A., & Al-Obaid, A. M. (2022). Whiter and Greener RP-HPLC Method for Simultaneous Determination of Dorzolamide, Brinzolamide, and Timolol Using Isopropanol as a Sustainable Organic Solvent in the Mobile Phase. Molecules, 27(23), 8568. [Link]

  • Google Patents. (2017). CN104316619B - A kind of method of HPLC method analytical separation dorzolamide hydrochloride enantiomer.
  • Google Patents. (2015).
  • ResearchGate. (2006). (PDF) Influence of mobile phase composition on chiral discrimination of model compound obtained on Chiralpak AD Column - Thermodynamic study. [Link]

  • Zhao, H., Ababat, M., Leeman, K., & Tucker, J. (2024). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 15, 395-406. [Link]

  • Sahoo, S. K., Kumar, S. A., Sahu, M., & Mohanty, G. (2014). New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form. Journal of analytical methods in chemistry, 2014, 578201. [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society reviews, 37(12), 2593–2608. [Link]

Sources

Application Notes & Protocols for the Analytical Quantification of (+)-(Trans)-dorzolamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Dorzolamide Quantification

Dorzolamide, chemically known as (4S,6S)-4-(ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide, is a potent topical carbonic anhydrase inhibitor.[1][2][3] It is widely prescribed as dorzolamide hydrochloride in ophthalmic solutions to reduce elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension.[4][5] Given its therapeutic importance, the ability to accurately and reliably quantify dorzolamide is paramount for several key areas:

  • Pharmaceutical Quality Control: Ensuring the potency, purity, and stability of ophthalmic formulations to guarantee patient safety and therapeutic efficacy.[2][4]

  • Bioanalytical Studies: Determining the concentration of dorzolamide and its metabolites in biological matrices such as plasma, urine, and aqueous humor for pharmacokinetic, toxicokinetic, and doping control purposes.[6][7][8]

This document provides a comprehensive guide to the principal analytical methodologies for dorzolamide quantification. It is designed for researchers, analytical scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the selection of specific experimental parameters. The methods detailed herein, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE), are grounded in established and validated scientific literature.[4][6][9]

Core Physicochemical Properties of Dorzolamide Hydrochloride

A foundational understanding of dorzolamide's physicochemical properties is essential for the development and optimization of robust analytical methods. These characteristics dictate choices regarding solvents, pH, extraction techniques, and detection methods.

PropertyDescriptionSignificance for Analytical Methods
Chemical Name (4S,6S)-4-(ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide monohydrochloride[1]Governs molecular weight (360.9 g/mol ) for mass spectrometry and defines functional groups for chromatographic interactions.
Appearance White to off-white crystalline powder[1][10]Basic physical identification.
Solubility Soluble in water; slightly soluble in methanol[5][10]Crucial for preparing stock solutions and selecting appropriate mobile phase compositions.
UV Absorbance (λmax) Approximately 254 nm[4][5][11]This is the optimal wavelength for quantification using UV-Vis detection, providing maximum sensitivity.
Melting Point ~283-285°C[10]A key parameter for identity and purity confirmation.

Method 1: Reversed-Phase HPLC with UV Detection for Pharmaceutical Formulations

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse method for routine quality control analysis of dorzolamide in pharmaceutical dosage forms, such as eye drops.[2][4] It offers a balance of speed, simplicity, accuracy, and cost-effectiveness.[3][4]

Scientific Principle and Rationale

This method separates dorzolamide from excipients and potential degradation products based on its partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Dorzolamide, being a moderately polar molecule, is retained on the C18 column and eluted by a mixture of an aqueous buffer and an organic modifier like acetonitrile.

  • Choice of Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) provides excellent resolving power and retention for dorzolamide.[4][12]

  • Mobile Phase pH: An acidic pH (e.g., 2.5) is critical.[4][12] It ensures the consistent protonation of the sulfonamide and amine groups, leading to sharp, symmetrical peaks and reproducible retention times.

  • Detector Wavelength: Setting the UV detector to dorzolamide's λmax of 254 nm ensures maximal signal response and sensitivity.[4]

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard 1. Prepare Standard Stock Solution (1000 µg/mL in H2O) Working 2. Create Working Standards via Serial Dilution Standard->Working Calibrate 7. Generate Calibration Curve (Peak Area vs. Conc.) Working->Calibrate Sample 3. Prepare Sample (Dilute Ophthalmic Soln. with Mobile Phase) Inject 4. Inject 20 µL into HPLC System Sample->Inject Separate 5. Isocratic Separation (C18 Column, Phosphate Buffer/ACN) Inject->Separate Detect 6. UV Detection at 254 nm Separate->Detect Detect->Calibrate Quantify 8. Quantify Sample Concentration Calibrate->Quantify

Caption: Workflow for Dorzolamide Quantification by RP-HPLC.

Detailed Protocol: Quantification in Ophthalmic Solution

A. Instrumentation:

  • HPLC system with isocratic pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Zorbax SB C18 column (250 mm × 4.6 mm, 5 µm particle size) or equivalent.[4]

B. Reagents and Solutions:

  • Mobile Phase: Prepare a 90:10 (v/v) mixture of phosphate buffer and acetonitrile. To prepare the buffer, dissolve analytical grade potassium dihydrogen phosphate in HPLC grade water and adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.[4]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of dorzolamide hydrochloride reference standard and dissolve in a 100 mL volumetric flask with HPLC grade water.[4]

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 150 µg/mL) by diluting the stock solution with the mobile phase.[3]

C. Sample Preparation:

  • Transfer 1.0 mL of the dorzolamide ophthalmic solution into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 10 minutes.

  • Make up to the volume with the mobile phase and mix well.

  • Filter the solution through a 0.22 µm syringe filter.

  • Perform a final dilution (e.g., 0.5 mL to 10 mL) with the mobile phase to achieve a target concentration within the calibration range (e.g., 50 µg/mL).[4]

D. Chromatographic Conditions:

  • Mobile Phase: Phosphate buffer (pH 2.5) : Acetonitrile (90:10 v/v)[4]

  • Flow Rate: 0.8 mL/min[4]

  • Column Temperature: 30°C[4]

  • Injection Volume: 20 µL

  • Detection Wavelength: 254 nm[4]

  • Retention Time: Approximately 2.65 minutes[3]

E. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the dorzolamide standards against their known concentrations.

  • Perform a linear regression analysis on the calibration curve. A correlation coefficient (r²) of ≥0.999 is expected.[3]

  • Determine the concentration of dorzolamide in the prepared sample by interpolating its peak area from the calibration curve.

Method Validation Summary (ICH Guidelines)

All developed methods must be validated to ensure they are fit for purpose.[4] The following table summarizes typical validation parameters for this HPLC-UV method.

ParameterTypical Acceptance CriteriaExample Result
Specificity No interference from placebo/excipients at the retention time of dorzolamide.Pass[3]
Linearity Range 10 - 150 µg/mLCorrelation Coefficient (r²) > 0.999[3]
Accuracy 98.0% - 102.0% recovery99.1% - 101.0%[13]
Precision (%RSD) Intraday & Interday RSD ≤ 2%< 2%[11]
LOD Signal-to-Noise ratio of 3:1~0.12 µg/mL[3]
LOQ Signal-to-Noise ratio of 10:1~0.39 µg/mL[11]
Robustness %RSD ≤ 2% after minor changes in method parameters (flow rate, pH).Pass[4]

Method 2: LC-MS/MS for Bioanalysis in Plasma

For quantifying low concentrations of dorzolamide and its metabolites in complex biological matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its exceptional sensitivity and selectivity.[6][14]

Scientific Principle and Rationale

This technique combines the separation power of HPLC with the highly selective and sensitive detection of tandem mass spectrometry.

  • Rationale: Biological samples contain countless endogenous compounds that can interfere with UV detection. MS/MS overcomes this by using Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion (the molecular ion of dorzolamide) is selected, fragmented, and a specific product ion is monitored. This precursor -> product ion transition is a unique "fingerprint" for the analyte, providing extremely high specificity.[6][15]

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used. APCI was found to be effective for dorzolamide.[6]

  • Sample Preparation: A robust sample cleanup is essential to remove proteins and phospholipids that can interfere with the analysis (matrix effects). Liquid-liquid extraction (LLE) is an effective technique for isolating dorzolamide from deproteinized plasma.[6]

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Spike 1. Spike Plasma with Internal Standard (IS) Deprotein 2. Deproteinize and Buffer to pH 8.0 Spike->Deprotein LLE 3. Liquid-Liquid Extraction (e.g., Ethyl Acetate mix) Deprotein->LLE BackExtract 4. Back-extract into Acidic Solution (0.085% H3PO4) LLE->BackExtract Inject 5. Inject Aqueous Layer into LC-MS/MS BackExtract->Inject Separate 6. Fast LC Separation (e.g., C18 column) Inject->Separate Detect 7. MS/MS Detection (MRM) Q1: Select Precursor Ion Q3: Monitor Product Ion Separate->Detect Integrate 8. Integrate Peak Areas (Analyte and IS) Detect->Integrate Quantify 9. Calculate Concentration using Analyte/IS Ratio Integrate->Quantify

Caption: Bioanalytical Workflow for Dorzolamide by LC-MS/MS.

Protocol: Quantification in Human Plasma

A. Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole tandem mass spectrometer with an APCI or ESI source.

B. Reagents and Solutions:

  • Internal Standard (IS): A structurally similar molecule, such as a stable isotope-labeled dorzolamide or a close analog.[6]

  • Extraction Solvent: A mixture of ethyl acetate, toluene, and isopropanol.[6]

  • Back-Extraction Solution: 0.085% Phosphoric Acid.[6]

C. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of plasma sample in a centrifuge tube, add the internal standard.

  • Add buffer to adjust the pH to 8.0 and vortex.

  • Add the extraction solvent, vortex vigorously, and centrifuge to separate the layers.

  • Transfer the upper organic layer to a new tube.

  • Add the back-extraction solution (0.085% phosphoric acid), vortex, and centrifuge.

  • Aspirate and discard the upper organic layer.

  • Inject an aliquot (e.g., 50 µL) of the final acidic aqueous layer into the LC-MS/MS system.[6]

D. LC-MS/MS Conditions:

  • LC Column: A fast-eluting column (e.g., C18, 50 x 2.1 mm, <3 µm).

  • Mobile Phase: Gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Ionization Mode: APCI or ESI, positive ion mode.

  • MRM Transitions:

    • Dorzolamide: m/z 325 → 199[6]

    • N-deethylated Metabolite: m/z 297 → 199[6]

    • Internal Standard: Dependent on the IS used (e.g., m/z 397 → 306 for the IS in the cited study).[6]

E. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.

  • The validated concentration range can be as low as 0.5-100 ng/mL for dorzolamide in plasma.[6]

Method 3: Affinity Probe Capillary Electrophoresis for Ultrace Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that requires minimal sample and solvent volumes.[16] For dorzolamide, a highly advanced application known as Affinity Probe Capillary Electrophoresis (APCE) has been developed for ultratrace quantification in biological fluids, demonstrating exceptional sensitivity.[17]

Scientific Principle and Rationale

This elegant method leverages the specific, high-affinity binding between dorzolamide and its therapeutic target, Human Carbonic Anhydrase II (HCAII).

  • Mechanism: HCAII is labeled with a fluorescent tag. When incubated with a sample, dorzolamide binds to the fluorescently labeled HCAII, forming a complex.

  • Separation: In the CE capillary, an electric field is applied. A charged competitive ligand is included in the running buffer to help distinguish the dorzolamide-HCAII complex from the free, unbound HCAII.[17]

  • Detection: Highly sensitive Laser-Induced Fluorescence (LIF) is used to detect the fluorescently labeled HCAII. The peak area of the complex is directly proportional to the dorzolamide concentration in the sample.[17]

This method is uniquely suited for specialized research where sample volume is extremely limited and picomolar detection limits are required.

Performance and Application

This specialized APCE method provides a powerful tool for pharmacodynamic or microdialysis studies.

ParameterPerformance in Aqueous SolutionPerformance in Plasma/Urine
Limit of Detection (LOD) 16.5 pM62.5 pM
Reproducibility (%RSD) < 3.4%< 3.4%
Analysis Time < 10 minutes< 10 minutes

(Data sourced from Wilson et al., Electrophoresis, 2000)[17]

Conclusion and Method Selection

The choice of analytical method for dorzolamide quantification is dictated by the specific application, required sensitivity, sample matrix, and available instrumentation.

  • For routine QC of pharmaceutical products, the robust, validated, and cost-effective RP-HPLC-UV method is the most appropriate choice.

  • For pharmacokinetic studies and the determination of low-level analytes in complex biological fluids, the superior sensitivity and selectivity of LC-MS/MS are required.

  • For specialized research applications requiring ultratrace detection in volume-limited samples, advanced techniques like Affinity Probe Capillary Electrophoresis offer unparalleled sensitivity.

Each method, when properly developed and validated according to international guidelines like ICH, can provide accurate and reliable data critical for drug development and quality assurance.

References

  • Al-Othman, Z. A., et al. (2018). New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form. Journal of Analytical Methods in Chemistry, 2018, 4596141. Available at: [Link]

  • Devhadrao, N. V., et al. (n.d.). RP-HPLC Method Development and Validation for Estimation of Dorzolamide Hydrochloride (Carbonic Anhydrase Inhibitor) In Bulk Dosage Form. International Journal of Innovative Science, Engineering & Technology, 2(9). Available at: [Link]

  • Wilson, D. J., & Lunte, S. M. (2000). Ultratrace analysis of drugs in biological fluids using affinity probe capillary electrophoresis: analysis of dorzolamide with fluorescently labeled carbonic anhydrase. Electrophoresis, 21(1), 220-6. Available at: [Link]

  • El-Gindy, A., et al. (2004). Rapid and sensitive HPLC method for the simultaneous determination of dorzolamide hydrochloride and timolol maleate in eye drops. Farmaco, 59(9), 727-33. Available at: [Link]

  • Jamp Pharma Corporation. (2021). Product Monograph Including Patient Medication Information: PrDorzolamide. Available at: [Link]

  • Ibrahim, A. E., et al. (2023). Whiter and Greener RP-HPLC Method for Simultaneous Determination of Dorzolamide, Brinzolamide, and Timolol Using Isopropanol as a Sustainable Organic Solvent in the Mobile Phase. Molecules, 28(21), 7395. Available at: [Link]

  • Patil, S. S., & Bhinge, S. D. (2021). A Brief HPLC Study on Dorzolamide Hydrochloride. International Journal for Science and Advance Research in Technology, 7(10). Available at: [Link]

  • ResearchGate. (2018). New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form. Available at: [Link]

  • Kumar, A. A., & Rao, J. V. L. N. S. (2020). Analytical Method Development and Validation for Estimation of Dorzolamide Hydrochloride and Timolol Maleate in Ophthalmic Solution. World Journal of Pharmacy and Pharmaceutical Sciences, 9(12), 1274-1282. Available at: [Link]

  • Constanzer, M. L., et al. (1997). Low level determination of dorzolamide and its de-ethylated metabolite in human plasma by liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 15(7), 1001-8. Available at: [Link]

  • Gottardi, M., et al. (2021). Development and validation of a fast ultra-high-performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair. Drug Testing and Analysis, 13(7), 1358-1367. Available at: [Link]

  • PubMed. (2018). New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form. Available at: [Link]

  • R Discovery. (2000). Ultratrace analysis of drugs in biological fluids using affinity probe capillary electrophoresis: analysis of dorzolamide with fluorescently labeled carbonic anhydrase. Available at: [Link]

  • Nagalakshmi, S., et al. (2014). Development and Estimation of Dorzolamide Hydrochloride by Different Spectroscopic Methods. International Journal of Pharmaceutical and Clinical Research, 6(1), 58-61. Available at: [Link]

  • Kothawade, S., et al. (2024). Analytical Method Development for Dorzolamide Using UV Spectroscopy. Der Pharma Chemica, 16(1), 172-177. Available at: [Link]

  • Thormann, W. (1993). Capillary electrophoresis for drug analysis in body fluids. Therapeutic Drug Monitoring, 15(6), 552-6. Available at: [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Available at: [Link]

  • Ghavanini, M. R., & Jouyban, A. (2022). Capillary electrophoresis-mass spectrometry in pharmaceutical and biomedical analyses. Journal of Pharmaceutical and Biomedical Analysis, 221, 115059. Available at: [Link]

  • Maltese, A., & Bucolo, C. (2002). Rapid high-performance liquid chromatographic assay of dorzolamide in rabbit aqueous humor. Journal of Chromatography B, 772(2), 299-303. Available at: [Link]

  • Jain, P. S., et al. (2014). Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids. Journal of Pharmaceutical Analysis, 4(1), 1-11. Available at: [Link]

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Application Notes & Protocols for the Synthesis of Dorzolamide Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the synthetic pathways toward key intermediates of Dorzolamide, a potent carbonic anhydrase II inhibitor used in the treatment of glaucoma.[1][2] We delve into the critical stereochemical challenges and present field-proven strategies for achieving the requisite (4S,6S) configuration. This document is intended for researchers, medicinal chemists, and process development professionals, offering detailed protocols, mechanistic insights, and data presentation to support the efficient and stereocontrolled synthesis of these vital pharmaceutical building blocks.

Introduction: The Significance of Dorzolamide and Its Stereochemistry

Dorzolamide, marketed as its hydrochloride salt (Trusopt®), is a cornerstone therapy for reducing elevated intraocular pressure in patients with glaucoma and ocular hypertension.[1][2] Its therapeutic efficacy stems from the potent and specific inhibition of carbonic anhydrase II, an enzyme located in the ciliary processes of the eye. Structurally, dorzolamide is (4S,6S)-4-(ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide.[3] The molecule possesses two chiral centers at the C4 and C6 positions of the thiopyran ring, leading to four possible diastereomers. The desired biological activity resides exclusively in the (4S,6S)-trans diastereomer, rendering stereocontrol the most critical challenge in its synthesis.[3] Inefficient control leads to diastereomeric mixtures that require difficult and costly purification, significantly impacting the overall yield and economic viability of the process.[3][4]

This guide will illuminate the prevalent synthetic strategies, focusing on the preparation of key intermediates that enable the construction of the final, stereochemically pure active pharmaceutical ingredient (API).

Retrosynthetic Analysis and Core Synthetic Strategy

The synthesis of dorzolamide is a multi-step process that hinges on the careful construction of the bicyclic thieno[2,3-b]thiopyran core and the precise installation of its functional groups with the correct stereochemistry. A common retrosynthetic approach is outlined below.

Logical Workflow: Retrosynthesis of Dorzolamide

G Dorzolamide Dorzolamide (4S,6S) Intermediate_A Key Amine Intermediate (4S,6S) (Pre-ethylation/sulfonylation) Dorzolamide->Intermediate_A N-Ethylation & Sulfonamide Formation Intermediate_B Chiral Hydroxysulfone (4S,6S) trans-Alcohol Intermediate Intermediate_A->Intermediate_B Stereoselective Amination Intermediate_C Chiral Ketone Intermediate (S) Intermediate_B->Intermediate_C Stereoselective Reduction Starting_Materials Thiophene Derivative + Chiral Synthon (e.g., (R)-3-hydroxybutyrate) Intermediate_C->Starting_Materials Cyclization

Caption: Retrosynthetic disconnection of Dorzolamide to its key intermediates and starting materials.

The primary strategy involves three key stages:

  • Formation of the Chiral Ketone Core: Synthesizing the (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one intermediate. This establishes the first stereocenter (C6).[5][6]

  • Stereoselective Carbonyl Reduction: Reducing the ketone at the C4 position to a hydroxyl group. This step is crucial as it sets the relative stereochemistry. The goal is to form the trans-alcohol, which is the precursor to the desired (4S,6S) amine.

  • Introduction of the Ethylamino Group: Converting the hydroxyl group into the ethylamino group with inversion of stereochemistry (via an SN2 reaction) or through reductive amination, and subsequent elaboration of the thiophene ring to install the sulfonamide group.

Synthesis of Key Intermediates

Intermediate I: (S)-5,6-Dihydro-6-methylthieno[2,3-b]thiopyran-4-one

This chiral ketone is a foundational building block for the entire synthesis. An efficient route begins with commercially available chiral precursors, ensuring the C6 stereocenter is set correctly from the start.

An optimized process involves the following transformations[6][7]:

  • Activation of a Chiral Alcohol: Starting with methyl (R)-3-hydroxybutyrate, the hydroxyl group is activated, typically by conversion to a tosylate.

  • Thiophene Alkylation: A suitable thiophene derivative, such as 3-mercaptothiophene-2-carboxylic acid, is alkylated with the chiral tosylate.

  • Intramolecular Cyclization: The resulting thioether undergoes an intramolecular Friedel-Crafts-type acylation to form the six-membered thiopyran ring, yielding the target ketone.

Optimization of this sequence, particularly the cyclization step, has been shown to improve the overall yield from a baseline of 40% to over 60%.[6][7]

Intermediate II: (4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-7,7-dioxide

With the chiral ketone in hand, the next critical step is the stereoselective reduction of the C4 carbonyl to establish the trans relationship between the C6-methyl group and the new C4-hydroxyl group. This is often followed by oxidation of the thiopyran sulfur to the sulfone, which is present in the final API.

Method A: Enantioselective Reduction Early synthetic routes developed by Merck employed an oxazaborolidine catalyst (a Corey-Itsuno reduction) for the enantioselective reduction of the corresponding ketosulfone. This approach provides high enantiomeric excess of the desired (4R, 6S)-alcohol (which after subsequent steps leads to the 4S-amino group).[8]

Method B: Stereoselective Solvolysis (A Novel Approach) A more recent and cost-effective method involves a remarkably stereoselective solvolysis.[1][9][10] In this process, a diastereomeric mixture of the acetate ester of the alcohol intermediate is subjected to solvolysis in an acetone/phosphate buffer system. This reaction proceeds through an SN1-like mechanism.[9][11][12] The key finding is that regardless of the starting cis/trans ratio of the acetate, the reaction strongly favors the formation of the thermodynamically more stable trans-alcohol, achieving a diastereomeric ratio of up to 91:9.[1]

The trans-alcohol is then oxidized to the sulfone using agents like hydrogen peroxide with a sodium tungstate catalyst.[3] The desired diastereomerically pure (4S,6S)-hydroxysulfone can then be isolated via crystallization in high yield.[1]

Intermediate III: (4S,6S)-4-Amino-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-7,7-dioxide

The introduction of the amine functionality at C4 is the final key transformation before N-alkylation.

Method A: Ritter Reaction A common industrial method involves the Ritter reaction on the chiral hydroxysulfone intermediate.[4][13] This reaction, using a nitrile in strong acid, introduces an acetamido group with retention of configuration. The amide is then hydrolyzed to furnish the primary amine.

Method B: SN2 Displacement An alternative involves activating the hydroxyl group (e.g., as a mesylate) and displacing it with an amine nucleophile in an SN2 reaction. This proceeds with inversion of configuration, meaning one must start with the cis-alcohol to obtain the trans-amine. Careful control of this step is necessary to avoid elimination side reactions.[2]

Method C: Asymmetric Synthesis via Sulfinimines A sophisticated approach involves the condensation of the ketone intermediate with a chiral auxiliary like (R)-(+)-tert-butanesulfinamide to form a chiral N-tert-butanesulfinimine.[3] Diastereoselective reduction of this imine, for example with sodium borohydride, preferentially yields the desired (4S,6S)-sulfinamide, which can be readily cleaved under acidic conditions to provide the target amine intermediate with excellent stereocontrol.[3]

Detailed Protocol: Stereoselective Synthesis of the trans-Alcohol Intermediate via Solvolysis

This protocol is adapted from the highly stereoselective solvolysis method, which offers a practical and efficient route to the key hydroxysulfone precursor.[1][9]

Objective: To prepare diastereomerically enriched (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol (trans-3) from a diastereomeric mixture of the corresponding acetate ester (5).

Materials:

  • cis/trans-(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl acetate (Compound 5)

  • Acetone (ACS Grade)

  • Phosphate Buffer (PB), pH 7.4

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.50 g of the acetate intermediate (Compound 5, any cis/trans ratio) in 22.5 mL of acetone.

  • Solvolysis: To the stirring solution, add 27.5 mL of phosphate buffer (PB). The final solvent ratio should be approximately 45:55 acetone/PB.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature (20-25°C). Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a 7:3 hexanes/ethyl acetate eluent. The reaction is typically complete within 24-48 hours.

  • Work-up: Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude alcohol product (Compound trans-3).

Expected Outcome: This procedure should yield the alcohol product in >90% isolated yield with a diastereomeric ratio (trans:cis) of approximately 91:9.[1] The product can be further purified, and the subsequent oxidation and crystallization steps will yield the diastereomerically pure hydroxysulfone intermediate (trans-2).[1]

Key Reaction Mechanism: SN1-like Solvolysis

G cluster_0 S_N1-like Pathway Acetate_Mix Acetate Intermediate (cis/trans Mixture) Carbocation Planar Carbocation Intermediate Acetate_Mix->Carbocation Slow, Rate-Limiting Loss of OAc⁻ Trans_Product trans-Alcohol (Major Product, >90%) Carbocation->Trans_Product Fast Nucleophilic Attack (Less hindered face) Cis_Product cis-Alcohol (Minor Product) Carbocation->Cis_Product (More hindered face) H2O H₂O (Nucleophile) H2O->Carbocation

Caption: Mechanism of stereoselective solvolysis favoring the thermodynamically stable trans product.

Causality: The reaction proceeds through a stabilized carbocation intermediate at the C4 position.[9][12] Nucleophilic attack by water occurs preferentially from the less sterically hindered face, opposite to the C6-methyl group, leading to the thermodynamically favored trans-alcohol as the major product. This remarkable stereoselectivity makes the process highly efficient for establishing the correct diastereomeric relationship.[1][11]

Summary of Key Transformations and Yields

The following table summarizes typical reaction parameters for the synthesis of dorzolamide intermediates, aggregated from various process chemistry reports.

StepKey TransformationReagents & ConditionsTypical YieldKey ChallengeReference(s)
1. Ketone Formation Intramolecular CyclizationPolyphosphoric acid or other Lewis acids60-70%Side reactions, purification[6][7]
2. Stereoselective Solvolysis Acetate HydrolysisAcetone / Phosphate Buffer, RT>90%Achieving complete conversion[1]
3. Oxidation Thioether to SulfoneH₂O₂ / Na₂WO₄~87%Over-oxidation, temperature control[3]
4. Asymmetric Amination Diastereoselective reduction of a sulfinimineNaBH₄, Ti(OEt)₄70-80%Diastereoselectivity control, chiral auxiliary[3]
5. N-Ethylation & HCl Salt Formation Reductive Amination / Alkylation & Salt FormationAcetaldehyde, NaBH₃CN; HCl in Ethanol/EtOAc>90%Purity of the final salt[2]

Conclusion

The synthesis of dorzolamide intermediates is a testament to the advances in modern asymmetric synthesis and process chemistry. The critical hurdle lies in the precise control of stereochemistry at the C4 and C6 positions of the thieno[2,3-b]thiopyran core. By leveraging chiral starting materials, stereoselective reductions, and innovative methods like SN1-based solvolysis, researchers can efficiently construct the necessary building blocks. The protocols and strategies outlined in this guide provide a robust framework for laboratory synthesis and serve as a foundation for further process optimization and scale-up, ensuring the continued availability of this vital ophthalmic medication.

References

  • Martinelli, A., Volpicelli, R., Verzini, M., Pengo, P., et al. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. ACS Omega. Available at: [Link]

  • Martinelli, A., Volpicelli, R., Verzini, M., Pengo, P., et al. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. National Institutes of Health (PMC). Available at: [Link]

  • Figshare. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. ACS Omega Collection. Available at: [Link]

  • ACS Omega. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. ACS Publications. Available at: [Link]

  • ResearchGate. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. ResearchGate. Available at: [Link]

  • ResearchGate. (2024). Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide. ResearchGate. Available at: [Link]

  • Nagarajan, P., et al. (2015). Diastereoselective reduction of chiral N-tert-butanesulfinimines for the synthesis of (4S,6S). Der Pharma Chemica, 7(1):68-76. Available at: [Link]

  • Google Patents. (2012). Process for preparing dorzolamide. US8263787B2.
  • Journal of Pharmaceutical Research. (2024). Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide. Journal of Pharmaceutical Research. Available at: [Link]

  • European Patent Office. (2019). PROCESS FOR THE PREPARATION OF DORAOLZMIDE HYDROCHLORIDE. EP3523307A1. Available at: [Link]

  • Journal of Pharmaceutical Research. (2024). Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide. jprsolutions.info. Available at: [Link]

  • Google Patents. (2006). Method of making dorzolamide hydrochloride. US20060155132A1.
  • Eureka. (2019). Key intermediate of dorzolamide hydrochloride and synthesis method thereof. CN107056213A. Available at: [Link]

  • Google Patents. (1991). Enantiospecific synthesis of S(+)-5,6-dihydro-4-(R-amino)-4H thieno (2,3-B)thiopyran-2-sulfonamide-7,7-dioxide. EP0453288A1.

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Measuring the Potency of (+)-(Trans)-Dorzolamide: A Guide to In Vitro Efficacy Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Action of a Potent Carbonic Anhydrase Inhibitor

(+)-(Trans)-dorzolamide is a sulfonamide and a potent inhibitor of carbonic anhydrase (CA), an enzyme crucial for various physiological processes.[1][2] Its primary therapeutic application is in ophthalmology for the treatment of glaucoma, where it effectively reduces intraocular pressure (IOP).[3][4][5][6] The mechanism of action hinges on the inhibition of carbonic anhydrase isoenzyme II (CA-II) located in the ciliary processes of the eye.[4][5][7][8] This inhibition curtails the formation of bicarbonate ions, subsequently decreasing aqueous humor secretion and lowering IOP.[1][4][5][7]

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals to accurately measure the in vitro activity of this compound. We will delve into the core enzymatic assays that form the bedrock of inhibitor characterization, exploring both the widely adopted esterase activity assay and the more physiologically representative CO2 hydration assay. Furthermore, we will touch upon relevant cell-based models that can provide deeper insights into the compound's efficacy in a cellular context.

I. Foundational Enzymatic Assays: Quantifying Carbonic Anhydrase Inhibition

The in vitro evaluation of dorzolamide's activity predominantly relies on quantifying its inhibitory effect on carbonic anhydrase. Two principal assay types are employed for this purpose, each with its own set of advantages and considerations.

A. The Esterase Activity Assay: A High-Throughput Surrogate

The esterase activity of carbonic anhydrase, while not its primary physiological function, serves as a robust and convenient surrogate for screening and characterizing inhibitors.[9][10][11] This colorimetric assay is based on the enzyme's ability to hydrolyze an ester substrate, typically p-nitrophenyl acetate (p-NPA), to produce the chromogenic product p-nitrophenol (p-NP).[12] The rate of p-NP formation, monitored spectrophotometrically, is directly proportional to the enzyme's activity. In the presence of an inhibitor like dorzolamide, this rate decreases, allowing for the determination of inhibitory potency (e.g., IC50 values).[12]

Esterase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis P1 Prepare Reagents: - Assay Buffer (Tris-HCl) - CA Enzyme Stock - p-NPA Substrate Stock - Dorzolamide Stock A1 Plate Setup (96-well): - Blanks - Max Activity Control - Dorzolamide Dilutions P1->A1 Dispense A2 Add CA Enzyme (except blanks) A1->A2 A3 Pre-incubate (Enzyme-Inhibitor Binding) A2->A3 A4 Initiate Reaction: Add p-NPA Substrate A3->A4 M1 Kinetic Measurement: Read Absorbance at 400-405 nm A4->M1 Immediate Reading M2 Calculate Reaction Rates M1->M2 M3 Determine % Inhibition M2->M3 M4 Calculate IC50 Value M3->M4

Caption: Workflow of the p-NPA based esterase activity assay for dorzolamide.

Materials and Reagents:

  • Carbonic Anhydrase (CA) Enzyme: Human or bovine erythrocyte CA (e.g., Sigma-Aldrich C4396).[12]

  • Substrate: p-Nitrophenyl acetate (p-NPA).[12]

  • Inhibitor: this compound and a known CA inhibitor as a positive control (e.g., Acetazolamide).[12][13]

  • Buffer: 50 mM Tris-HCl, pH 7.5.[12]

  • Organic Solvent: DMSO or acetonitrile for dissolving substrate and test compounds.[12]

  • Equipment: 96-well clear, flat-bottom microplate and a microplate reader capable of kinetic measurements at 400-405 nm.[12]

Reagent Preparation:

  • Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve the appropriate amount of Tris base in deionized water, adjust the pH to 7.5 with HCl, and bring to the final volume.

  • CA Enzyme Stock Solution (1 mg/mL): Dissolve CA in cold Assay Buffer. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[12]

  • CA Working Solution: Immediately before the assay, dilute the CA stock solution to the desired concentration (e.g., 10-60 units/mL) with cold Assay Buffer.[12]

  • Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO. Prepare this solution fresh daily.[12]

  • Inhibitor Stock Solutions: Dissolve dorzolamide and the positive control inhibitor in DMSO to a high concentration (e.g., 10 mM).[12]

Assay Procedure:

  • Plate Setup: In a 96-well plate, set up the following in triplicate:

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.[12]

    • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.[12]

    • Test Compound (Dorzolamide): 158 µL Assay Buffer + 2 µL of each dorzolamide dilution + 20 µL CA Working Solution.[12]

    • Positive Control: 158 µL Assay Buffer + 2 µL of each positive control inhibitor dilution + 20 µL CA Working Solution.[12]

  • Enzyme-Inhibitor Pre-incubation: Add 20 µL of the CA Working Solution to all wells except the blank. Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[12]

  • Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding 20 µL of the Substrate Solution to all wells. Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode at 30-second intervals for 10-30 minutes.[12]

Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Subtract the rate of the blank from all other readings.

  • Calculate the percentage of inhibition for each dorzolamide concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the rate of the vehicle control and V_inhibitor is the rate in the presence of dorzolamide.

  • Plot the % Inhibition against the logarithm of the dorzolamide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Parameter Typical Value Range for Dorzolamide (CA-II) Reference
Ki 1.9 nM[2]
IC50 2.4 µM (in a specific cell-based assay)[8]

Note: IC50 values are highly dependent on assay conditions (e.g., enzyme and substrate concentrations).

B. The CO2 Hydration Assay: A Physiologically Relevant Approach

While the esterase assay is convenient, the CO2 hydration assay measures the primary physiological function of carbonic anhydrase: the reversible hydration of carbon dioxide.[14][15] This makes it a more direct and physiologically relevant method for assessing inhibitor activity. A common method is a colorimetric assay that monitors the pH change resulting from the proton release during CO2 hydration.[14]

CO2_Hydration_Principle CO2 CO2 + H2O H2CO3 H2CO3 CO2->H2CO3 Carbonic Anhydrase HCO3 HCO3- + H+ H2CO3->HCO3 pH_Indicator pH Indicator (e.g., Phenol Red) HCO3->pH_Indicator Lowers pH Color_Change Color Change (Monitored Spectrophotometrically) pH_Indicator->Color_Change Inhibitor Dorzolamide Inhibitor->CO2 Inhibits

Sources

Application Notes and Protocols for the Use of (+)-(Trans)-dorzolamide in Animal Models of Glaucoma

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (+)-(Trans)-dorzolamide in preclinical animal models of glaucoma. This document outlines the mechanism of action, provides detailed protocols for glaucoma induction and drug administration, and describes key methodologies for evaluating therapeutic efficacy. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental step to ensure robust and reproducible results.

Introduction: The Rationale for Targeting Carbonic Anhydrase in Glaucoma

Glaucoma is a progressive optic neuropathy characterized by the loss of retinal ganglion cells (RGCs) and their axons, leading to irreversible vision loss[1]. A primary risk factor for the development and progression of glaucoma is elevated intraocular pressure (IOP)[2]. The aqueous humor, a clear fluid that fills the anterior chamber of the eye, is responsible for maintaining IOP. Its production is a dynamic process, and a key enzyme involved is carbonic anhydrase, which is highly expressed in the ciliary processes of the eye[3][4].

This compound is a potent and specific inhibitor of carbonic anhydrase isoenzyme II (CA-II)[5][6]. By inhibiting this enzyme, dorzolamide reduces the formation of bicarbonate ions in the ciliary processes. This, in turn, slows the subsequent transport of sodium and fluid, thereby decreasing the secretion of aqueous humor and lowering IOP[3][4][7]. Its topical administration route allows for targeted delivery to the eye, minimizing systemic side effects[4].

Mechanism of Action: A Closer Look

The therapeutic effect of dorzolamide is initiated by its binding to the active site of carbonic anhydrase II. This prevents the conversion of carbon dioxide and water into bicarbonate and protons[4]. The reduction in bicarbonate production leads to a decrease in aqueous humor formation, which is the primary mechanism for its IOP-lowering effect[4][7].

cluster_ciliary_epithelium Ciliary Epithelium CO2_H2O CO2 + H2O H2CO3 H2CO3 (Carbonic Acid) CO2_H2O->H2CO3 Catalyzed by CAII Carbonic Anhydrase II (CA-II) H2CO3->CAII HCO3_H HCO3- + H+ Aqueous_Humor Aqueous Humor Secretion HCO3_H->Aqueous_Humor Drives CAII->HCO3_H Dorzolamide This compound Dorzolamide->CAII Inhibits IOP Intraocular Pressure (IOP) Aqueous_Humor->IOP Maintains Decreased_Aqueous_Humor Decreased Aqueous Humor Secretion Reduced_IOP Reduced IOP

Caption: Signaling pathway of dorzolamide's IOP-lowering effect.

Experimental Design: Choosing the Right Animal Model

The selection of an appropriate animal model is critical for the successful investigation of anti-glaucoma therapies. Various models exist, each with its own set of advantages and limitations. Rodent models, particularly rats and mice, are widely used due to their cost-effectiveness, well-characterized genetics, and the availability of established experimental techniques[8][9].

Induction of Ocular Hypertension (OHT)

Several methods can be used to induce OHT in rodents. The choice of method will depend on the specific research question and the desired duration and magnitude of IOP elevation.

ModelInduction MethodAdvantagesDisadvantages
Hypertonic Saline Injection Injection of hypertonic saline into the episcleral venous plexus.[10]Minimally invasive; gradual IOP elevation.Variability in IOP elevation; requires surgical skill.
Microbead Occlusion Injection of microbeads into the anterior chamber to obstruct the trabecular meshwork.[11]Sustained IOP elevation; clear visual axis.Can cause inflammation; potential for bead clumping.
Laser Photocoagulation Laser treatment of the trabecular meshwork or episcleral veins.Controlled and targeted damage.Requires specialized equipment; can induce significant inflammation.
Genetic Models Use of genetically modified animals, such as the DBA/2J mouse, which spontaneously develops glaucoma.[12][13]Mimics chronic, progressive nature of human glaucoma.Slower disease progression; potential for genetic background to influence results.

Protocols

Preparation of this compound Ophthalmic Solution for Research

Commercial formulations of dorzolamide (e.g., Trusopt®) are available as a 2% solution[14][15]. For preclinical research, it is often desirable to prepare fresh, sterile solutions.

Materials:

  • This compound hydrochloride powder

  • Sterile, isotonic saline (0.9% NaCl) or a buffered solution

  • Hydroxyethyl cellulose (optional, as a viscosity enhancer)[16][17]

  • Sterile 0.22 µm syringe filters

  • Sterile vials

Protocol:

  • Calculate the required amount of dorzolamide hydrochloride to achieve the desired concentration (e.g., for a 2% solution, dissolve 20 mg of dorzolamide hydrochloride in 1 mL of sterile saline)[14].

  • If using a viscosity enhancer, prepare the hydroxyethyl cellulose solution according to the manufacturer's instructions.

  • Under sterile conditions (e.g., in a laminar flow hood), dissolve the dorzolamide hydrochloride powder in the sterile saline or buffered solution.

  • If desired, add the viscosity-enhancing agent and mix thoroughly.

  • Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile vial.

  • Store the solution at 2-8°C and protect from light[5]. Use within a specified period to ensure stability.

Administration of Topical Dorzolamide

Protocol:

  • Gently restrain the animal. For rodents, this can be done manually[18][19].

  • Instill a single drop (approximately 20-30 µL) of the dorzolamide solution onto the cornea of the affected eye.

  • Hold the animal for a few moments to allow for drug absorption and to prevent immediate grooming or blinking from removing the drop.

  • For chronic studies, administer the drops at regular intervals (e.g., two to three times daily)[20].

Measurement of Intraocular Pressure (IOP)

Accurate and consistent IOP measurement is crucial for assessing the efficacy of dorzolamide. Rebound tonometry is a non-invasive and well-validated method for use in rodents[18][19][21][22][23].

Materials:

  • Rebound tonometer (e.g., TonoLab, Tono-Pen)

  • Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)

Protocol:

  • If required by the experimental design, lightly anesthetize the animal. Note that anesthesia can lower IOP[19][21]. For conscious measurements, acclimate the animals to the procedure to reduce stress[18].

  • Apply a single drop of topical anesthetic to the cornea.

  • Gently hold the animal's head steady and the eyelids open.

  • Position the tonometer probe perpendicular to the central cornea.

  • Take multiple readings (e.g., 6-10) and average them to obtain a final IOP measurement.

  • Record the IOP for both the treated and control eyes.

Start Start Glaucoma_Induction Induce Ocular Hypertension (OHT) Start->Glaucoma_Induction Baseline_IOP Measure Baseline IOP Glaucoma_Induction->Baseline_IOP Treatment_Group Administer Dorzolamide Baseline_IOP->Treatment_Group Control_Group Administer Vehicle Baseline_IOP->Control_Group Monitor_IOP Monitor IOP at Regular Intervals Treatment_Group->Monitor_IOP Control_Group->Monitor_IOP Endpoint_Analysis Endpoint Analysis (ERG, Histology) Monitor_IOP->Endpoint_Analysis Data_Analysis Data Analysis and Interpretation Endpoint_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for evaluating dorzolamide in animal models.

Efficacy Evaluation: Assessing Neuroprotection

While IOP reduction is a primary endpoint, it is also essential to assess the neuroprotective effects of dorzolamide on retinal structure and function.

Electroretinography (ERG)

ERG is a non-invasive technique that measures the electrical response of the retina to a light stimulus, providing an objective assessment of retinal function[24][25][26]. In glaucoma models, ERG can detect dysfunction in retinal ganglion cells and other retinal neurons[8][27].

Protocol:

  • Dark-adapt the animals for at least 12 hours prior to ERG recording.

  • Anesthetize the animal and place it on a heated platform to maintain body temperature.

  • Place a recording electrode on the cornea, a reference electrode under the skin of the forehead, and a ground electrode under the skin of the tail.

  • Present a series of light flashes of varying intensities and record the resulting waveforms.

  • Analyze the amplitudes and implicit times of the a-wave (photoreceptor response) and b-wave (bipolar and Müller cell response), as well as oscillatory potentials, which can be affected in glaucoma[24].

Histological Analysis

Histological analysis of the retina and optic nerve provides a direct assessment of structural damage and cell loss.

Protocol:

  • At the end of the study, euthanize the animals and enucleate the eyes.

  • Fix the eyes in an appropriate fixative (e.g., 4% paraformaldehyde).

  • Process the eyes for paraffin or cryosectioning.

  • Stain retinal sections with hematoxylin and eosin (H&E) to visualize the overall retinal structure and measure the thickness of the retinal layers[28].

  • Perform immunohistochemistry to label specific cell types, such as RGCs (e.g., using antibodies against Brn3a or RBPMS), astrocytes (GFAP), and microglia (Iba1) to assess neuroinflammation and gliosis[29].

  • Count the number of surviving RGCs in the ganglion cell layer to quantify the extent of neuroprotection[30].

  • Analyze optic nerve cross-sections to assess axonal damage and demyelination.

Expected Outcomes and Data Interpretation

In a successful study, treatment with this compound is expected to produce the following outcomes compared to vehicle-treated controls:

  • Significant reduction in IOP: A sustained decrease in IOP in the treated eye[12][20][30].

  • Preservation of retinal function: ERG recordings should show preserved or improved a- and b-wave amplitudes and implicit times[24].

  • Structural preservation of the retina: Histological analysis should reveal a thicker retinal nerve fiber layer and ganglion cell layer, with a higher number of surviving RGCs[1][30].

  • Reduced optic nerve damage: Less axonal degeneration and cupping of the optic nerve head[2][31].

References

  • Bui, B. V., et al. (2001). Electroretinographic abnormalities in a rat glaucoma model with chronic elevated intraocular pressure. Experimental Eye Research, 72(4), 431-439.
  • Wang, W. H., et al. (2005). Noninvasive measurement of rodent intraocular pressure with a rebound tonometer. Investigative Ophthalmology & Visual Science, 46(12), 4617-4621.
  • John, S. W., et al. (2001). The induction/impact tonometer: a new instrument to measure intraocular pressure in the rat. Experimental Eye Research, 72(4), 441-447.
  • Wang, W. H., et al. (2005). Noninvasive Measurement of Rodent Intraocular Pressure with a Rebound Tonometer. Investigative Ophthalmology & Visual Science, 46(12), 4617–4621.
  • Wang, W. H., et al. (2005). Noninvasive Measurement of Rodent Intraocular Pressure with a Rebound Tonometer. Investigative Ophthalmology & Visual Science, 46(12), 4617–4621.
  • Choudhury, S., et al. (2021). Using retinal function to define ischemic exclusion criteria for animal models of glaucoma. Experimental Eye Research, 209, 108665.
  • Lambert, W. S., et al. (2016). Glaucoma-inducing Procedure in an In Vivo Rat Model and Whole-mount Retina Preparation. Journal of Visualized Experiments, (109), 53733.
  • Wang, L., et al. (2000). Immunohistologic Evidence for Retinal Glial Cell Changes in Human Glaucoma. Investigative Ophthalmology & Visual Science, 41(7), 1770–1777.
  • Joachim, S. C., et al. (2021). Glaucoma Animal Models beyond Chronic IOP Increase. International Journal of Molecular Sciences, 22(14), 7545.
  • John, S. W., et al. (2002). Method for the noninvasive measurement of intraocular pressure in mice. Investigative Ophthalmology & Visual Science, 43(2), 363-366.
  • Whatham, A. R., et al. (2014). Electroretinography in glaucoma diagnosis. Current Opinion in Ophthalmology, 25(2), 112-119.
  • Smedowski, A., et al. (2011). A Novel Method for the Induction of Experimental Glaucoma Using Magnetic Microspheres. Investigative Ophthalmology & Visual Science, 52(6), 3451–3456.
  • Joachim, S. C., et al. (2021). Model systems and induction methods to create glaucoma animal models...
  • Ofri, R. (2004). Electroretinography in Small Animal Practice. WSAVA2004 - VIN.
  • Cummings, T. J. (n.d.). The Pathology of Glaucoma.
  • Wax, M. B., et al. (1998). Clinical and ocular histopathological findings in a patient with normal-pressure glaucoma. Archives of Ophthalmology, 116(8), 993-1001.
  • Medscape. (2025). What is the mechanism of action of dorzolamide (Trusopt), a carbonic anhydrase inhibitor?
  • Strakhov, V. V., et al. (2011). [Comparative analysis of retinotomographic and histological examinations of retina in health and primary open-angle glaucoma]. Vestnik Oftalmologii, 127(2), 8-15.
  • Park, S. A., et al. (2025). Development of a Canine Glaucoma Model with Controlled Ocular Hypertension. bioRxiv.
  • Drugs.com. (2025).
  • Patel, V., et al. (2012). Science based Development of Viscous Eye Drop of Dorzolamide Hydrochloride and Timolol Maleate using Full Factorial Design. Pharmaceutical Methods, 3(2), 68-75.
  • Patsnap Synapse. (2024). What is the mechanism of Dorzolamide Hydrochloride?
  • Bausch + Lomb. (n.d.). Dorzolamide HCl Ophthalmic Solution.
  • Al-mahallawi, A. M., et al. (2017). Sustained ocular delivery of Dorzolamide-HCl via proniosomal gel formulation: in-vitro characterization, statistical optimization, and in-vivo pharmacodynamic evaluation in rabbits. Drug Delivery, 24(1), 169-180.
  • Al-Kinani, A. A., et al. (2024). Advances in dorzolamide hydrochloride delivery: harnessing nanotechnology for enhanced ocular drug delivery in glaucoma management. Journal of Nanobiotechnology, 22(1), 22.
  • Ento Key. (n.d.).
  • Seki, M., et al. (2005). Topically administered timolol and dorzolamide reduce intraocular pressure and protect retinal ganglion cells in a rat experimental glaucoma model. British Journal of Ophthalmology, 89(9), 1204-1209.
  • Kumar, A., et al. (2014). New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form. Journal of Analytical Methods in Chemistry, 2014, 860582.
  • U.S. Food and Drug Administration. (n.d.). TRUSOPT® (dorzolamide hydrochloride ophthalmic solution).
  • Verticchio Vercellin, A. C., et al. (2017). Effects of Dorzolamide on Retinal and Choroidal Blood Flow in the DBA/2J Mouse Model of Glaucoma. Investigative Ophthalmology & Visual Science, 58(11), 4712-4719.
  • Wikipedia. (n.d.). Dorzolamide.
  • Verticchio Vercellin, A. C., et al. (2017). Effects of Dorzolamide on Retinal and Choroidal Blood Flow in the DBA/2J Mouse Model of Glaucoma. Investigative Ophthalmology & Visual Science, 58(11), 4712–4719.
  • Cheng, Y., et al. (2019). Recent advances in genetically modified animal models of glaucoma and their roles in drug repositioning. British Journal of Ophthalmology, 103(2), 153-159.
  • Gelatt, K. N., et al. (2001). Changes in intraocular pressure associated with topical dorzolamide and oral methazolamide in glaucomatous dogs. Veterinary Ophthalmology, 4(1), 61-66.

Sources

Application Note: A Robust HPLC Method for the Enantioselective Analysis of Dorzolamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dorzolamide hydrochloride is a potent carbonic anhydrase inhibitor used topically to reduce elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension.[1][2] The therapeutic efficacy of dorzolamide is attributed almost exclusively to the (4S,6S)-enantiomer.[1] Its optical isomer, the (4R,6R)-enantiomer, is considered an impurity and is pharmacologically inactive or possesses negligible activity.[1] Consequently, a robust and reliable analytical method to separate and quantify these enantiomers is critical for quality control in both bulk drug substance and finished pharmaceutical products. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation of dorzolamide hydrochloride enantiomers, providing in-depth protocols and scientific rationale for method development.

The Imperative of Chiral Separation

The stereochemical configuration of a drug molecule can have a profound impact on its pharmacological and toxicological properties. In the case of dorzolamide, the specific three-dimensional arrangement of the ethylamino and methyl groups on the thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide core is crucial for its high-affinity binding to the active site of carbonic anhydrase II.[1] Therefore, regulatory agencies mandate strict control over the enantiomeric purity of dorzolamide hydrochloride to ensure its safety and efficacy. HPLC, with the use of chiral stationary phases (CSPs), is the most widely accepted and robust technique for this purpose.[2]

Method Development and Rationale

The successful chiral separation of dorzolamide hydrochloride enantiomers hinges on the selection of an appropriate chiral stationary phase and the optimization of the mobile phase composition. Two primary approaches have proven effective: normal-phase chromatography using a polysaccharide-based CSP and reversed-phase chromatography employing a protein-based CSP.

Approach 1: Normal-Phase Chromatography with a Polysaccharide-Based CSP

Polysaccharide-based CSPs, particularly those derived from cellulose or amylose, are renowned for their broad enantioselectivity.[3][4] For dorzolamide, a cellulose phenylcarbamate-based column, such as the Daicel CHIRALCEL® AD-H, has demonstrated excellent separation capabilities.[5][6]

Mechanism of Separation: The separation on a polysaccharide-based CSP in normal-phase mode relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The chiral selector, a cellulose derivative, forms a transient diastereomeric complex with each enantiomer of dorzolamide. The differing stability of these complexes leads to different retention times and, consequently, separation. The use of a non-polar mobile phase, such as n-hexane, with a polar modifier like an alcohol (e.g., ethanol or 2-propanol), and a basic additive like diethylamine (DEA) is crucial. The alcohol modifier modulates the retention strength, while DEA is often necessary to improve peak shape and reduce tailing by interacting with residual silanol groups on the silica support and the acidic sulfonamide group of dorzolamide.

Approach 2: Reversed-Phase Chromatography with a Protein-Based CSP

An alternative and effective strategy involves the use of a protein-based CSP, such as an α1-acid glycoprotein (AGP) column.[4][7] This approach is advantageous as it utilizes aqueous-based mobile phases, which are generally considered more environmentally friendly.

Mechanism of Separation: AGP is a chiral protein that is immobilized on a silica support. The enantioselective retention on an AGP column is a result of complex interactions between the analyte and various binding sites on the protein. These interactions can include ionic, hydrophobic, and hydrogen bonding. The mobile phase, typically a buffered aqueous solution with an organic modifier, plays a critical role in modulating these interactions. The pH of the buffer influences the ionization state of both the analyte and the protein, thereby affecting retention and selectivity. The organic modifier, such as acetonitrile or methanol, controls the overall retention time.

Experimental Protocols

Protocol 1: Normal-Phase HPLC Method

This protocol is optimized for the separation of dorzolamide hydrochloride enantiomers using a cellulose-based chiral stationary phase.

Chromatographic Conditions

ParameterValue
HPLC System A validated HPLC system with a UV detector
Column Daicel CHIRALCEL® AD-H (250 mm x 4.6 mm, 5 µm)[5][6]
Mobile Phase n-Hexane:Dehydrated Ethanol:Diethylamine (84:16:0.02, v/v/v)[5][6]
Flow Rate 1.0 mL/min[5][6]
Column Temperature 30°C[5][6]
Detection UV at 254 nm[5][6]
Injection Volume 10 µL[5]

Step-by-Step Protocol

  • Mobile Phase Preparation:

    • Carefully measure 840 mL of HPLC-grade n-hexane, 160 mL of dehydrated ethanol, and 0.2 mL of diethylamine.

    • Combine the components in a suitable solvent reservoir.

    • Mix thoroughly and degas the mobile phase using sonication or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh an appropriate amount of dorzolamide hydrochloride sample.

    • Dissolve the sample in methanol to obtain a final concentration of approximately 0.8-1.2 mg/mL.[5]

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject 10 µL of the prepared sample solution.

    • Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

Workflow for Normal-Phase HPLC Analysis

Caption: Workflow for the normal-phase HPLC analysis of dorzolamide enantiomers.

Protocol 2: Reversed-Phase HPLC Method

This protocol provides an alternative method using a protein-based chiral stationary phase.

Chromatographic Conditions

ParameterValue
HPLC System A validated HPLC system with a UV detector
Column Chiral-α1-acid glycoprotein (AGP) column (150 x 4.0 mm, 5 µm)[7]
Mobile Phase Ammonium acetate buffer (pH 7.0)[7]
Flow Rate 0.9 mL/min (typical, may require optimization)
Column Temperature 25°C (typical, may require optimization)
Detection UV at 254 nm
Injection Volume 20 µL

Step-by-Step Protocol

  • Mobile Phase Preparation:

    • Prepare an ammonium acetate buffer solution and adjust the pH to 7.0 with acetic acid or ammonium hydroxide.

    • The concentration of the buffer may need to be optimized for best performance.[7]

    • Filter and degas the mobile phase.

  • Sample Preparation:

    • Dissolve the dorzolamide hydrochloride sample in the mobile phase to a suitable concentration.

    • Filter the solution through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Equilibrate the AGP column with the mobile phase at the specified flow rate until a stable baseline is observed.

    • Inject the prepared sample.

    • Run the analysis and record the chromatogram.

Method Validation and Performance

A robust HPLC method must be validated to ensure its suitability for its intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Typical Performance Data

Parameter(4S,6S)-Dorzolamide(4R,6R)-Enantiomer
Linearity Range 0.5-10 µg/mL[7]0.2-5 µg/mL[7]
LOD 0.2 µg/mL[7]0.05 µg/mL[7]
LOQ 0.5 µg/mL[7]0.2 µg/mL[7]
Repeatability (RSD%) < 2%[7]< 2%[7]

Logical Relationship in Method Development

G cluster_0 Method Development cluster_1 Validation Analyte Dorzolamide Enantiomers CSP_Selection CSP Selection Analyte->CSP_Selection Mobile_Phase Mobile Phase Optimization CSP_Selection->Mobile_Phase Detection Detection Parameters Mobile_Phase->Detection Validation Method Validation Detection->Validation Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD/LOQ Validation->LOD_LOQ

Caption: Logical flow from method development to validation for dorzolamide analysis.

Conclusion

The enantioselective analysis of dorzolamide hydrochloride is a critical aspect of its quality control. This application note has detailed two robust HPLC methods, one based on a polysaccharide chiral stationary phase in normal-phase mode and another utilizing a protein-based CSP in reversed-phase mode. The provided protocols are based on validated methods from the scientific literature and offer a comprehensive guide for researchers and drug development professionals. The choice between the methods will depend on laboratory resources and specific analytical requirements. Both methods, when properly validated, are suitable for the accurate and reliable determination of the enantiomeric purity of dorzolamide hydrochloride.

References

  • Shamsipur, M., Heydari, R., Jamasbi, E. S., & Abdollahpour, A. (2010). Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography. Journal of Separation Science, 33(15), 2328-2333. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2011). DEVELOPMENT AND VALIDATION OF A NEW HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD FOR ENANTIOSEPARATION OF DORZOLAMIDE HYDROCHLORIDE ON A COATED CELLULOSE PHENYLCARBAMATE CHIRAL STATIONARY PHASE. Instrumentation Science & Technology, 39(5), 455-465. [Link]

  • CN104316619B - A kind of method of HPLC method analytical separation dorzolamide hydrochloride enantiomer - Google Patents. (n.d.).
  • Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography | Request PDF. (n.d.). Retrieved from [Link]

  • CN104316619A - Method for analyzing and separating dorzolomide hydrochloride enantiomers by HPLC (high performance liquid chromatography) process - Google Patents. (n.d.).
  • Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography. | Semantic Scholar. (n.d.). Retrieved from [Link]

  • (PDF) Development and validation of a new high performance liquid chromatographic method for enantioseparation of dorzolamide hydrochloride on a coated cellulose phenylcarbamate chiral stationary phase. (n.d.). Retrieved from [Link]

  • Whiter and Greener RP-HPLC Method for Simultaneous Determination of Dorzolamide, Brinzolamide, and Timolol Using Isopropanol as a Sustainable Organic Solvent in the Mobile Phase - MDPI. (n.d.). Retrieved from [Link]

  • A Brief HPLC Study on Dorzolamide Hydrochloride - IJSART. (n.d.). Retrieved from [Link]

  • New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

Nanotechnology-Based Delivery Systems for Dorzolamide: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Re-engineering Ocular Drug Delivery for Glaucoma Management

Dorzolamide, a potent carbonic anhydrase inhibitor, stands as a cornerstone in the management of glaucoma, a progressive optic neuropathy often characterized by elevated intraocular pressure (IOP). However, conventional topical formulations of dorzolamide are fraught with challenges, including poor corneal penetration, rapid nasolacrimal drainage, and the need for frequent administration, which can lead to patient non-compliance and suboptimal therapeutic outcomes. Nanotechnology offers a paradigm shift in overcoming these barriers. By encapsulating dorzolamide within meticulously engineered nanocarriers, we can enhance its bioavailability, prolong its residence time in the eye, and achieve controlled drug release, thereby improving therapeutic efficacy and patient comfort.

This guide provides a comprehensive overview and detailed protocols for the development and evaluation of nanotechnology-based delivery systems for dorzolamide. Drawing upon established scientific principles and field-proven insights, we will delve into the practical aspects of nanoparticle formulation and characterization, as well as preclinical assessment of their performance and safety.

I. The Rationale for Nanocarriers in Dorzolamide Delivery

The primary objective of formulating dorzolamide in nanocarriers is to overcome the physiological barriers of the eye. The cornea, with its lipophilic epithelial and hydrophilic stromal layers, presents a significant hurdle for the penetration of hydrophilic drugs like dorzolamide hydrochloride. Nanoparticles, with their small size and versatile surface properties, can significantly improve drug transport across these layers.

Key Advantages of Nanotechnology-Based Delivery Systems:

  • Enhanced Corneal Permeation: Nanocarriers can facilitate the transport of dorzolamide across the corneal epithelium through various mechanisms, including passive diffusion and endocytosis.

  • Prolonged Ocular Residence Time: Mucoadhesive polymers incorporated into nanoparticles can increase their retention on the ocular surface, leading to sustained drug release.

  • Controlled Drug Release: The encapsulated drug is released in a controlled manner, reducing the frequency of administration and minimizing systemic side effects.

  • Improved Patient Compliance: Reduced dosing frequency and lower incidence of local irritation contribute to better patient adherence to treatment regimens.

II. A Comparative Overview of Nanocarrier Systems for Dorzolamide

Several types of nanocarriers have been investigated for the ocular delivery of dorzolamide, each with its unique set of advantages and formulation considerations. The choice of a particular system depends on the desired physicochemical properties and release profile.

Nanocarrier TypeTypical Size Range (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Key Advantages
Liposomes 100 - 200-30 to +3040 - 70Biocompatible, can encapsulate both hydrophilic and lipophilic drugs.
Solid Lipid Nanoparticles (SLNs) 150 - 300-20 to -4060 - 85Good stability, controlled release, potential for large-scale production.
Polymeric Nanoparticles (e.g., Chitosan, PLGA) 150 - 300+20 to +4050 - 80Mucoadhesive properties, sustained release, biodegradable.[1][2]

III. Experimental Protocols: From Formulation to Preclinical Evaluation

This section provides detailed, step-by-step methodologies for the preparation and characterization of dorzolamide-loaded nanoparticles, as well as their in vitro and ex vivo evaluation.

A. Formulation of Dorzolamide-Loaded Nanoparticles

The thin-film hydration method is a widely used technique for the preparation of liposomes. It involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. The film is then hydrated with an aqueous solution of the drug to form multilamellar vesicles, which are subsequently downsized.

Materials:

  • Phosphatidylcholine (PC)

  • Cholesterol (CH)

  • Dorzolamide Hydrochloride

  • Chloroform and Methanol (organic solvents)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Dissolve phosphatidylcholine and cholesterol in a 2:1 molar ratio in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.

  • Attach the flask to a rotary evaporator and rotate it at 60 rpm under reduced pressure at 40°C to form a thin, uniform lipid film on the inner surface of the flask.

  • Continue the evaporation for at least 1 hour after the film appears dry to ensure complete removal of the organic solvent.

  • Hydrate the lipid film with a solution of dorzolamide hydrochloride in PBS (e.g., 2% w/v) by rotating the flask at 60 rpm for 1 hour at a temperature above the lipid phase transition temperature (e.g., 50°C).

  • The resulting suspension of multilamellar vesicles is then sonicated using a probe sonicator for 5-10 minutes in an ice bath to reduce the particle size and form small unilamellar vesicles.

Causality Behind Experimental Choices: The use of cholesterol helps to stabilize the lipid bilayer and reduce drug leakage. The hydration temperature is kept above the phase transition temperature of the lipids to ensure the formation of fluid-phase vesicles, which are more permeable to the aqueous drug solution.

Hot homogenization is a reliable and scalable method for producing SLNs. It involves the emulsification of a molten lipid phase containing the drug in a hot aqueous surfactant solution, followed by cooling to form solid nanoparticles.

Materials:

  • Compritol® 888 ATO (Glyceryl behenate) as the solid lipid

  • Poloxamer 188 as a surfactant

  • Dorzolamide Hydrochloride

  • Purified Water

Procedure:

  • Melt the Compritol® 888 ATO at a temperature approximately 5-10°C above its melting point (around 80°C).

  • Disperse the dorzolamide hydrochloride in the molten lipid with continuous stirring.

  • Heat the aqueous solution of Poloxamer 188 (e.g., 2% w/v) to the same temperature.

  • Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer at 10,000 rpm for 10 minutes to form a coarse oil-in-water emulsion.

  • Subject the pre-emulsion to high-pressure homogenization for 5-10 cycles at a pressure of 500-1500 bar.

  • Cool the resulting nanoemulsion to room temperature under gentle stirring to allow the lipid to recrystallize and form SLNs.

Self-Validating System: The particle size and polydispersity index of the SLNs should be monitored after each homogenization cycle to ensure the desired particle characteristics are achieved.

Ionic gelation is a simple and mild method for preparing chitosan nanoparticles. It is based on the electrostatic interaction between the positively charged amino groups of chitosan and a negatively charged cross-linking agent, such as sodium tripolyphosphate (TPP).

Materials:

  • Low molecular weight chitosan

  • Sodium tripolyphosphate (TPP)

  • Acetic acid

  • Dorzolamide Hydrochloride

  • Purified Water

Procedure:

  • Prepare a 0.2% (w/v) chitosan solution by dissolving chitosan in a 1% (v/v) acetic acid solution with overnight stirring. Adjust the pH to 4.5 with 1M NaOH.

  • Prepare a 0.1% (w/v) TPP solution in purified water.

  • Dissolve dorzolamide hydrochloride in the chitosan solution.

  • Add the TPP solution dropwise to the chitosan-drug solution under constant magnetic stirring at room temperature.

  • Continue stirring for 30 minutes to allow for the formation of nanoparticles. The formation of nanoparticles is indicated by the appearance of opalescence.

  • Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes to separate the nanoparticles from the unreacted components.

  • Wash the nanoparticle pellet twice with purified water and resuspend in a suitable medium for further analysis.

Expertise & Experience: The ratio of chitosan to TPP is a critical parameter that influences the particle size and stability of the nanoparticles.[1][2] An optimal ratio needs to be determined experimentally for each specific formulation.

B. Characterization of Dorzolamide-Loaded Nanoparticles

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the nanoparticles, while Laser Doppler Velocimetry (LDV) is employed to determine their surface charge (zeta potential).

Protocol:

  • Dilute the nanoparticle suspension with purified water to an appropriate concentration.

  • Transfer the diluted sample to a disposable cuvette.

  • Measure the particle size and zeta potential using a Zetasizer Nano instrument.

  • Perform the measurements in triplicate and report the average values with standard deviation.

Trustworthiness: A narrow particle size distribution (low polydispersity index, PDI) and a zeta potential of at least ±20 mV are indicative of a stable nanoparticle formulation.

Principle: The amount of dorzolamide encapsulated within the nanoparticles is determined by separating the unencapsulated (free) drug from the nanoparticle suspension and quantifying the drug in either the supernatant or the nanoparticles.

Protocol:

  • Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes to pellet the nanoparticles.

  • Carefully collect the supernatant containing the free drug.

  • Quantify the amount of dorzolamide in the supernatant using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following equations:

    EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

    DL (%) = [(Total amount of drug - Amount of free drug) / Weight of nanoparticles] x 100

Authoritative Grounding: The HPLC method for dorzolamide quantification should be validated according to ICH guidelines for linearity, accuracy, and precision.

C. In Vitro and Ex Vivo Performance Evaluation

Principle: The release of dorzolamide from the nanoparticles is studied over time in a simulated tear fluid using a dialysis bag method.

Protocol:

  • Place a known amount of the dorzolamide-loaded nanoparticle suspension in a dialysis bag with a suitable molecular weight cut-off.

  • Suspend the dialysis bag in a beaker containing simulated tear fluid (pH 7.4) maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the amount of dorzolamide released in the collected samples by HPLC.

  • Plot the cumulative percentage of drug released against time.

Principle: The ability of the dorzolamide nanoformulation to permeate the cornea is evaluated using an excised animal cornea mounted in a Franz diffusion cell.

Protocol:

  • Obtain fresh goat or rabbit corneas from a local abattoir and carefully excise them.

  • Mount the cornea between the donor and receptor compartments of a Franz diffusion cell, with the epithelial side facing the donor compartment.

  • Fill the receptor compartment with simulated tear fluid and maintain the temperature at 37°C.

  • Place the dorzolamide nanoformulation in the donor compartment.

  • At specific time points, withdraw samples from the receptor compartment and analyze for dorzolamide concentration by HPLC.

  • Calculate the steady-state flux (Jss) and the permeability coefficient (Kp) of the drug across the cornea.

In-Text Citation Example: The ex vivo corneal permeation of dorzolamide from nanoformulations has been shown to be significantly higher than that from a conventional eye drop solution[3].

Principle: The HET-CAM test is a validated alternative to the Draize rabbit eye test for assessing the ocular irritation potential of a formulation. It evaluates the effect of the test substance on the blood vessels of the chorioallantoic membrane of a hen's egg.

Protocol:

  • Use fertilized hen's eggs incubated for 9 days.

  • Carefully remove a portion of the eggshell to expose the chorioallantoic membrane (CAM).

  • Apply the dorzolamide nanoformulation directly onto the CAM.

  • Observe the CAM for signs of irritation, such as hemorrhage, lysis, and coagulation, for up to 5 minutes.

  • Score the irritation potential based on the time of onset of these reactions. An irritation score is calculated, with scores below 1 indicating non-irritancy.[4][5][6]

IV. Visualization of Key Processes

Workflow for Nanoparticle Formulation and Characterization

G cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Performance & Safety Evaluation F1 Select Nanocarrier Type (Liposomes, SLNs, Polymeric) F2 Prepare Nanoparticles (e.g., Thin-Film Hydration) F1->F2 F3 Incorporate Dorzolamide F2->F3 C1 Particle Size & Zeta Potential (DLS & LDV) F3->C1 C2 Encapsulation Efficiency (HPLC) F3->C2 C3 Morphology (TEM/SEM) F3->C3 E1 In Vitro Drug Release C1->E1 C2->E1 E2 Ex Vivo Corneal Permeation E1->E2 E3 Ocular Irritation (HET-CAM) E2->E3 E4 In Vivo IOP Reduction (Animal Model) E3->E4

Caption: Workflow for developing dorzolamide nanoformulations.

Mechanism of Enhanced Corneal Permeation

G cluster_nano Nanoparticle Delivery cluster_conventional Conventional Eye Drop Cornea Corneal Epithelium (Lipophilic) Stroma (Hydrophilic) Endothelium Release Sustained Drug Release in Aqueous Humor Cornea->Release 4. Nano Dorzolamide Nanoparticle Adhesion Mucoadhesion & Prolonged Contact Nano->Adhesion 1. Penetration Enhanced Penetration Adhesion->Penetration 2. Penetration->Cornea 3. Transcellular/ Paracellular transport Drop Dorzolamide Solution Drainage Rapid Nasolacrimal Drainage Drop->Drainage a. PoorPerm Poor Corneal Permeation Drop->PoorPerm b. PoorPerm->Cornea

Caption: Nanoparticles enhance dorzolamide's corneal permeation.

V. Conclusion and Future Perspectives

Nanotechnology-based delivery systems for dorzolamide hold immense promise for improving the management of glaucoma. The protocols and application notes presented in this guide provide a robust framework for the development and preclinical evaluation of these advanced formulations. Future research should focus on optimizing nanoparticle design for targeted delivery to specific ocular tissues, such as the ciliary body, and on conducting long-term in vivo studies to establish the safety and efficacy of these systems in humans. The translation of these innovative technologies from the laboratory to the clinic has the potential to revolutionize glaucoma therapy and preserve the vision of millions of patients worldwide.

VI. References

  • Shinde, U., Ahmed, M. H., & Singh, K. (2013). Development of Dorzolamide Loaded 6-O-Carboxymethyl Chitosan Nanoparticles for Open Angle Glaucoma. Journal of Drug Delivery, 2013, 562727. [Link]

  • Papadimitriou, S., Bikiaris, D., Avgoustakis, K., Karavas, E., & Georgarakis, M. (2008). Chitosan nanoparticles loaded with dorzolamide and pramipexole. Carbohydrate Polymers, 73(1), 44-54.

  • Kouchak, M., et al. (2016). Ocular Dorzolamide Nanoliposomes for Prolonged IOP Reduction: in-vitroand in-vivo Evaluation in Rabbits. Iranian Journal of Pharmaceutical Research, 15(1), 285-296.

  • Warsi, M. H., et al. (2014). Dorzolamide-loaded PLGA/vitamin E TPGS nanoparticles for glaucoma therapy: Pharmacoscintigraphy study and evaluation of extended ocular hypotensive effect in rabbits. Colloids and Surfaces B: Biointerfaces, 122, 59-66.

  • Fuda, F. M., et al. (2020). Sustained ocular delivery of Dorzolamide-HCl via proniosomal gel formulation: in-vitro characterization, statistical optimization, and in-vivo pharmacodynamic evaluation in rabbits. Drug Delivery, 27(1), 1258-1270.

  • Ammar, H. O., Salama, H. A., Ghorab, M., & Mahmoud, A. A. (2009). Nanoemulsion as a potential ophthalmic delivery system for dorzolamide hydrochloride. AAPS PharmSciTech, 10(3), 808–819.

  • Hathout, R. M., Mansour, S., Mortada, N. D., & Guinedi, A. S. (2007). Liposomes as an ocular delivery system for acetazolamide: in-vitro and in-vivo studies. AAPS PharmSciTech, 8(1), E1.

  • Ibrahim, M. M., Abd-Elgawad, A. E., Soliman, O. A., & Jablonski, M. M. (2014). Liposomal diltiazem as an ocular drug delivery system for glaucoma. Journal of Ocular Pharmacology and Therapeutics, 30(1), 47-55.

  • Franca, J. R., et al. (2019). Development of chitosan/hydroxyethyl cellulose ophthalmic inserts containing dorzolamide. Carbohydrate Polymers, 214, 131-140.

  • Shahab, M. S., et al. (2022). Advances in dorzolamide hydrochloride delivery: harnessing nanotechnology for enhanced ocular drug delivery in glaucoma management. Journal of Nanobiotechnology, 20(1), 1-20.

  • ICCVAM. (2010). ICCVAM Test Method Evaluation Report: Current Validation Status of In Vitro Test Methods Proposed for Identifying Eye Injury Hazard Potential of Chemicals and Products. NIH Publication No. 10-7553. [Link]

  • Luepke, N. P. (1985). Hen's egg chorioallantoic membrane test for irritation potential. Food and Chemical Toxicology, 23(2), 287-291.

  • Spielmann, H., et al. (1996). The international EU/COLIPA in vitro phototoxicity validation study: results of phase II (blind trial). Part 1: the 3T3 NRU phototoxicity test. Toxicology in Vitro, 10(3), 305-327.

  • Tavaszi, J., & Budai, P. (2007). The use of HET-CAM test in detecting the ocular irritation. Communications in Agricultural and Applied Biological Sciences, 72(2), 137-140.

Sources

Application Notes and Protocols for Advanced Ocular Delivery of (+)-(Trans)-Dorzolamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Barriers of Ocular Drug Delivery for Glaucoma Management

Glaucoma, a leading cause of irreversible blindness worldwide, is primarily managed by reducing intraocular pressure (IOP).[1][2] (+)-(Trans)-dorzolamide is a potent carbonic anhydrase inhibitor that effectively lowers IOP by decreasing the production of aqueous humor.[3][4][5] It achieves this by specifically inhibiting carbonic anhydrase isoenzyme II located in the ciliary processes of the eye.[3][4][5] Despite its efficacy, conventional topical administration of dorzolamide as eye drops is plagued by significant limitations. The eye's natural protective mechanisms, including tear turnover, blinking reflex, and nasolacrimal drainage, rapidly clear the instilled drug, leading to a bioavailability of less than 5%.[6][7] This necessitates frequent administration, which can lead to poor patient compliance and an increased risk of local and systemic side effects.[8][9]

To surmount these challenges, advanced drug delivery systems are being engineered to enhance the corneal residence time, improve drug penetration, and provide sustained therapeutic concentrations of dorzolamide at the target site.[10][11] This guide provides detailed application notes and protocols for two such promising strategies: a Cationic Nanoemulsion and a Thermosensitive In-Situ Gelling System . These platforms are designed to improve the therapeutic index of dorzolamide, ultimately offering a more effective and patient-friendly approach to glaucoma management.[12][13][14]

Physicochemical Properties of Dorzolamide Hydrochloride

A thorough understanding of the active pharmaceutical ingredient's (API) properties is fundamental to formulation design. Dorzolamide is commercially available as its hydrochloride salt to enhance aqueous solubility.

PropertyValueSource
Molecular FormulaC₁₀H₁₆N₂O₄S₃ · HCl
Molecular Weight360.9 g/mol
AppearanceWhite to off-white, crystalline powder
Water SolubilitySoluble
pKa~9.3[10]
Mechanism of ActionInhibition of carbonic anhydrase II[3][4][5]

Mechanism of Action and Rationale for Advanced Delivery

Dorzolamide's therapeutic effect is localized to the ciliary body, where it inhibits carbonic anhydrase, thus reducing aqueous humor secretion and lowering IOP. Advanced delivery systems enhance this action by improving the drug's journey from the ocular surface to this internal target.

cluster_0 Ocular Surface & Precorneal Area cluster_1 Cornea & Intraocular Tissues Conventional Eye Drop Conventional Eye Drop Tear Film Tear Film Conventional Eye Drop->Tear Film <1% Bioavailability Advanced Formulation Advanced Formulation Advanced Formulation->Tear Film Mucoadhesion & Sustained Release Rapid Drainage Rapid Drainage Tear Film->Rapid Drainage Washout Cornea Cornea Tear Film->Cornea Poor Permeation Tear Film->Cornea Enhanced Permeation Aqueous Humor Aqueous Humor Cornea->Aqueous Humor Ciliary Body Ciliary Body Aqueous Humor->Ciliary Body IOP Reduction IOP Reduction Aqueous Humor->IOP Reduction Leads to Carbonic Anhydrase II Carbonic Anhydrase II Ciliary Body->Carbonic Anhydrase II Dorzolamide inhibits Carbonic Anhydrase II->Aqueous Humor Reduces Production

Caption: Dorzolamide's pathway to IOP reduction.

Strategy 1: Cationic Nanoemulsion for Enhanced Corneal Interaction

Rationale: Nanoemulsions are oil-in-water dispersions with droplet sizes typically in the range of 20-200 nm.[12][13] Their small droplet size provides a large surface area for drug release and can enhance drug solubility and stability.[15] By incorporating a cationic surfactant, the nanoemulsion droplets acquire a positive surface charge. This promotes electrostatic interaction with the negatively charged corneal surface (due to mucin in the tear film), thereby increasing precorneal residence time and improving drug penetration.[16]

Protocol 1.1: Formulation of Dorzolamide Cationic Nanoemulsion

This protocol is based on the principle of high-energy emulsification.

Materials:

  • This compound Hydrochloride (API)

  • Castor Oil (Oil Phase)

  • Polysorbate 80 (Tween® 80) (Non-ionic Surfactant)

  • Cetalkonium Chloride (CKC) (Cationic Surfactant & Preservative)

  • Glycerol (Tonicity Agent)

  • Purified Water (Aqueous Phase)

Equipment:

  • Analytical Balance

  • Magnetic Stirrer with Hot Plate

  • High-Shear Homogenizer or Probe Sonicator

  • pH Meter

  • Sterile Filtration Unit (0.22 µm filter)

Procedure:

  • Preparation of the Aqueous Phase:

    • In a beaker, dissolve Polysorbate 80, Cetalkonium Chloride, and Glycerol in 80% of the final volume of purified water.

    • Stir gently with a magnetic stirrer until all components are fully dissolved.

  • Preparation of the Oil Phase:

    • Accurately weigh the Castor Oil in a separate beaker.

    • Disperse the Dorzolamide Hydrochloride powder in the Castor Oil. Gentle warming (to ~40°C) may be used to facilitate dispersion, but avoid high temperatures.

  • Formation of the Coarse Emulsion:

    • While stirring the aqueous phase vigorously with the magnetic stirrer, slowly add the oil phase drop by drop.

    • Continue stirring for 15 minutes to form a coarse pre-emulsion.

  • High-Energy Homogenization:

    • Subject the coarse emulsion to high-shear homogenization (e.g., 10,000 rpm for 10 minutes) or probe sonication (e.g., 40% amplitude, 5 minutes in an ice bath to prevent overheating). This is the critical step for reducing droplet size to the nano-range.

  • Final Adjustments and Sterilization:

    • Check the pH of the nanoemulsion and adjust to 6.5 - 7.0 using 0.1 N NaOH or 0.1 N HCl, if necessary. An ideal pH for ophthalmic preparations is around 7.2 ± 0.2.[17]

    • Add the remaining purified water to reach the final volume.

    • Sterilize the final nanoemulsion by passing it through a 0.22 µm sterile filter into a sterile container.

Example Formulation Composition:

ComponentFunctionConcentration (% w/v)
Dorzolamide HClAPI2.0
Castor OilOil Phase5.0
Polysorbate 80Surfactant2.5
Cetalkonium ChlorideCationic Surfactant0.02
GlycerolTonicity Agent2.2
Purified WaterAqueous Phaseq.s. to 100

Strategy 2: Thermosensitive In-Situ Gelling System for Sustained Release

Rationale: In-situ gelling systems are liquid formulations that undergo a phase transition to a gel upon instillation into the eye.[18][19] This transition can be triggered by changes in temperature, pH, or ionic strength. Thermosensitive gels, typically using poloxamer polymers, are liquid at room temperature (for easy instillation) and gel at the physiological temperature of the eye surface (~34°C).[20][21] This gel matrix acts as a drug reservoir, providing sustained release and significantly prolonging the contact time of dorzolamide with the cornea.[22]

Protocol 2.1: Formulation of Dorzolamide Thermosensitive In-Situ Gel

This protocol utilizes the "cold method," which is essential for dissolving poloxamer polymers.[20][21]

Materials:

  • This compound Hydrochloride (API)

  • Poloxamer 407 (Thermosensitive Polymer)

  • Hydroxypropyl Methylcellulose (HPMC K4M) (Viscosity Enhancer/Mucoadhesive)

  • Sodium Chloride (Tonicity Agent)

  • Benzalkonium Chloride (Preservative)

  • Purified Water (Aqueous Phase)

Equipment:

  • Analytical Balance

  • Magnetic Stirrer

  • Refrigerator (4°C)

  • Water Bath

  • pH Meter

  • Autoclave or Sterile Filtration Unit

Procedure:

  • Polymer Dissolution (Cold Method):

    • Disperse the required amount of Poloxamer 407 in a portion of cold (4°C) purified water with continuous stirring using a magnetic stirrer.

    • Keep the dispersion in the refrigerator overnight (or for at least 6-8 hours) until a clear, transparent solution is formed. This ensures complete hydration and dissolution of the polymer without clumping.

  • Addition of Other Excipients:

    • To the clear poloxamer solution (still kept cold), add HPMC K4M and stir until fully dissolved.

    • Sequentially dissolve the Dorzolamide Hydrochloride, Sodium Chloride, and Benzalkonium Chloride in the polymer solution with gentle stirring.

  • Final Volume and pH Adjustment:

    • Add cold purified water to make up the final volume.

    • Maintain the solution at a low temperature throughout the process to keep it in a liquid state.

    • Adjust the pH to a suitable range (e.g., 6.5-7.0) using 0.1 N NaOH or 0.1 N HCl.

  • Sterilization:

    • The final formulation can be sterilized by autoclaving (if all components are heat-stable) or by filtration through a 0.22 µm sterile filter into a pre-sterilized container.

Example Formulation Composition:

ComponentFunctionConcentration (% w/v)
Dorzolamide HClAPI2.0
Poloxamer 407Gelling Agent18.0
HPMC K4MViscosity Enhancer0.5
Sodium ChlorideTonicity Agent0.5
Benzalkonium ChloridePreservative0.01
Purified WaterAqueous Phaseq.s. to 100

Characterization and Quality Control Protocols

Thorough characterization is critical to ensure the safety, stability, and efficacy of the developed formulations.

Protocol 3.1: Physicochemical Characterization
ParameterMethod/InstrumentRationale & Acceptance Criteria
Appearance & Clarity Visual InspectionThe formulation should be homogenous and free from visible particles or phase separation.
pH Calibrated pH MeterTo ensure non-irritancy. The ideal range is 6.5 - 7.5.[17]
Isotonicity OsmometerTo prevent ocular irritation. Should be iso-osmotic with tear fluid (approx. 280-320 mOsm/kg).
Drug Content HPLC-UVTo confirm the drug concentration is within specifications (e.g., 95-105% of the label claim).
For Nanoemulsions:
Droplet Size & PDI Dynamic Light Scattering (DLS)[23][24]Determines the average size and size distribution. Target: < 200 nm, PDI < 0.3 for uniformity.[25][26]
Zeta Potential DLS with Electrophoretic MobilityMeasures surface charge. Target: > +20 mV for cationic nanoemulsions to ensure stability and mucoadhesion.[16][25]
For In-Situ Gels:
Gelation Temperature Visual method using a temperature-controlled water bathThe temperature at which the liquid phase transforms into a gel. Target: 32-35°C.
Viscosity Brookfield ViscometerMeasures flow resistance. Viscosity should be low at room temp for instillation and high at eye temp for retention.
Protocol 3.2: In-Vitro Drug Release Testing

Rationale: This test evaluates the rate and extent of drug release from the formulation, which is crucial for predicting its in-vivo performance. A Franz diffusion cell setup is commonly used for ophthalmic formulations.[27][28]

Equipment:

  • Franz Diffusion Cells

  • Synthetic Membrane (e.g., Cellulose Acetate, 0.45 µm pore size)[27]

  • Stirring Plate with Magnetic Bars

  • Water Bath for Temperature Control (34 ± 0.5°C)

  • Syringes and Collection Vials

  • HPLC-UV for Drug Quantification

Procedure:

  • Setup:

    • Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell.

    • Fill the receptor compartment with a release medium (e.g., Simulated Tear Fluid, pH 7.4) and ensure no air bubbles are trapped.

    • Place the cells in the water bath maintained at 34°C and allow the system to equilibrate.

  • Sample Application:

    • Accurately place a known amount of the formulation (e.g., 100 µL) onto the membrane in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment.

    • Immediately replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.

  • Analysis:

    • Analyze the drug concentration in the collected samples using a validated HPLC-UV method.

    • Calculate the cumulative percentage of drug released over time. The goal is to demonstrate a sustained release profile compared to a conventional dorzolamide solution.[29][30][31]

cluster_0 Experimental Setup cluster_1 Process Formulation Formulation Membrane Membrane Formulation->Membrane Applied to Donor Receptor Medium Receptor Medium Membrane->Receptor Medium Drug Diffuses Drug Release Drug Release Water Jacket (34°C) Water Jacket (34°C) Sampling Sampling Drug Release->Sampling At Time Points HPLC Analysis HPLC Analysis Sampling->HPLC Analysis Quantify Drug Data Plotting Data Plotting HPLC Analysis->Data Plotting Cumulative Release vs. Time

Sources

Development of Topical Formulations Containing (+)-(Trans)-Dorzolamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed framework for the development of topical ophthalmic formulations containing (+)-(Trans)-dorzolamide hydrochloride. As a potent carbonic anhydrase inhibitor, dorzolamide is a cornerstone in the management of elevated intraocular pressure associated with glaucoma and ocular hypertension.[1][2][3] However, its clinical efficacy is intrinsically linked to the formulation's ability to overcome the physiological barriers of the eye. This document offers an in-depth exploration of the pre-formulation considerations, formulation strategies, and analytical methodologies essential for creating a safe, stable, and efficacious topical dorzolamide product. It is intended for researchers, scientists, and drug development professionals in the pharmaceutical industry.

Introduction: The Rationale for Topical Dorzolamide Formulations

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic nerve damage, often associated with elevated intraocular pressure (IOP).[3] Carbonic anhydrase inhibitors (CAIs) reduce IOP by decreasing the production of aqueous humor.[2][3] While systemic administration of CAIs like acetazolamide is effective, it is often accompanied by undesirable side effects.[4] Dorzolamide, a second-generation CAI, was developed for topical administration to minimize systemic exposure and target the site of action directly.[4][5]

The primary challenge in topical ophthalmic drug delivery is the eye's robust protective mechanisms, including tear turnover, blinking, and the multi-layered corneal barrier. A successful formulation must not only be sterile, isotonic, and non-irritating but also possess characteristics that enhance drug residence time on the ocular surface and facilitate its penetration through the cornea.[4][6] This guide will delineate the critical steps and considerations in the development of such advanced formulations.

Pre-formulation Studies: Characterizing Dorzolamide Hydrochloride

A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is the foundation of rational formulation development.

Physicochemical Properties

Dorzolamide is used as its hydrochloride salt to enhance its aqueous solubility.[5][7] Key properties are summarized in the table below.

PropertyValueSignificance in FormulationSource
Chemical Name(4S,6S)-4-(ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride-[8]
Molecular FormulaC₁₀H₁₆N₂O₄S₃·HCl-[7][9]
Molecular Weight360.9 g/mol Influences diffusion and permeability.[7][10]
AppearanceWhite to off-white crystalline powderImportant for identification and purity assessment.[7][11]
Melting Point~264°CRelevant for thermal analysis and manufacturing processes.[11]
pKaTwo valuesInfluences solubility and corneal permeation at different pH levels.[4]
SolubilitySoluble in water, slightly soluble in methanol and ethanol.Critical for developing aqueous-based formulations.[7][11][12]
pH of 2% solution~5.6A compromise between solubility, stability, and patient comfort.[4][11][13]
Osmolarity (2% soln)260-330 mOsMMust be close to physiological tear fluid to avoid irritation.[1][11]

Dorzolamide's stability is pH-dependent, with optimal stability observed between pH 4 and 6.[4] The sulfonamide moiety is susceptible to hydrolysis outside this range.[4] Formulations should also be protected from light to prevent potential photochemical degradation.[4]

Analytical Method Development: High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating analytical method is crucial for quantifying dorzolamide in both the bulk drug substance and the final formulation. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and reliable technique.[8][14][15]

Protocol: Quantification of Dorzolamide by RP-HPLC

This protocol is a representative example and may require optimization based on the specific formulation matrix.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Zorbax SB C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[8]

  • Mobile Phase: Isocratic mixture of phosphate buffer (pH 2.5) and acetonitrile (90:10 v/v).[8]

  • Flow Rate: 0.8 mL/min.[8]

  • Column Temperature: 30°C.[8]

  • Detection Wavelength: 254 nm.[8][14][15]

  • Injection Volume: 20 µL.

2. Standard Solution Preparation:

  • Prepare a stock solution of dorzolamide hydrochloride reference standard in the mobile phase.

  • Perform serial dilutions to create a calibration curve over a suitable concentration range (e.g., 10-100 µg/mL).

3. Sample Preparation (from Ophthalmic Solution):

  • Accurately transfer 1 mL of the dorzolamide ophthalmic solution into a 100 mL volumetric flask.[8]

  • Sonicate with the mobile phase for 10 minutes and then dilute to volume.[8]

  • Filter the solution through a 0.22 µm syringe filter.[8]

  • Further dilute as necessary to fall within the calibration curve range.[8]

4. Validation:

  • The method must be validated according to International Council for Harmonisation (ICH) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[8][14]

Formulation Development: Strategies and Excipients

The goal is to develop a stable, sterile, and well-tolerated formulation that maximizes the bioavailability of dorzolamide. The commercial formulation, Trusopt®, is a 2% (w/v) slightly viscous, buffered aqueous solution at a pH of approximately 5.6.[3][4][11]

Core Formulation Components
ComponentExample(s)Function
Active Ingredient This compound hydrochlorideCarbonic anhydrase inhibitor
Vehicle Water for InjectionSolvent
Viscosity-Enhancing Agent Hydroxyethyl cellulose, Hypromellose (HPMC)Increases residence time on the ocular surface.
Tonicity-Adjusting Agent Mannitol, Sodium ChlorideEnsures the formulation is isotonic with tear fluid.
Buffering Agent Sodium citrate dihydrateMaintains pH for stability and comfort.
pH Adjusting Agent Sodium hydroxide, Hydrochloric acidAdjusts the final pH of the formulation.
Preservative Benzalkonium chloride (0.0075%)Prevents microbial growth in multi-dose containers.
Advanced Formulation Strategies

While a simple aqueous solution is effective, research has focused on novel drug delivery systems to improve performance and patient compliance, potentially reducing dosing frequency.[4]

  • In-Situ Gelling Systems: These are liquid formulations that undergo a phase transition to a gel upon instillation in the eye, triggered by changes in temperature, pH, or ion concentration. This increases precorneal residence time.

  • Nanosuspensions and Nanoparticles: Reducing the particle size of dorzolamide can enhance its dissolution rate and corneal penetration.[4] Polymeric nanoparticles can offer controlled release and improved bioavailability.[4]

  • Microemulsions: These are thermodynamically stable, transparent dispersions of oil and water that can increase the solubility of lipophilic drugs and enhance corneal permeability.

  • Cyclodextrin Complexes: Cyclodextrins can form inclusion complexes with dorzolamide, enhancing its solubility and stability.[4][13][16][17] Aqueous dorzolamide/γ-cyclodextrin eye drop microparticle suspensions have shown promise for once-a-day dosing.[13][17]

Diagram: Formulation Development Workflow

G cluster_preformulation Pre-formulation cluster_formulation Formulation Development cluster_characterization Characterization & Testing cluster_stability Stability & Regulatory P1 API Characterization (Solubility, pKa, Stability) P2 Analytical Method Development (HPLC) P1->P2 F1 Excipient Selection & Compatibility Studies P2->F1 F2 Formulation Optimization (e.g., pH, Viscosity) F1->F2 F3 Advanced Delivery System (Optional) F2->F3 C1 Physicochemical Tests (pH, Osmolality, Viscosity) F3->C1 C2 In Vitro Release Testing (IVRT) C1->C2 C3 Corneal Permeation Studies C2->C3 S1 ICH Stability Studies C3->S1 S2 Regulatory Submission S1->S2

Caption: Workflow for topical dorzolamide formulation development.

Formulation Characterization and Quality Control

Rigorous testing is required to ensure the quality, safety, and efficacy of the final product.

Physicochemical Tests
  • Appearance: The solution should be clear and free of visible particulate matter.

  • pH: Measured using a calibrated pH meter. The typical range for dorzolamide solutions is 5.4-5.9.[1]

  • Osmolality: Determined by osmometry to ensure the formulation is isotonic (typically 260-330 mOsm/kg).[1][11]

  • Viscosity: Measured with a viscometer to ensure it meets the target for increased residence time without causing blurred vision.

  • Particulate Matter: Ophthalmic products must meet the requirements of USP General Chapter <771> for particulate matter.[18]

In Vitro Release Testing (IVRT)

IVRT is a critical tool for assessing the performance of the formulation and ensuring batch-to-batch consistency.[19][20][21] For ophthalmic formulations, the Franz diffusion cell is a commonly used apparatus.[21]

Protocol: IVRT using Franz Diffusion Cells

1. Apparatus and Setup:

  • Franz Diffusion Cell: A vertical diffusion cell with a donor and receptor chamber separated by a synthetic membrane.

  • Membrane: A synthetic, inert membrane (e.g., polysulfone, cellulose acetate) with a defined pore size.

  • Receptor Medium: Phosphate buffered saline (PBS) at pH 7.4, maintained at 32 ± 1°C to simulate the temperature of the ocular surface. The medium should be continuously stirred.

2. Procedure:

  • Mount the membrane between the donor and receptor chambers, ensuring no air bubbles are trapped.

  • Fill the receptor chamber with pre-warmed, deaerated receptor medium.

  • Apply a precise amount of the dorzolamide formulation to the surface of the membrane in the donor chamber.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot from the receptor chamber for analysis.

  • Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

3. Analysis:

  • Analyze the collected samples for dorzolamide concentration using the validated HPLC method described previously.

  • Calculate the cumulative amount of drug released per unit area over time and plot the release profile.

Diagram: In Vitro Release Testing (IVRT) Setup

G cluster_cell Franz Diffusion Cell a Donor Chamber (Formulation Applied Here) b Synthetic Membrane a->b Drug Diffusion c Receptor Chamber (PBS, pH 7.4, 32°C) b->c d Sampling Port c->d Sample Withdrawal e Magnetic Stirrer

Caption: Schematic of a Franz diffusion cell for IVRT.

Ex Vivo Corneal Permeation Studies

To predict in vivo performance, ex vivo studies using isolated animal corneas (e.g., goat, rabbit) are conducted. These studies provide valuable information on the drug's ability to penetrate the corneal barrier. The setup is similar to the IVRT Franz diffusion cell, but the synthetic membrane is replaced with an excised cornea.

Stability Testing

Stability testing is mandatory to establish the shelf-life and storage conditions for the drug product. Studies must be conducted according to ICH guidelines (Q1A(R2)).[22][23][24]

Recommended Storage Conditions for Stability Studies:

StudyStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

The stability protocol should include testing of critical quality attributes such as assay of dorzolamide, presence of degradation products, pH, osmolality, preservative content, and physical appearance at specified time points.[25]

Regulatory Considerations

Topical ophthalmic products are subject to stringent regulatory oversight to ensure their safety and sterility. Key guidance documents are provided by the FDA and other regulatory bodies.[18][26][27][28][29]

Key Regulatory Requirements:

  • Sterility: Ophthalmic formulations must be sterile. Manufacturing processes must include a validated sterilization method (e.g., filtration, aseptic processing).

  • Preservative Efficacy: For multi-dose products, the effectiveness of the preservative system must be demonstrated according to pharmacopeial standards (e.g., USP <51>).

  • Good Manufacturing Practices (GMP): All manufacturing, packaging, and testing must be conducted under current Good Manufacturing Practices (cGMP).[18][29]

  • Container Closure System: The packaging must be suitable to protect the formulation from contamination and degradation. Leachables and extractables from the container must be evaluated.[18][26]

Conclusion

The development of a topical dorzolamide formulation is a multi-faceted process that demands a deep understanding of the drug's physicochemical properties, the unique challenges of ocular drug delivery, and the stringent regulatory landscape. By systematically addressing pre-formulation, formulation design, in vitro characterization, and stability, researchers can develop a high-quality ophthalmic product that is safe, effective, and meets all regulatory requirements. Advanced formulations, such as those employing nanotechnology or cyclodextrins, hold the potential to further improve therapeutic outcomes and patient compliance in the management of glaucoma.

References

  • Advances in dorzolamide hydrochloride delivery: harnessing nanotechnology for enhanced ocular drug delivery in glaucoma management. PubMed Central.
  • FDA's Draft Guidance for Topical Ophthalmic Drug Products: USP Standards. (2023).
  • Quality Considerations for Topical Ophthalmic Drug Products. (2023). U.S. Food and Drug Administration.
  • New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form. (2014). PMC - NIH.
  • RP-HPLC Method Development and Validation for Estimation of Dorzolamide Hydrochloride (Carbonic Anhydrase Inhibitor) In Bulk Dosage Form. (2015). IJISET.
  • Stability Storage and Testing of Ophthalmic Products for Global Registration. (2000). Drug Development and Industrial Pharmacy.
  • Voltammetric and HPLC determination of dorzolamide hydrochloride in eye drops. (2003). PubMed.
  • ICH Q1A Stability Testing of Ophthalmic Drug Products.
  • Topical drug delivery to the eye: dorzolamide. (2012). PubMed.
  • Quality Considerations for Topical Ophthalmic Drug Products. (2023). U.S. Food and Drug Administration.
  • Development and Validation of RP-HPLC Method for Dorzolamide Hydrochloride in Bulk and Pharmaceutical Dosage form. (2014). ResearchGate.
  • Topical drug delivery to the eye: Dorzolamide. (2012). ResearchGate.
  • Update on FDA regulation of ophthalmic combination products. (2023). Regulatory Affairs Professionals Society.
  • FDA issues revised draft guidance on quality considerations for ophthalmic drugs. (2024).
  • Adaptive Perfusion: A Novel In Vitro Release Testing Method for Complex Ophthalmic Drug Products. (2023). U.S. Food and Drug Administration.
  • A typical chromatogram of Dorzolamide by RP- HPLC. ResearchGate.
  • Bioequivalence Considerations for In Vitro Release Test Methods of Ophthalmic Products. U.S. Food and Drug Administration.
  • COMPLEXITY OF INVITRO DRUG RELEASE MEASUREMENTS FOR OPHTHALMIC DRUG PRODUCTS. Society for Pharmaceutical Dissolution Science (SPDS).
  • Dorzolamide Hydrochloride. Excipients Browser.
  • Dorzolamide-HCl-Timolol-Maleate-Ophthalmic-Solution.pdf.
  • Dorzolamide: Package Insert / Prescribing Information / MOA. (2025). Drugs.com.
  • Enhanced Corneal Penetration of a Poorly Permeable Drug Using Bioadhesive Multiple Microemulsion Technology. (2018). NIH.
  • In vitro release testing method development for ophthalmic ointments. (2017). PMC - NIH.
  • A Brief Review on Stability testing of Eye Drop. (2018). International Journal of Research in Pharmacy and Allied Science.
  • TRUSOPT® (dorzolamide hydrochloride ophthalmic solution). (2013). accessdata.fda.gov.
  • List of Excipients in Branded Drug DORZOLAMIDE HYDROCHLORIDE AND TIMOLOL MALEATE OPHTHALMIC SOLUTION. DrugPatentWatch.
  • Preparation and Characterization Studies of Dorzolamide-Loaded Ophthalmic Implants for Treating Glaucoma. (2023). PMC - NIH.
  • Sustained ocular delivery of Dorzolamide-HCl via proniosomal gel formulation: in-vitro characterization, statistical optimization, and in-vivo pharmacodynamic evaluation in rabbits. (2016). NIH.
  • Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products.
  • Q1A(R2) Guideline. (2003). ICH.
  • Dorzolamide hydrochloride eye drops and preparation method thereof. Google Patents.
  • A Comprehensive Technical Guide to the Solubility of Dorzolamide Hydrochloride. Benchchem.
  • Dorzolamide Hydrochloride. (2025). PubChem.
  • Dorzolamide. (2025). PubChem.
  • Dorzolamide HCl. Selleck Chemicals.
  • Cyclodextrin solubilization of carbonic anhydrase inhibitor drugs: formulation of dorzolamide eye drop microparticle suspension. (2012). PubMed.
  • Dorzolamide hydrochloride (L671152 hydrochloride). MedChemExpress.
  • DORZOLAMIDE, (TRANS)-(+)-. gsrs.
  • Penetration enhancers in ocular drug delivery. (2019). CentAUR.

Sources

Troubleshooting & Optimization

Technical Support Center: Common Impurities in Synthetic Dorzolamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dorzolamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with identifying and controlling impurities during the synthesis of dorzolamide. The following information is structured in a question-and-answer format to directly address specific issues you may encounter.

PART 1: Frequently Asked Questions - Understanding Dorzolamide Impurities

This section addresses fundamental questions regarding the nature and origin of impurities in synthetic dorzolamide.

Q1: What are the main categories of impurities found in synthetic dorzolamide?

Impurities in dorzolamide can be broadly classified into three main categories:

  • Process-Related Impurities: These are substances that are formed during the manufacturing process. They include unreacted starting materials, intermediates, by-products from side reactions, and reagents.[1] For dorzolamide, this category is particularly complex due to its multiple chiral centers.

  • Degradation Products: These impurities arise when the drug substance degrades due to exposure to environmental factors such as light, heat, or moisture.[1] Forced degradation studies indicate that dorzolamide is susceptible to degradation under basic, oxidative, and photolytic conditions.[2]

  • Residual Solvents: These are trace amounts of organic solvents that may remain in the final product from the synthesis and purification steps.[1]

Q2: What are the officially recognized pharmacopeial impurities for dorzolamide?

The European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) list several official impurity standards for dorzolamide hydrochloride. These are critical for quality control and batch release testing.[3] Key specified impurities include:

  • Dorzolamide Impurity A (USP Related Compound A): This is the (4R,6R)-diastereomer of dorzolamide, an enantiomer of the desired (4S,6S) form.[4][5] Its chemical name is (4R,6R)-4-(ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide.[6]

  • Dorzolamide Impurity B: This is the cis-diastereomer, (4R,6S)- or (4S,6R)-4-(ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide.[1][7]

  • Dorzolamide Impurity C: N-Desethyl-N-(2-boronoethyl) Dorzolamide.[5][8]

  • Dorzolamide Impurity D (USP Related Compound D): This is the des-ethylamino precursor, (4S,6S)-4-Amino-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride.[7][9]

Q3: How do synthesis-related impurities in dorzolamide arise?

Synthesis-related impurities in dorzolamide often originate from the multi-step synthetic pathway and the stereochemically complex nature of the molecule.[10] The synthesis typically begins with a chiral precursor to establish the correct stereochemistry.[10] Impurities can be introduced at various stages:

  • Incomplete Reactions: Residual starting materials or intermediates, such as (4S,6S)-4-Amino-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide (Impurity D), can remain if the reaction does not go to completion.[9]

  • Side Reactions: The reagents used can lead to side products. For example, dimer impurities like Dorzolamide N-Sulfonamide Dimer can form.[11] Another potential side product is the Dorzolamide Maleic acid adduct, which can form if maleic acid is used for salt formation and resolution.[11][12]

  • Epimerization: The stereocenters in dorzolamide can be susceptible to epimerization under certain reaction conditions (e.g., non-optimal pH or high temperatures), leading to the formation of diastereomers such as Impurity A and Impurity B.[4][7]

Q4: What are the common degradation pathways for dorzolamide?

Dorzolamide is susceptible to degradation under stress conditions. Understanding these pathways is crucial for developing stable formulations and defining appropriate storage conditions.

  • Hydrolytic Degradation: Stability is pH-dependent. Formulations with a pH above 6.2 have shown significant decomposition of dorzolamide, especially under accelerated stability conditions.[13]

  • Oxidative Degradation: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of degradation products.[2]

  • Photolytic Degradation: Dorzolamide has shown instability under photolytic conditions, meaning exposure to light can cause degradation.[2] Packaging in light-protective containers is therefore recommended.[14]

Q5: Why is controlling stereoisomeric impurities crucial for dorzolamide?

Dorzolamide has two chiral centers, leading to four possible diastereomers: (4S,6S), (4R,6R), (4S,6R), and (4R,6S). The therapeutic activity as a carbonic anhydrase inhibitor is highly specific to the (4S,6S)-trans-diastereomer. The other stereoisomers are considered impurities.

  • Pharmacological Activity: The unwanted stereoisomers may have little to no desired pharmacological activity and could potentially contribute to side effects.

  • Regulatory Requirements: Regulatory bodies like the USP and EP have strict limits on the levels of stereoisomeric impurities, such as Impurity A ((4R,6R)-diastereomer).[14] The USP specifies a limit of not more than 0.5% for Dorzolamide Hydrochloride Related Compound A.[14] Therefore, precise stereochemical control during synthesis and purification is paramount.

PART 2: Troubleshooting Guide - Identifying and Resolving Impurity Issues

This section provides practical advice for common problems encountered during dorzolamide synthesis and analysis.

Q1: I'm observing an unknown peak in my HPLC chromatogram during dorzolamide synthesis. How can I identify it?

Probable Cause: The unknown peak could be an unreacted intermediate, a by-product from a side reaction, or a degradation product.

Troubleshooting Steps:

  • Review the Synthesis Step: Correlate the appearance of the impurity with a specific step in your synthesis. Is it present after the introduction of a new reagent? Does its concentration increase over time? This can provide clues about its origin.[10]

  • Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight. This is a powerful first step in identification.

  • Spiking Studies: If you have reference standards for known impurities (e.g., from USP or commercial suppliers), spike your sample with a small amount of a known impurity.[3][4][7] If the peak area of your unknown peak increases, you have a tentative identification.

  • Forced Degradation Studies: Subject your pure dorzolamide sample to stress conditions (acid, base, oxidation, heat, light).[2][15] Analyze the stressed samples by HPLC. If the unknown peak appears or increases under a specific condition (e.g., oxidation), it is likely a degradation product of that pathway.

  • Isolation and NMR Spectroscopy: For significant unknown impurities, preparative chromatography may be necessary to isolate a sufficient quantity for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.

Q2: My final dorzolamide product shows high levels of the (4R,6R) diastereomer (Impurity A). What are the likely causes and how can I fix this?

Probable Cause: The presence of the enantiomeric (4R,6R) impurity suggests an issue with the stereochemical integrity of your starting materials or stereochemical inversion during a key synthetic step.

Troubleshooting Steps:

  • Verify Chirality of Starting Material: The synthesis of dorzolamide typically starts from a chiral precursor, such as (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one.[10][16] Ensure the enantiomeric purity of this key starting material is high.

  • Analyze Key Intermediates: The reduction of the ketone to form the alcohol intermediate is a critical step for setting the stereochemistry at the C4 position.[10] Analyze the diastereomeric ratio at this stage. An incorrect ratio points to a problem with the reduction step.

  • Check for Epimerization Conditions: Review your reaction conditions, particularly steps involving strong acids or bases, or high temperatures. These conditions can sometimes cause epimerization at one of the chiral centers. The conversion of the hydroxyl group to a better leaving group (e.g., mesylate) and the subsequent nucleophilic substitution are critical steps to monitor.[10][17]

  • Optimize Purification: If complete stereocontrol is challenging, optimize the final purification step. Fractional crystallization of the dorzolamide maleate salt has been used to separate the desired (4S,6S)-isomer from the other diastereomers.

Q3: During scale-up, I'm noticing an increase in dimer impurities. What reaction conditions should I investigate?

Probable Cause: Dimer formation, such as the Dorzolamide N-Sulfonamide Dimer, often results from intermolecular reactions.[11] This can be exacerbated during scale-up due to changes in concentration, temperature, and reaction time.

Troubleshooting Steps:

  • Control Reactant Stoichiometry: Ensure that the stoichiometry of your reactants is precisely controlled. An excess of a reactive intermediate can promote self-condensation or dimerization.

  • Optimize Reaction Concentration: Higher concentrations can increase the rate of bimolecular side reactions leading to dimers. Consider running the reaction at a more dilute concentration.

  • Reagent Addition Rate: The rate of addition of a key reagent can be critical. A slow, controlled addition can maintain a low instantaneous concentration of a reactive intermediate, minimizing dimerization.

  • Temperature Control: Exothermic reactions can lead to localized "hot spots" if not adequately controlled during scale-up. These higher temperatures can accelerate side reactions. Ensure efficient stirring and cooling.

  • Work-up Procedure: Quench the reaction promptly and effectively once the desired conversion is reached to prevent further side reactions during work-up.

Q4: My dorzolamide sample is failing stability testing under photolytic conditions. What can I do to improve its stability?

Probable Cause: The inherent chemical structure of dorzolamide makes it susceptible to degradation upon exposure to light.[2]

Troubleshooting Steps:

  • Control Manufacturing Environment: Minimize exposure of the drug substance to light during the final steps of manufacturing, including crystallization, drying, and milling. Use amber or opaque containers.

  • Packaging: The final drug substance should be stored in well-closed, light-resistant containers as recommended by the USP.[14]

  • Formulation Strategies: For the final drug product (eye drops), the formulation can be optimized to enhance stability. This may include the use of antioxidants or chelating agents, and packaging in opaque dispenser bottles.

  • Impurity Profile: Certain impurities, even at low levels, can act as catalysts for photodegradation. Ensuring a high-purity product with minimal process-related impurities can sometimes improve photostability.

PART 3: Protocols and Methodologies

This section provides standardized protocols for common analytical procedures related to dorzolamide impurity analysis.

Protocol 1: General RP-HPLC Method for Dorzolamide Impurity Profiling

This method is a representative example for the separation of dorzolamide from its related substances. Specific conditions may need to be optimized for your particular system and impurity profile. This is based on methods described in the literature.[2][18]

  • Instrumentation: HPLC with UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 2.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 50 50
    25 50 50
    30 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.[18]

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the dorzolamide sample in a mixture of Mobile Phase A and Mobile Phase B (95:5 v/v) to a final concentration of approximately 0.5 mg/mL.

Protocol 2: Forced Degradation Study Protocol for Dorzolamide

This protocol outlines the conditions for intentionally degrading the drug substance to identify potential degradation products and validate the stability-indicating power of the analytical method.[2][15]

  • Acid Hydrolysis:

    • Treat 10 mg of dorzolamide with 10 mL of 0.1 N HCl.

    • Heat at 80 °C for 2 hours.

    • Cool, neutralize with 0.1 N NaOH, and dilute to a known concentration with mobile phase.

  • Base Hydrolysis:

    • Treat 10 mg of dorzolamide with 10 mL of 0.1 N NaOH.

    • Keep at room temperature for 1 hour.

    • Cool, neutralize with 0.1 N HCl, and dilute to a known concentration with mobile phase.

  • Oxidative Degradation:

    • Treat 10 mg of dorzolamide with 10 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 4 hours.

    • Dilute to a known concentration with mobile phase.

  • Thermal Degradation:

    • Keep 10 mg of solid dorzolamide in a hot air oven at 105 °C for 24 hours.

    • Cool, dissolve, and dilute to a known concentration with mobile phase.

  • Photolytic Degradation:

    • Expose 10 mg of solid dorzolamide to UV light (254 nm) and cool white fluorescent light for 24 hours in a photostability chamber.

    • Dissolve and dilute to a known concentration with mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (such as Protocol 1). The method is considered stability-indicating if all degradation product peaks are well-resolved from the main dorzolamide peak and from each other.

PART 4: Visualization & Data

Dorzolamide Impurity Summary

The following table summarizes key information for common dorzolamide impurities.

Impurity NameStructure (or Description)Origin
Dorzolamide (4S,6S)-isomerActive Pharmaceutical Ingredient
Impurity A (USP) (4R,6R)-diastereomer (enantiomer)Process-related (impure starting material, epimerization)
Impurity B (EP) cis-diastereomer ((4R,6S) or (4S,6R))Process-related (incomplete stereocontrol in reduction step)
Impurity D (USP) (4S,6S)-4-Amino precursorProcess-related (unreacted intermediate)
N-Desethyl N-Acetyl Analog Acetylated N-desethyl derivativeProcess-related (side reaction with acetylating agents)
Dimer Impurity Two dorzolamide molecules linkedProcess-related (intermolecular side reaction)
Degradation Products VariousDegradation (hydrolysis, oxidation, photolysis)
Dorzolamide Synthetic Pathway and Impurity Formation

The following diagram illustrates a common synthetic route for dorzolamide and highlights the stages where key impurities may be formed.

Dorzolamide_Synthesis Start Chiral Precursor ((S)-Ketone) Intermediate1 Diastereomeric Alcohol (cis/trans mixture) Start->Intermediate1 Stereoselective Reduction Intermediate2 Activated Alcohol (e.g., Mesylate) Intermediate1->Intermediate2 Activation ImpurityB Impurity B (cis-isomer) Formation Intermediate1->ImpurityB Poor Diastereoselectivity Intermediate3 Ethylamino Intermediate Intermediate2->Intermediate3 SN2 Substitution (with Ethylamine) ImpurityA Impurity A (enantiomer) Formation Intermediate2->ImpurityA Epimerization/ Side Reaction Dorzolamide_Base Dorzolamide Free Base ((4S,6S)-isomer) Intermediate3->Dorzolamide_Base Sulfonamide Formation & Oxidation ImpurityD Impurity D (precursor) Carryover Intermediate3->ImpurityD Incomplete Reaction Dimer Dimer Impurities Dorzolamide_Base->Dimer

Sources

Technical Support Center: Optimizing the Synthesis of (+)-(Trans)-Dorzolamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (+)-(Trans)-dorzolamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis and to troubleshoot common issues that can impact yield and purity. Our goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to make informed decisions in your laboratory.

I. Foundational Concepts: The Synthetic Challenge

The synthesis of dorzolamide, a potent carbonic anhydrase inhibitor, is a significant undertaking in medicinal chemistry, primarily due to the presence of two chiral centers.[1] Achieving the desired (4S, 6S)-trans stereochemistry with high diastereomeric and enantiomeric purity is the central challenge that dictates the overall yield and success of the synthesis. This guide will address key areas where yield loss is common and offer strategies for improvement.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

A. Stereochemical Control and Diastereomeric Separation

Question 1: My synthesis is producing a high percentage of the undesired cis-isomer. How can I improve the trans-selectivity?

Answer: This is a common and critical issue. The formation of a mixture of cis and trans diastereomers often occurs during the reduction of the ketone intermediate.[2] The choice of reducing agent and reaction conditions is paramount for controlling this step.

Expert Insight: While many protocols exist, achieving a high trans:cis ratio early in the synthesis is the most efficient approach. Relying solely on downstream purification of a poor diastereomeric mixture can lead to significant yield loss.

Strategies for Improving Trans-Selectivity:

  • Stereoselective Reduction: The bioreduction of the 4-ketosulfone intermediate using whole-cell catalysts like Neurospora crassa or Pichia halophila has been shown to produce the desired trans-alcohol with high selectivity (up to 95%) and complete conversion.

  • Reagent Selection: For chemical reductions, the choice of hydride source and solvent can influence the stereochemical outcome. While sodium borohydride is commonly used, exploring other reducing agents and conditions may improve the trans:cis ratio.[2]

  • Stereoselective Solvolysis: A recently developed method involves the solvolysis of a diastereomeric mixture of the acetate ester precursor in an acetone/phosphate buffer system. This process remarkably favors the formation of the trans-alcohol, achieving a cis:trans ratio of up to 7:93, irrespective of the starting mixture's composition.[3][4] This method proceeds via an SN1-like pathway.[5]

Question 2: I have a mixture of cis and trans-dorzolamide. What is the most effective way to separate them?

Answer: If you have a mixture of isomers, selective salt formation is a widely used and effective method for purification. The key is to use a carboxylic acid that preferentially forms a salt with the desired trans-isomer, allowing for its separation from the cis-isomer which remains as a free base.[6]

Expert Insight: The success of this separation is highly dependent on the initial trans:cis ratio. Some methods are only efficient when the mixture is already enriched in the trans-isomer.

Comparison of Carboxylic Acids for Diastereomeric Separation:

Carboxylic AcidTrans:Cis Ratio RequirementEfficacyReference
Maleic Acid> 95:5Suitable for removing small amounts of the cis-isomer. May require repeated purifications if the cis-isomer content is higher.[6]
Salicylic AcidCan be effective with up to 30% cis-isomerCan increase the trans-isomer content to at least 99%.[6]
Other AcidsFumaric acid, benzoic acid, acetic acid, p-hydroxybenzoic acidHave also been reported for this separation.[6]

Workflow for Diastereomeric Separation via Salt Formation:

DorzolamideSynthesis cluster_synthesis Core Synthesis cluster_purification Purification and Resolution Start Starting Material Oxidation Oxidation to Sulfone Start->Oxidation Reduction Reduction of Ketone Oxidation->Reduction Ritter Ritter Reaction Reduction->Ritter Final_Steps Final Synthetic Steps Ritter->Final_Steps Mixture Racemic cis/trans Dorzolamide Final_Steps->Mixture Diastereomeric_Separation Diastereomeric Separation (e.g., with Salicylic Acid) Mixture->Diastereomeric_Separation Racemic_Trans Racemic trans-Dorzolamide Diastereomeric_Separation->Racemic_Trans Chiral_Resolution Chiral Resolution (with Di-p-toluoyl-tartaric acid) Racemic_Trans->Chiral_Resolution Final_Product This compound Chiral_Resolution->Final_Product

Caption: Overview of the synthesis and purification pathway for this compound.

III. Detailed Experimental Protocols

Protocol 1: Diastereomeric Separation of trans-Dorzolamide using Salicylic Acid

This protocol is based on the principle of selective salt formation to separate the trans-isomer from a mixture containing up to 30% of the cis-isomer. [6]

  • Dissolution: Dissolve the mixture of cis and trans-dorzolamide isomers in a suitable organic solvent system, such as a mixture of ethyl acetate and acetone. [6]2. Acid Addition: Add salicylic acid to the solution.

  • Salt Formation: Stir the mixture to allow for the selective formation of the salicylate salt of the trans-isomer.

  • Precipitation and Isolation: The trans-(±)-dorzolamide salicylate will precipitate out of the solution. Isolate the precipitate by filtration. The filtrate will contain the dissolved cis-isomer.

  • Conversion to Free Base: Convert the isolated trans-(±)-dorzolamide salicylate back to the free base using conventional methods, such as treatment with a mild base. [6] Protocol 2: Chiral Resolution of (±)-trans-Dorzolamide

This protocol outlines the separation of the enantiomers of trans-dorzolamide.

  • Dissolution: Dissolve the racemic trans-(±)-dorzolamide base in a mixture of 2-propanol and acetonitrile. [6]2. Addition of Resolving Agent: Add di-p-toluoyl-tartaric acid to the solution. [6][7]3. Crystallization: Allow the solution to stand, facilitating the crystallization of the diastereomeric salt of the desired (+)-enantiomer.

  • Isolation: Collect the crystalline salt by filtration.

  • Liberation of the Free Base: Treat the isolated salt with a base to liberate the enantiomerically pure (+)-trans-dorzolamide.

IV. Concluding Remarks

Improving the yield of this compound synthesis hinges on careful control of stereochemistry at multiple stages. By implementing strategies for stereoselective reactions, efficient diastereomeric separation, and optimized chiral resolution, significant improvements in overall yield can be achieved. This guide provides a foundation for troubleshooting and optimizing your synthetic efforts. For further in-depth understanding, we highly recommend consulting the referenced literature.

V. References

  • US8263787B2 - Process for preparing dorzolamide - Google Patents.

  • Dorzolamide Preparation Process Patent | PDF | Tetrahydrofuran | Solvent - Scribd.

  • Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates | ACS Omega.

  • Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates - ResearchGate.

  • Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates - PMC - NIH.

  • Stereoselective and Enantioselective Strategies for the Commercial-Scale Synthesis of Dorzolamide Hydrochloride | Organic Process Research & Development - ACS Publications.

  • Process for preparing dorzolamide - Patent US-8263787-B2 - PubChem - NIH.

  • Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates | ACS Omega.

  • CN101293890A - Novel synthesizing method for dorzolamide HCL midbody - Google Patents.

  • US20060155132A1 - Method of making dorzolamide hydrochloride - Google Patents.

  • An In-depth Technical Guide to the Synthesis of Dorzolamide Hydrochloride - Benchchem.

  • US8263787B2 - Process for preparing dorzolamide - Google Patents.

Sources

Technical Support Center: Overcoming Dorzolamide Solubility Challenges in Experimental Settings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dorzolamide. This guide is designed to provide practical, in-depth solutions to common solubility issues encountered during experiments. As a potent carbonic anhydrase inhibitor, dorzolamide is a critical compound in glaucoma research and ophthalmic formulation development. However, its solubility characteristics can present significant hurdles in achieving accurate and reproducible experimental outcomes.

This resource provides troubleshooting guides and frequently asked questions (FAQs) to directly address these challenges. The methodologies described herein are grounded in established physicochemical principles and validated experimental techniques to ensure scientific integrity and reliable results.

Troubleshooting Guide: Addressing Poor Dorzolamide Solubility

This section is structured in a question-and-answer format to tackle specific problems you might be facing in the lab.

Question 1: I'm trying to dissolve dorzolamide hydrochloride in water for my in vitro assay, but it's not dissolving completely at my desired concentration. What am I doing wrong?

Answer:

This is a common challenge. While dorzolamide is formulated as a hydrochloride salt to improve its aqueous solubility, there are limits. Dorzolamide hydrochloride is described as being soluble in water, but this is concentration-dependent.[1][2][3] Reports indicate its aqueous solubility to be around 12.5 mg/mL, often requiring sonication to achieve dissolution.[4][5] If you're exceeding this concentration or observing incomplete dissolution, several factors could be at play.

Underlying Causes and Solutions:

  • pH of the Medium: Dorzolamide's solubility is highly pH-dependent.[6][7] It is a weak base with pKa values around 6.88 (strongest basic) and 8.16 (strongest acidic).[8] The commercial ophthalmic solution is formulated at a pH of approximately 5.6, which represents a compromise for stability, tolerability, and solubility.[1][2][9] At neutral or higher pH, the un-ionized form of dorzolamide becomes less soluble.

    • Solution: Adjust the pH of your aqueous medium. For many experimental purposes, slightly acidic conditions (pH 4.0-6.0) will significantly enhance the solubility of dorzolamide hydrochloride.[10][11] Use a suitable buffer system that is compatible with your experimental setup.

  • Dissolution Rate: The dissolution process may be slow. Simply adding the powder to water without sufficient agitation or energy input might result in clumps and incomplete dissolution.

    • Solution: Employ mechanical assistance. Use a vortex mixer, magnetic stirrer, or an ultrasonic bath to provide the necessary energy to break up powder aggregates and facilitate dissolution.[4][5]

Experimental Protocol: Preparing a Buffered Dorzolamide Stock Solution

  • Buffer Preparation: Prepare a buffer solution at the desired pH (e.g., pH 5.5 citrate buffer) that is compatible with your assay.

  • Weighing: Accurately weigh the required amount of dorzolamide hydrochloride powder.

  • Initial Dispersion: Add a small volume of the buffer to the powder and create a slurry by gentle swirling. This prevents clumping.

  • Dissolution: Gradually add the remaining buffer while stirring continuously with a magnetic stirrer.

  • Energy Input: If dissolution is slow, place the container in an ultrasonic bath for 5-10 minute intervals until the solution is clear. Avoid excessive heating.

  • Final Volume and Filtration: Once completely dissolved, adjust to the final volume with the buffer. For sterile applications, filter the solution through a 0.22 µm syringe filter.

Question 2: My experiment requires a higher concentration of dorzolamide than what is achievable in an aqueous buffer. How can I increase its solubility?

Answer:

When high concentrations are necessary, or when working with non-aqueous systems, several advanced solubilization techniques can be employed. The choice of method will depend on the specific requirements of your experiment, including solvent compatibility and potential interference with your assay.

Solubilization Strategies:

TechniqueMechanism of ActionCommon AgentsKey Considerations
Co-solvency Reduces the polarity of the aqueous solvent, making it more favorable for a less polar solute.[12][13]DMSO, Ethanol, Propylene Glycol, Polyethylene Glycol (PEG)Can impact cell viability in in vitro assays. The final concentration of the co-solvent should be carefully controlled and tested for its effect on the experimental system.[14]
Complexation The drug molecule fits into the cavity of a complexing agent, forming a soluble inclusion complex.[12][13]Cyclodextrins (e.g., β-cyclodextrin, HP-β-CD, γ-cyclodextrin)Can alter the free drug concentration, which may be a critical parameter in some experiments. The binding affinity should be considered.[6][15]
Use of Surfactants Above a certain concentration (the critical micelle concentration), surfactant molecules form micelles that can encapsulate poorly soluble drugs.Polysorbates (e.g., Tween® 80), PoloxamersPotential for toxicity in cell-based assays and can interfere with certain analytical methods.

Workflow for Selecting a Solubilization Method:

Caption: Decision workflow for enhancing dorzolamide solubility.

Experimental Protocol: Using a Co-solvent (DMSO)

  • Preparation: Prepare a high-concentration stock solution of dorzolamide hydrochloride in 100% DMSO. Solubility in DMSO is reported to be as high as 100 mg/mL with sonication.[4]

  • Dilution: For your experiment, perform serial dilutions of the DMSO stock solution into your aqueous assay buffer.

  • Final Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of dorzolamide hydrochloride I should be aware of?

Dorzolamide hydrochloride is a white to off-white crystalline powder.[2][8] Its molecular weight is 360.9 g/mol .[1][8] It is the hydrochloride salt form of dorzolamide, which is used to enhance its water solubility. Key properties are summarized below:

PropertyValueSource(s)
Solubility in Water ~12.5 mg/mL (may require sonication)[4][5]
Solubility in DMSO ~100 mg/mL (may require sonication)[4][5]
Solubility in Methanol Slightly soluble[1][3]
Solubility in Ethanol Slightly soluble[1][3]
pKa (Strongest Acidic) 8.16[8]
pKa (Strongest Basic) 6.88[8]
Melting Point ~264°C[1][2]

Q2: Why is the commercial ophthalmic solution of dorzolamide (Trusopt®) formulated at an acidic pH of 5.6?

The pH of 5.6 is a carefully chosen compromise to balance several factors:

  • Solubility: This pH maintains dorzolamide in its protonated, more soluble form.[7]

  • Stability: The sulfonamide moiety in dorzolamide is most stable at pH levels between 4 and 6.[6]

  • Permeability: While a lower pH increases solubility, the un-ionized form of the drug is what more readily permeates the cornea. The acidic formulation acts as a reservoir, and upon instillation into the eye, the tear film (pH ~7.4) begins to neutralize the solution, shifting the equilibrium to favor the formation of the membrane-permeable un-ionized form.[6][16]

  • Tolerability: While a more neutral pH would be more comfortable, the acidic pH is necessary for the reasons above. The formulation includes buffers to manage this.[2]

Q3: Can I use cyclodextrins to formulate dorzolamide at a neutral pH?

Yes, this is an advanced formulation strategy. Studies have shown that cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and γ-cyclodextrin (γ-CD), can form inclusion complexes with dorzolamide.[15][17] This complexation can significantly increase the apparent solubility of dorzolamide in aqueous solutions, even at neutral pH.[17] This approach is particularly useful for developing novel formulations with improved stability or for specific experimental designs where a neutral pH is required.[15]

Q4: How can I accurately quantify the concentration of my prepared dorzolamide solution?

The most common and reliable methods for quantifying dorzolamide are High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.

  • HPLC: This is the preferred method for its specificity and sensitivity. A typical method involves a C18 reversed-phase column with a mobile phase consisting of a buffer (e.g., phosphate buffer at pH 2.5) and an organic modifier like acetonitrile, with UV detection around 254 nm.[18]

  • UV-Vis Spectrophotometry: This is a simpler and faster method. Dorzolamide exhibits a maximum absorbance (λmax) at approximately 253-255 nm in various solvents, including methanol and phosphate buffer.[19][20][21] You will need to prepare a calibration curve using standards of known concentration to accurately determine the concentration of your unknown sample.

Workflow for Dorzolamide Quantification:

Caption: General workflow for dorzolamide quantification.

References

  • A Comprehensive Technical Guide to the Solubility of Dorzolamide Hydrochloride. Benchchem.
  • Zhang, X., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
  • Zhang, X., et al. (2024).
  • DORZOLAMIDE HCL solution/ drops Label.
  • Pawar, P., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. International Journal of Pharmaceutical Sciences and Drug Research.
  • Gautam, A., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research.
  • Krishna Shailaja, A., et al. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores.
  • Al-Otaibi, F., et al. (2014). New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form. Journal of Analytical Methods in Chemistry.
  • Dorzolamide Hydrochloride Ophthalmic Solution, USP 20 mg Product Monograph. (2021).
  • Physicochemical Properties of Dorzolamide Hydrochloride Powder: An In-depth Technical Guide. Benchchem.
  • TRUSOPT® (dorzolamide hydrochloride ophthalmic solution) Label. (2021). U.S.
  • Dorzolamide HCl Ophthalmic Solution Product Inform
  • Dorzolamide Product Monograph. (2011). Sandoz Canada Inc.
  • Jónsdóttir, S. D., et al. (2010). Cyclodextrin solubilization of carbonic anhydrase inhibitor drugs: formulation of dorzolamide eye drop microparticle suspension. Journal of Pharmaceutical Sciences.
  • Kothawade, S., et al. (2024). Analytical Method Development for Dorzolamide Using UV Spectroscopy. Der Pharma Chemica.
  • Sreelekha, G., & Sravanthi, V. (2018). Spectrophotometric method for the determination of Dorzolamide in bulk drug and pharmaceutical dosage form.
  • Dorzolamide Hydrochloride Ophthalmic Solution, USP Product Monograph. (2023).
  • Devhadrao, N. V., et al. (2020). RP-HPLC Method Development and Validation for Estimation of Dorzolamide Hydrochloride (Carbonic Anhydrase Inhibitor) In Bulk Dosage Form. International Journal of Innovations in Scientific and Engineering Research.
  • Nagalakshmi, N., et al. (2014). Development and Estimation of Dorzolamide Hydrochloride by Different Spectroscopic Methods. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Ali, A., et al. (2024). Advances in dorzolamide hydrochloride delivery: harnessing nanotechnology for enhanced ocular drug delivery in glaucoma management. Journal of Nanobiotechnology.
  • Dorzolamide Hydrochloride BP Ph Eur USP EP Grade Manufacturers. Anmol Chemicals.
  • Dorzolamide hydrochloride (L671152 hydrochloride). MedChemExpress.
  • Dorzolamide HCl. Selleck Chemicals.
  • Oddone, F., et al. (2017). Dorzolamide/Timolol Fixed Combination: Learning from the Past and Looking Toward the Future. Journal of Clinical Medicine.
  • Sigurdsson, H. H., et al. (2013). Topical drug delivery to the eye: dorzolamide. Acta Ophthalmologica.
  • Dorzolamide HCl. APExBIO.
  • Brittain, H. G. (Ed.). (1996). Analytical Profiles of Drug Substances and Excipients. Academic Press.
  • Ophthalmic pharmaceutical compositions containing dorzolamide, methods for their preparation, and for their use. (2023).
  • Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Dorzolamide Hydrochloride Ophthalmic Solution. (2021). USP Monographs.
  • Dorzolamide Hydrochloride. (2006). USP29-NF24.
  • Al-Kinani, A. A., et al. (2018). Recent Advances in the Excipients Used for Modified Ocular Drug Delivery. Pharmaceutics.
  • Dorzolamide.
  • Balasubramanian, J., & Narayanan, N. (2024). Formulation and evaluation of Dorzolamide hydrochloride microsponges loaded in situ gel for ocular administration. World Journal of Biology Pharmacy and Health Sciences.
  • Asasutjarit, R., et al. (2017). Dorzolamide In Situ Gel Forming System: Characterization And Evaluation For Glaucoma Treatment.
  • Lee, S. H., et al. (2021).
  • Novel excipients for solubility enhancement. (2022). European Pharmaceutical Review.
  • Högberg, T., & Edvinsson, L. (Eds.). (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.

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Minimizing side effects of dorzolamide in research models

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Side Effects and Ensuring Experimental Integrity

Welcome to the technical support center for researchers utilizing dorzolamide in their experimental models. As Senior Application Scientists, we understand that achieving reliable and reproducible results hinges on the precise and thoughtful application of research agents. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the potential side effects of dorzolamide, ensuring the welfare of your research animals and the integrity of your data.

Understanding Dorzolamide: Mechanism of Action and Side Effect Causality

Dorzolamide is a potent carbonic anhydrase inhibitor.[1][2][3] Its primary therapeutic action in glaucoma is to reduce intraocular pressure (IOP) by decreasing the secretion of aqueous humor.[1][3][4] This is achieved by inhibiting carbonic anhydrase isoenzyme II in the ciliary processes of the eye, which slows the formation of bicarbonate ions and subsequently reduces sodium and fluid transport.[3][4] However, systemic absorption of dorzolamide can lead to the inhibition of carbonic anhydrase in other tissues, giving rise to off-target effects.[5]

Diagram: Mechanism of Dorzolamide Action and Side Effect Pathway

cluster_ocular Ocular Effects cluster_systemic Systemic Side Effects dorzolamide Topical Dorzolamide ciliary_processes Ciliary Processes dorzolamide->ciliary_processes Targets systemic_absorption Systemic Absorption (Nasolacrimal Duct) dorzolamide->systemic_absorption Off-target ca_inhibition_eye Carbonic Anhydrase II Inhibition ciliary_processes->ca_inhibition_eye bicarbonate_eye Decreased Bicarbonate Formation ca_inhibition_eye->bicarbonate_eye aqueous_humor Reduced Aqueous Humor Secretion bicarbonate_eye->aqueous_humor iop Decreased Intraocular Pressure (Therapeutic Effect) aqueous_humor->iop rbc Red Blood Cells systemic_absorption->rbc kidney Kidney systemic_absorption->kidney ca_inhibition_systemic Systemic Carbonic Anhydrase Inhibition rbc->ca_inhibition_systemic kidney->ca_inhibition_systemic bicarbonate_loss Renal Bicarbonate Loss ca_inhibition_systemic->bicarbonate_loss electrolyte_imbalance Metabolic Acidosis Hypokalemia Hyperchloremia bicarbonate_loss->electrolyte_imbalance

Caption: Mechanism of dorzolamide's therapeutic action and pathway to systemic side effects.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Ocular Side Effects

Q1: I'm observing signs of ocular irritation (e.g., redness, blinking, tearing) in my rabbits shortly after administering dorzolamide eye drops. What could be the cause and how can I minimize this?

A: Ocular irritation is a common local side effect of dorzolamide administration.[3][6] There are two primary contributing factors:

  • Low pH of the Formulation: Dorzolamide solutions are often formulated at a pH of around 5.6, which can cause stinging upon application.[7]

  • Preservatives: Many commercial formulations contain benzalkonium chloride (BAK), a preservative known to cause ocular surface toxicity, including conjunctival inflammation and corneal endothelial damage.[7][8] In a study on rabbits, a dorzolamide/timolol combination with BAK caused significantly more corneal endothelial damage than the preservative-free version.[8][9]

Troubleshooting Steps:

  • Switch to a Preservative-Free Formulation: If available, using a preservative-free formulation of dorzolamide is the most effective way to reduce ocular surface irritation and toxicity.[8]

  • Consider Alternative Formulations: Novel drug delivery systems, such as nanoliposomes or proniosomal gels, have been shown to be less irritating and can improve the bioavailability of dorzolamide, potentially allowing for lower concentrations or less frequent administration.[10][11][12]

  • Acclimatize the Animals: Ensure animals are properly habituated to the handling and administration procedure to minimize stress-induced reactions.

  • Refine Administration Technique: Ensure the drop is administered to the conjunctival sac without touching the cornea, which can cause discomfort.

Q2: I've noticed a slight increase in corneal thickness in my rat model after several weeks of dorzolamide treatment. Is this expected, and should I be concerned?

A: A slight, often not clinically significant, increase in central corneal thickness has been reported in some studies with dorzolamide.[13][14] This is thought to be related to the inhibition of carbonic anhydrase in the corneal endothelium, which plays a role in maintaining corneal hydration.[15] However, in healthy corneas, this effect is generally minimal and reversible.

When to be Concerned:

  • Pre-existing Corneal Compromise: If your research model involves animals with compromised corneas (e.g., following surgery or in a model of endothelial dysfunction), dorzolamide should be used with caution as it can potentially lead to irreversible corneal decompensation.

  • Significant or Progressive Thickening: If you observe a substantial or continually worsening increase in corneal thickness, or signs of corneal edema (cloudiness), it is advisable to re-evaluate your experimental protocol.

Monitoring Protocol:

  • Baseline Measurements: Always measure baseline central corneal thickness using a non-invasive method like ultrasound pachymetry before initiating dorzolamide treatment.

  • Regular Monitoring: Monitor corneal thickness at regular intervals throughout the study to track any changes.

  • Histological Assessment: At the end of the study, consider histological examination of the cornea to assess for any cellular changes in the endothelium.

Category 2: Systemic Side Effects

Q3: My dog model is developing metabolic acidosis after a week of topical dorzolamide treatment. How can this happen with eye drops, and what are my options?

A: Systemic side effects from topical dorzolamide occur due to absorption of the drug into the systemic circulation, primarily through the nasolacrimal duct.[5] Once in the bloodstream, dorzolamide inhibits carbonic anhydrase in the kidneys, leading to increased bicarbonate excretion and resulting in a normal anion gap metabolic acidosis.[5] This is often accompanied by electrolyte imbalances, such as hypokalemia (low potassium) and hyperchloremia (high chloride).[16][17][18]

Studies in dogs have shown a significant association between the use of 2% dorzolamide ophthalmic solution and the development of perianesthetic metabolic acidosis, hypokalemia, and hyperchloremia.[16][18]

Side Effect Odds Ratio (OR) in Dogs 95% Confidence Interval (CI)
Metabolic Acidosis6.792.00 to 23.02
Hypokalemia3.521.11 to 11.20
Hyperchloremia9.251.71 to 50.01
Data from a retrospective study in dogs undergoing ophthalmic surgery.[16][18]

Mitigation and Management Strategies:

  • Reduce Systemic Absorption:

    • Nasolacrimal Occlusion: Immediately after instilling the eye drop, apply gentle pressure to the medial canthus (the corner of the eye near the nose) for 1-2 minutes. This helps to block the nasolacrimal duct and reduce systemic absorption.

    • Wipe Away Excess: Use a sterile gauze to gently wipe away any excess solution from around the eye.

  • Use the Lowest Effective Dose and Frequency: Titrate the dose and frequency of administration to the minimum required to achieve the desired therapeutic effect in your model.

  • Monitor Systemic Parameters:

    • Baseline Blood Gas and Electrolytes: Obtain baseline measurements before starting treatment.

    • Regular Monitoring: Periodically monitor venous or arterial blood gases and serum electrolytes (especially bicarbonate, potassium, and chloride) throughout the study.

  • Consider Alternative Drugs: If systemic side effects are severe and unmanageable, consider alternative classes of IOP-lowering agents that do not act via carbonic anhydrase inhibition, such as prostaglandin analogs (e.g., latanoprost) or beta-blockers (e.g., timolol), depending on the specific requirements of your research model.[19]

  • Use of Novel Formulations: Advanced delivery systems like nanoparticles or in-situ gels can provide sustained release of dorzolamide, potentially reducing the peak systemic concentration and minimizing side effects.[20][21]

Diagram: Workflow for Mitigating Systemic Side Effects

start Start Dorzolamide Treatment admin_tech Refine Administration Technique (Nasolacrimal Occlusion) start->admin_tech monitor Monitor Blood Gas & Electrolytes admin_tech->monitor side_effects Systemic Side Effects Observed? monitor->side_effects reduce_dose Reduce Dose/ Frequency side_effects->reduce_dose Yes continue_study Continue Study with Monitoring side_effects->continue_study No reduce_dose->monitor alt_formulation Consider Alternative Formulation (e.g., Nanoparticles) reduce_dose->alt_formulation alt_drug Switch to Alternative Drug Class reduce_dose->alt_drug alt_formulation->monitor

Sources

Technical Support Center: Stability Testing of (+)-(Trans)-Dorzolamide Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of (+)-(Trans)-dorzolamide formulations. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ensuring the stability and quality of dorzolamide products. Here, we address common challenges and questions in a direct Q&A format, grounding our advice in established scientific principles and regulatory expectations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding Dorzolamide Stability

Question 1: What are the primary chemical stability concerns for dorzolamide hydrochloride in ophthalmic solutions?

Answer: Dorzolamide hydrochloride, a carbonic anhydrase inhibitor, is a sulfonamide derivative.[1] Its chemical stability in aqueous ophthalmic solutions is primarily influenced by pH, temperature, and light. The main degradation pathways to be aware of are hydrolysis and photodegradation.

  • Hydrolytic Degradation: Dorzolamide is more susceptible to degradation in alkaline conditions compared to acidic conditions.[2] The molecule contains a sulfonamide group and a lactam ring, both of which can be susceptible to hydrolysis. Maintaining the formulation pH within the optimal range is critical. The pH of commercial dorzolamide hydrochloride ophthalmic solutions is typically around 5.6.[1][3]

  • Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of dorzolamide.[2][4] Therefore, formulations should be protected from light during manufacturing, storage, and handling.[1][3][5] Forced degradation studies often show notable degradation under photolytic conditions.[4][6][7]

Question 2: What are the recommended storage conditions for dorzolamide ophthalmic solutions?

Answer: Based on product monographs and prescribing information, dorzolamide hydrochloride ophthalmic solutions should be stored at controlled room temperature, typically between 20°C to 25°C (68°F to 77°F).[1][3] Crucially, they must be protected from light.[1][3][5]

Storage ConditionTemperature RangeRelative Humidity (RH)Duration
Long-Term 25°C ± 2°C60% RH ± 5% RH12 months (minimum)
Intermediate 30°C ± 2°C65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C75% RH ± 5% RH6 months
Table 1: Standard ICH Stability Testing Conditions.[8]
Section 2: Designing a Robust Stability Study

Question 3: How do I design a comprehensive stability-indicating method for dorzolamide formulations?

Answer: A stability-indicating analytical method is one that can accurately and precisely quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. For dorzolamide, a reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) method is the industry standard.[6][7][9]

The development and validation of such a method should follow the International Council for Harmonisation (ICH) Q2(R1) guidelines. The core of this process is conducting forced degradation studies.

Experimental Workflow: Forced Degradation Study

A typical workflow for a forced degradation study.

Key considerations for your HPLC/UPLC method:

  • Column: A C18 or C8 column is commonly used.[10]

  • Mobile Phase: A gradient mixture of an acidic buffer (e.g., phosphate buffer at pH 2.5-3.0) and an organic solvent like acetonitrile or methanol is typical.[6][10]

  • Detection: UV detection at around 254 nm is suitable for dorzolamide.[6][7]

Question 4: I'm seeing unexpected peaks in my chromatogram during a stability study. How do I troubleshoot this?

Answer: The appearance of unexpected peaks is a common issue. A systematic approach is necessary to identify the source.

Troubleshooting_Unexpected_Peaks start Unexpected Peak Observed check_blank Inject Blank (Mobile Phase/Diluent) start->check_blank is_blank_peak Peak present in blank? check_blank->is_blank_peak source_system Source: System Contamination - Ghost peaks - Carryover is_blank_peak->source_system Yes check_placebo Inject Placebo Formulation is_blank_peak->check_placebo No action_system Action: - Flush system - Use fresh mobile phase/diluent source_system->action_system is_placebo_peak Peak present in placebo? check_placebo->is_placebo_peak source_excipient Source: Excipient Degradation or Impurity is_placebo_peak->source_excipient Yes source_degradant Source: Drug Degradant is_placebo_peak->source_degradant No action_excipient Action: - Analyze individual excipients - Review excipient COA source_excipient->action_excipient action_degradant Action: - Perform peak purity analysis (PDA) - Characterize peak (e.g., LC-MS) source_degradant->action_degradant

Troubleshooting decision tree for unexpected chromatographic peaks.

  • Inject a Blank: Run your mobile phase or diluent as a sample. If the peak is present, it's likely a "ghost peak" from the system or solvent contamination.

  • Inject a Placebo: If the peak is absent in the blank, inject a placebo formulation (containing all excipients except dorzolamide). If the peak appears, it's related to an excipient or an interaction between excipients.

  • Confirm Degradant: If the peak is only present in the active formulation, it is likely a degradation product of dorzolamide. Use a photodiode array (PDA) detector to check for peak purity. If the main dorzolamide peak is pure, the new peak is a distinct degradant. Further characterization, for instance, using LC-MS, may be necessary to identify its structure.

Section 3: Common Pitfalls and Expert Recommendations

Question 5: My dorzolamide assay values are decreasing faster than expected in my accelerated stability study. What could be the cause?

Answer: A rapid loss of potency under accelerated conditions (e.g., 40°C/75% RH) can point to several factors:

  • pH Shift: The pH of the formulation may be shifting over time, moving outside the optimal stability range for dorzolamide. Measure the pH of your stored samples. An inadequate buffering capacity can lead to this issue. The formulation typically contains a citrate buffer to maintain pH.[1][5]

  • Excipient Interaction: Certain excipients could be interacting with dorzolamide at elevated temperatures. For example, if the formulation contains components that can generate reactive species, this could accelerate degradation. Review the compatibility of all excipients with dorzolamide.

  • Packaging Issues: The packaging may not be providing adequate protection. For ophthalmic solutions, this could be related to:

    • Moisture Permeation: If the container is not sufficiently impermeable, water loss can concentrate the drug and other components, potentially altering stability.

    • Leachables: Compounds from the container material (e.g., LDPE bottles) could be leaching into the formulation and reacting with dorzolamide.

Question 6: How do I properly handle and prepare samples for a photostability study according to ICH Q1B?

Answer: Photostability testing is a critical component of a comprehensive stability program.[8] The goal is to determine if light exposure results in unacceptable changes to the drug product.

Step-by-Step Protocol for Photostability Testing:

  • Sample Preparation:

    • Expose the drug product in its immediate packaging.

    • If the packaging is light-protective (e.g., an opaque bottle), also expose the drug product directly to light.

    • Use a "dark" control sample, wrapped in aluminum foil, stored under the same temperature conditions.

  • Light Source:

    • Use a light source that produces a combination of UV and visible light, as specified in ICH Q1B. The overall illumination should be not less than 1.2 million lux hours, and the near UV energy should be not less than 200 watt-hours/square meter.

  • Analysis:

    • After exposure, analyze the samples for any changes in physical properties (e.g., appearance, clarity), assay of dorzolamide, and degradation products.

    • Compare the results of the light-exposed samples to the dark control. A significant change in the light-exposed sample that is not observed in the control indicates a photostability issue.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

  • A Guide to ICH Stability Storage and Testing for Pharmaceuticals. UPM Pharmaceuticals. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

  • Novel and Rapid Validated Stability-Indicating UPLC Method of Related Substances for Dorzolamide Hydrochloride and Timolol Maleate in Ophthalmic Dosage Form. Journal of Chromatographic Science. [Link]

  • PRODUCT MONOGRAPH DORZOLAMIDE. Alcon Canada Inc. [Link]

  • Label: DORZOLAMIDE HCL solution/ drops. DailyMed. [Link]

  • Stability-Indicating HPTLC-Densitometric Method for Estimation of Dorzolamide Hydrochloride in Eye Drops. Semantic Scholar. [Link]

  • A novel stability indicating RP-HPLC method of related substances for dorzolamide hydrochloride and timolol maleate in glaucoma treatment ophthalmic formulation. ResearchGate. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of dorzolamide and its related compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during experimental workflows. Here, we move beyond simple protocols to explain the underlying scientific principles, ensuring you can confidently navigate the complexities of impurity identification and control.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of impurities associated with dorzolamide?

A1: Impurities in dorzolamide can be broadly categorized into three main groups:

  • Process-Related Impurities: These are substances that arise during the synthesis of the dorzolamide drug substance. They can include unreacted starting materials, intermediates, by-products, and reagents.[1][2] A key example is Dorzolamide Related Compound A, which is a diastereomer of dorzolamide.[3][4]

  • Degradation Products: These impurities form when dorzolamide is exposed to stress conditions such as light, heat, humidity, acid, base, or oxidation over time.[1][5] Forced degradation studies are crucial for identifying these potential degradants and establishing the stability-indicating nature of analytical methods.[6]

  • Residual Solvents: Solvents used during the manufacturing process that are not completely removed can remain in the final product.[1] Their levels are strictly controlled according to regulatory guidelines.

Q2: Why is it critical to identify and control these impurities?

A2: The identification and control of impurities are fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products.[1] Regulatory bodies like the FDA and international pharmacopeias mandate strict limits on impurities.[3][7] Uncontrolled impurities can potentially have toxicological effects, reduce the therapeutic efficacy of the drug, or impact the stability of the final product.[2]

Q3: What are the official compendial methods for analyzing dorzolamide impurities?

A3: The United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide detailed monographs for dorzolamide hydrochloride that outline the official analytical procedures.[3][8] These methods typically employ High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) for the separation and quantification of dorzolamide and its related compounds.[3][5] The USP monograph for Dorzolamide Hydrochloride, for instance, specifies acceptance criteria of not more than 0.1% for any individual impurity and not more than 0.5% for total impurities.[3]

Q4: Where can I obtain reference standards for known dorzolamide impurities?

A4: Certified reference standards for dorzolamide and its specified impurities, such as those listed in the USP and Ph. Eur., are essential for accurate identification and quantification.[7] These can be purchased from official sources like USP and EDQM, as well as reputable commercial suppliers who provide fully characterized standards with a certificate of analysis.[7][8][9]

Troubleshooting Guides & In-Depth Protocols

This section provides detailed troubleshooting for common issues encountered during the HPLC/UPLC analysis of dorzolamide and a foundational protocol for forced degradation studies.

Guide 1: HPLC/UPLC Method Troubleshooting
Issue 1: Poor Resolution Between Dorzolamide and a Co-eluting Impurity

Scenario: You observe that the peak for dorzolamide is not baseline-separated from an impurity peak, making accurate quantification difficult. The USP monograph requires a resolution of NLT 3.0 between dorzolamide and related compounds B and D.[10]

Causality & Solution Pathway:

Poor resolution is typically a result of insufficient selectivity in the chromatographic system. The chemical properties of dorzolamide and its diastereomeric impurities can be very similar, making separation challenging.

Workflow for Optimizing Resolution:

G cluster_0 Troubleshooting: Poor Peak Resolution start Poor Resolution Observed (e.g., Rs < 1.5) step1 Verify System Suitability (Flow Rate, Temp, Mobile Phase Prep) start->step1 Initial Check step2 Adjust Mobile Phase Strength (Decrease % Acetonitrile) step1->step2 If SST Fails step3 Modify Mobile Phase pH (e.g., adjust pH of phosphate buffer) step2->step3 If Minor Improvement end Resolution Achieved (Rs >= 2.0) step2->end Successful step4 Evaluate Different Column Chemistry (e.g., Phenyl, C8) step3->step4 If Still Unresolved step3->end Successful step4->end Successful fail Consult Senior Scientist step4->fail Persistent Issue

Caption: Troubleshooting workflow for poor HPLC peak resolution.

Step-by-Step Troubleshooting Protocol:

  • Verify System Suitability: Before making any changes, confirm that your system meets the established system suitability criteria.[10] Check that the mobile phase was prepared correctly, the column is at the specified temperature, and the flow rate is accurate.

  • Adjust Mobile Phase Strength: A common first step is to modify the organic-to-aqueous ratio of the mobile phase. For reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile) will generally increase retention times and can improve the separation of closely eluting peaks.[11]

  • Modify Mobile Phase pH: Dorzolamide has ionizable functional groups, so the pH of the mobile phase buffer can significantly impact its retention and selectivity. A slight adjustment to the pH of the phosphate buffer (e.g., ± 0.2 units) can alter the ionization state of the analytes and improve resolution.[11]

  • Evaluate Different Column Chemistry: If mobile phase adjustments are insufficient, consider a column with a different stationary phase. While a C18 column is common, a phenyl or C8 column might offer different selectivity for the specific impurities you are trying to separate.[12][13]

Issue 2: Appearance of Unexpected Peaks in the Chromatogram

Scenario: During a stability study, you observe new, unidentified peaks that were not present in the initial analysis of the batch.

Causality & Solution Pathway:

The appearance of new peaks strongly suggests degradation of the dorzolamide molecule.[13] The goal is to identify the conditions causing this degradation and, if necessary, characterize the structure of the new degradant.

Workflow for Investigating New Peaks:

G cluster_1 Investigation of Unexpected Peaks start New Peak Detected step1 Check Blank & Placebo (Rule out system/excipient interference) start->step1 Initial Check step2 Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) step1->step2 If not from system/placebo step3 Compare Retention Times (Match new peak to a degradation condition) step2->step3 After study step4 LC-MS Analysis (Determine mass of the unknown peak) step3->step4 If match is found end Impurity Identified step4->end Successful Identification fail Further Structural Elucidation (e.g., NMR) step4->fail If structure is novel

Caption: Logical workflow for identifying unknown peaks.

Step-by-Step Investigation Protocol:

  • System and Placebo Blank Injections: First, inject a mobile phase blank and a placebo (formulation matrix without the active pharmaceutical ingredient) to ensure the peak is not an artifact of the system or an excipient.[13]

  • Conduct a Forced Degradation Study: If the peak is confirmed to be related to the drug, a forced degradation study is the next logical step.[6] This will help you systematically determine under which stress conditions (e.g., acid, base, oxidative) the impurity is formed.[5]

  • Compare Retention Times: Compare the retention time of the unknown peak in your stability sample with the peaks generated in the forced degradation study. A match can provide strong evidence for the cause of degradation.[14]

  • Utilize Mass Spectrometry (LC-MS): For definitive identification, couple your LC system to a mass spectrometer. The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, which is a critical piece of information for structural elucidation.[12]

Guide 2: Protocol for Forced Degradation Studies

Objective: To intentionally degrade the dorzolamide sample under various stress conditions to identify potential degradation products and to demonstrate the stability-indicating capability of the analytical method.[6][15]

Table 1: Recommended Forced Degradation Conditions for Dorzolamide

Stress ConditionReagent/ConditionTypical Duration & TemperatureNotes
Acid Hydrolysis 0.1 N HCl3 hours at 60°CNeutralize sample before injection.[5]
Base Hydrolysis 0.1 N NaOH3 hours at 60°CNeutralize sample before injection.[5]
Oxidation 3% H₂O₂3 hours at room temperatureProtect from light during the study.[5]
Thermal Degradation Dry Heat6 hours at 60°CAnalyze solid drug substance and drug product.[5]
Photolytic Degradation UV Light (200 Wh/m²) & Visible Light (1.2 million lux hours)As per ICH Q1B guidelinesExpose sample in a photostability chamber.[5]

Experimental Protocol:

  • Sample Preparation: Prepare separate solutions of dorzolamide at a known concentration (e.g., 1000 µg/mL) in a suitable solvent.

  • Application of Stress: For each stress condition listed in Table 1, treat the dorzolamide solution accordingly. Include an unstressed control sample for comparison.

  • Neutralization (for Acid/Base Hydrolysis): After the specified time, carefully neutralize the acidic and basic samples to a pH of approximately 7.0 before diluting to the final concentration for analysis.

  • Analysis: Analyze all stressed samples, the control sample, and a blank using a validated, stability-indicating HPLC/UPLC method. A photodiode array (PDA) detector is highly recommended to check for peak purity.[16]

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify any new peaks (degradation products).

    • Calculate the percentage of degradation for dorzolamide under each condition.

    • Assess the peak purity of the main dorzolamide peak to ensure no degradants are co-eluting.[15]

References

  • SynThink Research Chemicals. (n.d.). Dorzolamide EP Impurities & USP Related Compounds. Retrieved from [Link]

  • Veeprho. (n.d.). Dorzolamide Impurities and Related Compound. Retrieved from [Link]

  • SynZeal. (n.d.). Dorzolamide Impurities. Retrieved from [Link]

  • USP. (2006). USP Monographs: Dorzolamide Hydrochloride. USP29-NF24.
  • ResearchGate. (n.d.). Forced degradation results of dorzolamide HCl and timolol maleate. Retrieved from [Link]

  • Rao, D. D., & Chakravarthy, I. E. (2012). Novel and Rapid Validated Stability-Indicating UPLC Method of Related Substances for Dorzolamide Hydrochloride and Timolol Maleate in Ophthalmic Dosage Form. Journal of Chromatographic Science, 51(5), 423–430. [Link]

  • Rao, D. D., & Chakravarthy, I. E. (2012). A Novel and Rapid Validated Stability-Indicating UPLC Method of Related Substances for Dorzolamide Hydrochloride and Timolol Maleate in Ophthalmic Dosage Form. Journal of Chromatographic Science, 51(5), 423-430. [Link]

  • Regulations.gov. (n.d.). Dorzolamide Hydrochloride Ophthalmic Solution. Retrieved from [Link]

  • Kohli, D., et al. (2025). A novel stability indicating RP-HPLC method of related substances for dorzolamide hydrochloride and timolol maleate in glaucoma treatment ophthalmic formulation. Discover Chemistry, 2, 285. [Link]

  • Regulations.gov. (n.d.). Dorzolamide Hydrochloride. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Dorzolamide Hydrochloride-impurities. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Dorzolamide-impurities. Retrieved from [Link]

  • Phenomenex. (n.d.). Ph. Eur. Monograph 2359: Dorzolamide Hydrochloride Related Substances on Luna® 5 µm C18(2). Retrieved from [Link]

  • Singh, S., & Kumar, V. (2016). Forced degradation studies. MedCrave Online Journal of Analytical and Bioanalytical Chemistry, 1(1). [Link]

  • ResearchGate. (n.d.). Forced degradation study results. Retrieved from [Link]

  • Rao, D. D., & Chakravarthy, I. E. (2012). A Novel and Rapid Validated Stability-Indicating UPLC Method of Related Substances for Dorzolamide Hydrochloride and Timolol Maleate in Ophthalmic Dosage Form. PubMed. [Link]

  • Al-Ados, A. H., & El-Shabrawy, Y. (2014). New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form. ISRN Chromatography. [Link]

  • Nagalakshmi, S., et al. (2012). Development and Estimation of Dorzolamide Hydrochloride by Different Spectroscopic Methods. International Journal of Pharmaceutical and Clinical Research, 4(3), 54-57.
  • Der Pharma Chemica. (2024). Analytical Method Development for Dorzolamide Using UV Spectroscopy. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of Topical Dorzolamide

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-15

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to overcoming the challenges of topical dorzolamide delivery. This guide is structured to provide in-depth, actionable insights and troubleshooting for your experimental workflows. Our goal is to explain the "why" behind experimental choices, ensuring your protocols are robust and self-validating.

Foundational Understanding: The Bioavailability Challenge

Before troubleshooting, it's crucial to understand the inherent obstacles in delivering dorzolamide to its target site, the ciliary body.

Q: What is the primary mechanism of action for dorzolamide and why is topical delivery a challenge?

A: Dorzolamide is a potent carbonic anhydrase inhibitor.[1][2] By blocking the carbonic anhydrase II isoenzyme in the ciliary processes of the eye, it reduces the secretion of aqueous humor, thereby lowering intraocular pressure (IOP).[1][2][3] This makes it a cornerstone therapy for glaucoma and ocular hypertension.[2][4]

The primary challenge with topical administration lies in overcoming the eye's natural protective barriers. Conventional eye drops, including dorzolamide solutions, suffer from poor bioavailability for several reasons:

  • Rapid Precorneal Clearance: A significant portion of the administered dose is lost due to tear turnover and nasolacrimal drainage.[5][6] The limited capacity of the conjunctival sac (about 30 µl) often leads to overflow, as standard droppers dispense a larger volume.[5]

  • Corneal Barrier: The cornea is a formidable, multi-layered barrier that restricts the penetration of many drugs.[6] Dorzolamide's effectiveness is dependent on its ability to permeate these layers to reach the anterior chamber.[7]

  • Physicochemical Properties: Dorzolamide's solubility and lipophilicity are pH-dependent.[5] While acidic formulations (like the commercial Trusopt® at pH 5.6) enhance penetration, they can cause local irritation, such as stinging or burning, which affects patient compliance.[4][8][9]

These factors contribute to a low ocular bioavailability, often requiring frequent daily dosing (typically three times a day) to maintain therapeutic efficacy, which can be a significant burden for patients.[4][9]

Dorzolamide Bioavailability Challenge Figure 1: Key Barriers to Topical Dorzolamide Bioavailability Instillation Topical Instillation (Eye Drop) Precorneal Precorneal Area (Tear Film) Instillation->Precorneal Drug Release Cornea Corneal Barrier (Epithelium, Stroma) Precorneal->Cornea Penetration Attempt Loss1 Rapid Clearance: - Tear Turnover - Nasolacrimal Drainage - Spillage Precorneal->Loss1 Major Loss Pathway AqueousHumor Aqueous Humor Cornea->AqueousHumor Successful Permeation Loss2 Low Permeability: - Tight Junctions - Lipophilic/Hydrophilic Layers Cornea->Loss2 Barrier Effect Target Target Site: Ciliary Body AqueousHumor->Target Drug Reaches Target Loss3 Systemic Absorption AqueousHumor->Loss3 Minor Loss Pathway

Caption: Key Barriers to Topical Dorzolamide Bioavailability

Formulation Strategies & Troubleshooting

Advanced formulations are key to overcoming the bioavailability hurdles. This section addresses common issues encountered when developing novel dorzolamide delivery systems.

Q: My nanoparticle formulation shows good in-vitro characteristics but fails to demonstrate enhanced efficacy in-vivo. What are the likely causes?

A: This is a classic and frustrating challenge in translational research. Several factors can contribute to this discrepancy:

  • Poor Mucoadhesion: Your nanoparticles may not be retained on the ocular surface long enough to release the drug payload. Standard polymers may not possess sufficient mucoadhesive properties.

    • Troubleshooting: Incorporate or switch to polymers known for their mucoadhesive strength. Chitosan and its derivatives, alginate, and carbomers are excellent candidates.[5][10] These polymers interact with the mucin layer of the tear film, significantly prolonging precorneal residence time.[5][11]

  • Particle Size and Charge: While small particle size is generally desirable for penetration, the surface charge is equally critical.

    • Troubleshooting: Aim for a positive zeta potential. The ocular surface is negatively charged; thus, cationic nanoparticles will exhibit stronger electrostatic interaction, leading to better adhesion and retention.[12] Chitosan naturally imparts a positive charge, making it a valuable excipient.[13]

  • Drug Release Kinetics: The in-vitro release profile, often measured in a large volume of buffer, may not reflect the in-vivo situation where tear volume is minuscule. A formulation that releases the drug too slowly in-vivo may be cleared before a therapeutic concentration is reached.

    • Troubleshooting: Re-evaluate your polymer composition. A combination of polymers can modulate the release profile. For instance, combining a hydrophobic polymer for sustained release with a hydrophilic one to ensure initial drug availability can be effective.[12]

  • Ocular Irritation: The formulation, even if non-irritating in standard assays, might cause subtle discomfort in animal models, leading to increased blinking and tearing, which accelerates clearance.

    • Troubleshooting: Perform rigorous biocompatibility testing. The HET-CAM (Hen's Egg Test - Chorioallantoic Membrane) assay is a good indicator of potential irritation and is an alternative to the Draize rabbit eye test.[13][14] Ensure all components are within ophthalmically acceptable concentration limits.

Data Summary: Impact of Formulation Strategy on Performance

Formulation TypeKey Advantage(s)Common Challenge(s)Potential Solution(s)
Conventional Eye Drops Simple, inexpensive to manufacture.Rapid clearance, low bioavailability, irritation.Frequent dosing (standard of care).
Polymeric Nanoparticles Sustained release, potential for enhanced penetration.[12][15][16]Poor retention, burst release, in vitro/in vivo mismatch.Use of mucoadhesive polymers (e.g., Chitosan), optimize surface charge.[5][13]
Nanoemulsions High drug loading, can enhance corneal penetration.[14]Stability issues (creaming, cracking), potential for blurred vision.Optimize surfactant/co-surfactant ratio, use of cationic agents.[5]
In-Situ Gels Prolonged residence time, sustained release, reduced dosing frequency.[17][18]Pre-gelling in container, blurred vision, foreign body sensation.Optimize polymer concentration for correct sol-gel transition temperature/pH.[18][19]
Nanoliposomes/Niosomes Biocompatible, can encapsulate hydrophilic drugs, enhance corneal permeation.[20]Low encapsulation efficiency, physical instability (aggregation, fusion).Optimize lipid composition (e.g., cholesterol content), use remote loading techniques.[5][20]
Q: I'm developing an in-situ gelling system, but it either gels in the bottle or not at all in the eye. How can I optimize the sol-to-gel transition?

A: The success of an in-situ gel hinges on a sharp, predictable phase transition triggered by physiological conditions in the cul-de-sac (temperature, pH, or ions).

  • For Temperature-Sensitive Systems (e.g., Poloxamers):

    • Problem: Gelling in the bottle (gelation temperature is too low) or remaining liquid in the eye (gelation temperature is too high). The ideal gelation temperature is between 32°C and 35°C.

    • Troubleshooting Protocol:

      • Adjust Polymer Concentration: The gelation temperature of poloxamers (like Poloxamer 407) is inversely proportional to their concentration.[18] If gelling occurs at room temperature, decrease the poloxamer concentration. If it fails to gel at eye temperature, increase the concentration.

      • Incorporate Viscosity Modifiers: Add a secondary polymer like HPMC (Hydroxypropyl methylcellulose) or sodium alginate.[17][18] These polymers can modulate the gelation temperature and improve the mechanical strength of the resulting gel.

      • Methodical Preparation: Use the "cold method" for preparation.[18] Disperse the poloxamer and other polymers in cold water (4-8°C) with gentle stirring to ensure complete dissolution without premature gelling.

  • For pH-Sensitive Systems (e.g., Carbopol, Chitosan):

    • Problem: The formulation's pH is too close to the trigger pH, causing instability.

    • Troubleshooting: Ensure the formulation's bulk pH is sufficiently far from the trigger pH (around 7.4 for the eye) to prevent premature gelling, but close enough to transition rapidly upon instillation. Precise buffer selection is critical.

  • For Ion-Activated Systems (e.g., Gellan Gum, Sodium Alginate):

    • Problem: Insufficient gelling due to low polymer concentration or improper ionic strength.

    • Troubleshooting: These polymers gel in the presence of cations (like Na+, Ca2+) in the tear fluid.[17] Increase the polymer concentration to ensure a robust gel matrix forms upon contact with tears.

InSitu_Gel_Workflow Figure 2: Experimental Workflow for Optimizing In-Situ Gels cluster_prep Formulation Preparation cluster_eval In-Vitro Evaluation & Optimization Loop cluster_final Final Testing Prep Prepare Polymer Solution (e.g., 'Cold Method') API Incorporate Dorzolamide HCl & Other Excipients Prep->API Clarity Clarity & pH Check API->Clarity Rheology Rheological Studies (Viscosity vs. Temp/pH) Clarity->Rheology Gelation Determine Gelation Temperature & Time Rheology->Gelation Release In-Vitro Drug Release (e.g., Franz Cell) Gelation->Release Optimize Optimize Formulation? (Adjust Polymer/Excipient Conc.) Release->Optimize Optimize->Prep Yes Sterility Sterility & Isotonicity Testing Optimize->Sterility No (Optimized) Irritation Ocular Irritation Assay (e.g., HET-CAM) Sterility->Irritation InVivo In-Vivo Efficacy Study (IOP Measurement) Irritation->InVivo

Sources

Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for Dorzolamide Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of ophthalmic pharmaceuticals, the stereochemistry of active pharmaceutical ingredients (APIs) is a critical quality attribute. Dorzolamide, a potent carbonic anhydrase inhibitor used in the management of glaucoma, possesses two chiral centers, leading to the existence of enantiomers. The therapeutic efficacy resides primarily in the (4S, 6S) enantiomer, making the accurate quantification of its stereoisomeric purity a regulatory and clinical necessity. This guide provides an in-depth comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of dorzolamide, offering insights into the rationale behind methodological choices and a comparative look at alternative technologies.

The Imperative of Enantioselective Analysis

The differential pharmacological and toxicological profiles of enantiomers underscore the need for robust analytical methods capable of distinguishing between them. For dorzolamide, ensuring the drug substance is predominantly the desired (4S, 6S)-enantiomer and controlling the level of the (4R, 6R)-enantiomer is paramount for safety and efficacy. This necessitates the development and validation of highly specific and sensitive analytical procedures.

High-Performance Liquid Chromatography: The Gold Standard

HPLC remains the cornerstone of chiral separations in the pharmaceutical industry due to its high resolution, reproducibility, and adaptability. The key to a successful chiral HPLC separation lies in the selection of the chiral stationary phase (CSP). Here, we compare two distinct and effective CSPs for the enantioseparation of dorzolamide: a protein-based column and a polysaccharide-based column.

Method 1: Protein-Based Chiral Stationary Phase (α1-acid glycoprotein)

This approach leverages the enantioselective binding properties of proteins. The α1-acid glycoprotein (AGP) column offers a unique chiral recognition environment.

Mechanism of Separation: The separation is based on the differential binding affinities of the dorzolamide enantiomers to the protein immobilized on the silica support. These interactions are complex and can involve a combination of ionic, hydrophobic, and hydrogen bonding. The three-dimensional structure of the protein creates chiral pockets into which the enantiomers fit with varying degrees of stability, leading to different retention times.

Method 2: Polysaccharide-Based Chiral Stationary Phase (Coated Cellulose Phenylcarbamate)

Polysaccharide-based CSPs, particularly cellulose and amylose derivatives, are widely used for their broad applicability and high success rates in resolving a wide range of chiral compounds.

Mechanism of Separation: The chiral recognition mechanism of polysaccharide-based CSPs is attributed to the formation of transient diastereomeric complexes between the analyte and the chiral selector. The helical structure of the cellulose derivative creates chiral grooves, and interactions such as hydrogen bonding, dipole-dipole interactions, and π-π stacking with the carbamate groups on the phenyl rings contribute to the differential binding of the enantiomers.

Comparative Performance of HPLC Methods

The following table summarizes the validation data for the two HPLC methods, providing a direct comparison of their performance characteristics.

Validation ParameterMethod 1: α1-Acid Glycoprotein ColumnMethod 2: Coated Cellulose Phenylcarbamate Column
Linearity Range (µg/mL) (4S,6S): 0.5-10(4R,6R): 0.2-5[1](4S,6S): 0.5–10(4R,6R): 0.2–5[2]
Accuracy (% Recovery) Not explicitly stated, but method validated for accuracy[1]Not explicitly stated, but method validated for accuracy[2][3]
Precision (%RSD) < 2%[1]< 0.5%[2][3]
Limit of Detection (LOD, µg/mL) (4S,6S): 0.2(4R,6R): 0.05[1](4S,6S): 0.2(4R,6R): 0.1[2][3]
Limit of Quantitation (LOQ, µg/mL) (4S,6S): 0.5(4R,6R): 0.2[1](4S,6S): 0.5(4R,6R): 0.2[2][3]

Expert Insights: The data reveals that both methods offer excellent sensitivity and linearity for the intended concentration ranges. The coated cellulose phenylcarbamate column demonstrated slightly better precision in the cited study. The choice between the two may depend on factors such as column availability, cost, and the specific sample matrix being analyzed. The protein-based column may be more susceptible to changes in mobile phase pH and temperature due to the nature of the stationary phase.

Experimental Protocols

A robust validation protocol is the bedrock of a reliable analytical method. The following is a generalized, step-by-step workflow for the validation of an HPLC method for dorzolamide enantiomers, grounded in the principles of the ICH Q2(R2) guideline.[4][5][6][7]

HPLC Method Validation Workflow

Caption: A generalized workflow for HPLC method validation.

Step-by-Step Validation Experiments
  • Specificity:

    • Analyze a blank sample (diluent), a sample of the (4S, 6S) enantiomer, a sample of the (4R, 6R) enantiomer, and a racemic mixture.

    • Acceptance Criteria: The blank should show no interfering peaks at the retention times of the enantiomers. The method must be able to resolve the two enantiomers from each other and from any potential impurities.

  • Linearity:

    • Prepare a series of at least five concentrations of the (4R, 6R) enantiomer (the impurity) and the (4S, 6S) enantiomer (the API) spanning the expected range.

    • Inject each concentration in triplicate.

    • Plot the peak area against the concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

  • Accuracy:

    • Prepare samples of the (4S, 6S) enantiomer spiked with known concentrations of the (4R, 6R) enantiomer at three levels (e.g., 50%, 100%, and 150% of the target concentration).

    • Analyze these samples in triplicate.

    • Calculate the percentage recovery of the spiked enantiomer.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the (4S, 6S) enantiomer spiked with the (4R, 6R) enantiomer at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The relative standard deviation (%RSD) for repeatability and intermediate precision should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio.

    • Acceptance Criteria (Signal-to-Noise): LOD is typically where the signal-to-noise ratio is 3:1. LOQ is where the signal-to-noise ratio is 10:1.

  • Robustness:

    • Intentionally make small variations in the method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) and assess the impact on the separation.

    • Acceptance Criteria: The method should not be significantly affected by small variations in the parameters, and the system suitability criteria should still be met.

Beyond HPLC: A Glimpse at Alternative Technologies

While HPLC is the established method, other techniques offer potential advantages for chiral separations.

Supercritical Fluid Chromatography (SFC)

SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is often considered a "greener" alternative to normal-phase HPLC due to the reduced use of organic solvents. SFC can offer faster separations and higher efficiency than HPLC for some applications.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that uses an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte. CE requires very small sample volumes and can be a powerful tool for enantiomeric purity analysis.

Comparative Overview of Techniques

FeatureHPLCSFCCE
Principle Differential partitioning between mobile and stationary phasesDifferential partitioning between supercritical fluid and stationary phaseDifferential migration in an electric field
Speed Moderate to fastFastVery fast
Solvent Consumption Moderate to highLowVery low
Selectivity High (CSP dependent)High (CSP dependent)High (selector dependent)
Maturity Well-establishedGrowing in popularityEstablished, but less common in QC

graph "Technique_Comparison" {
graph [layout=dot, rankdir=LR, splines=true, nodesep=0.6];
node [shape=ellipse, style="filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=9, color="#34A853"];

HPLC [label="HPLC"]; SFC [label="SFC"]; CE [label="CE"];

subgraph "cluster_Advantages" { label="Key Advantages"; bgcolor="#F1F3F4"; node [fillcolor="#EA4335"]; Robustness [label="Robust & Established"]; Speed_Efficiency [label="Speed & Efficiency"]; Low_Consumption [label="Low Sample/Solvent Use"]; }

HPLC -> Robustness [label="Primary Advantage"]; SFC -> Speed_Efficiency [label="Key Benefit"]; CE -> Low_Consumption [label="Distinctive Feature"]; SFC -> Low_Consumption [style=dashed]; CE -> Speed_Efficiency [style=dashed]; }

Caption: Key advantages of the compared analytical techniques.

Conclusion

The validation of an HPLC method for the enantiomers of dorzolamide is a critical step in ensuring the quality and safety of this important ophthalmic drug. Both protein-based and polysaccharide-based chiral stationary phases provide excellent enantioselectivity, with the final choice of method depending on specific laboratory needs and contexts. A thorough validation following ICH guidelines is essential to demonstrate that the chosen method is fit for its intended purpose. While HPLC remains the workhorse for chiral separations, alternative technologies like SFC and CE offer compelling advantages in terms of speed and sustainability and should be considered in the development of modern analytical strategies.

References

  • Shamsipur, M., Heydari, R., Jamasbi, E. S., & Abdollahpour, A. (2010). Chiral Separation and Quantitation of Dorzolamide Hydrochloride Enantiomers by High-Performance Liquid Chromatography. Journal of Separation Science, 33(15), 2328–2333. [Link][2]

  • Shamsipur, M., Abdollahpour, A., & Heydari, R. (2011). Development and validation of a new high performance liquid chromatographic method for enantioseparation of dorzolamide hydrochloride on a coated cellulose phenylcarbamate chiral stationary phase. Journal of the Iranian Chemical Society, 8(S1), S1-S10. [Link][3]

  • Shamsipur, M., Heydari, R., Jamasbi, E. S., & Abdollahpour, A. (2010). Chiral Separation and Quantitation of Dorzolamide Hydrochloride Enantiomers by High-Performance Liquid Chromatography. Journal of Separation Science, 33(15), 2328–2333. [Link][1]

  • European Medicines Agency. (2023). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). [Link][4]

  • Thangabalan, B., Kahsay, G., & Eticha, T. (2018). New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form. Journal of analytical methods in chemistry, 2018, 4596141. [Link]

  • Novak, T. J., et al. (1998). Determination of the Enantiomeric Composition of a Novel Topically Active Carbonic Anhydrase Inhibitor by HPLC.
  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 9(4), 314-327. [Link]

  • ICH. (2022). ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures. [Link][5]

  • Borman, P., et al. (2003). Comparative performances of selected chiral HPLC, SFC, and CE systems with a chemically diverse sample set. Chirality, 15 Suppl, S1-S12. [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link][6]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). [Link][7]

  • Altun, Z. (2002). Quantitative applications and validation of the resolution of enantiomers by capillary electrophoresis. Electrophoresis, 23(7-8), 1116-25. [Link]

  • Gaspar, A., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(19), 6524. [Link]

Sources

A Comparative Analysis of (+)-(Trans)-Dorzolamide and Other Carbonic Anhydrase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the inhibitory activity of (+)-(Trans)-dorzolamide against other prominent carbonic anhydrase inhibitors (CAIs). Designed for researchers, scientists, and drug development professionals, this document delves into the quantitative differences in inhibitory potency, explores the underlying experimental methodologies, and discusses the clinical implications of these findings. Our analysis is grounded in experimental data to provide a comprehensive resource for informed decision-making in research and development.

Introduction to Carbonic Anhydrases and Their Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a critical role in numerous physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton: CO₂ + H₂O ⇌ HCO₃⁻ + H⁺.[1] This seemingly simple reaction is fundamental to pH regulation, CO₂ and ion transport, and fluid secretion in various tissues.[1]

In the eye, the inhibition of specific CA isozymes, particularly carbonic anhydrase II (CA-II) and carbonic anhydrase IV (CA-IV) located in the ciliary processes, is a cornerstone of glaucoma therapy.[2][3] By reducing the formation of bicarbonate ions, CAIs decrease aqueous humor secretion, which in turn lowers intraocular pressure (IOP), a primary risk factor for glaucomatous optic neuropathy.[1]

This guide focuses on a comparative analysis of several key CAIs:

  • This compound: A second-generation topical CAI.

  • Brinzolamide: Another widely used topical CAI.

  • Acetazolamide: A first-generation, systemically administered CAI.

  • Methazolamide: Another systemically administered CAI.

Comparative Inhibitory Activity

The efficacy of a carbonic anhydrase inhibitor is quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). A lower value indicates a higher affinity of the inhibitor for the enzyme and, therefore, greater potency. The following table summarizes the inhibitory activity of dorzolamide and its comparators against key human carbonic anhydrase (hCA) isozymes.

InhibitorhCA I (Ki/IC50, nM)hCA II (Ki/IC50, nM)hCA IV (Ki, nM)
This compound >10000[4], 6000[2], 600[5]1.9[2][6], 9.0[4], 0.18[5]31[2][6], 8500[4]
Brinzolamide -3.19[6], 3.2[7]-
Acetazolamide 0.041 µM (41 nM)[8]12[9], 14[6]74[9]
Methazolamide 50[6]14[6][10]36 (bCA IV)[6]

Note: Values are presented as reported in the cited literature and may vary based on experimental conditions. bCA refers to bovine carbonic anhydrase.

From the data, it is evident that dorzolamide is a highly potent inhibitor of hCA II, with Ki values in the low nanomolar range, and also demonstrates significant activity against hCA IV.[2][6] Its selectivity for hCA II over hCA I is noteworthy, with a much higher Ki value for the latter.[2][4][5] Brinzolamide also exhibits potent inhibition of hCA II.[6][7] The systemic inhibitors, acetazolamide and methazolamide, are potent against hCA II as well.[6][9][10]

Mechanism of Action of Carbonic Anhydrase Inhibitors in the Eye

The primary therapeutic effect of CAIs in glaucoma management stems from their action on the ciliary body epithelium, the site of aqueous humor production. The following diagram illustrates the signaling pathway.

cluster_ciliary CO2_H2O CO₂ + H₂O CA_II_IV CA-II & CA-IV CO2_H2O->CA_II_IV Catalyzed by HCO3_H H₂CO₃ ⇌ HCO₃⁻ + H⁺ AqueousHumor Aqueous Humor HCO3_H->AqueousHumor Bicarbonate secretion into IOP Intraocular Pressure (IOP) CiliaryEpithelium Ciliary Body Epithelium AqueousHumor->IOP Determines CA_II_IV->HCO3_H Produces CAIs Carbonic Anhydrase Inhibitors (e.g., Dorzolamide) CAIs->CA_II_IV Inhibits

Mechanism of CAIs in reducing intraocular pressure.

By inhibiting CA-II and CA-IV, dorzolamide and other CAIs reduce the production of bicarbonate.[1] This, in turn, is believed to slow the transport of sodium and fluid into the posterior chamber of the eye, thereby decreasing the rate of aqueous humor secretion and lowering IOP.[11]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

To ensure the trustworthiness and reproducibility of the comparative data presented, it is essential to understand the experimental methodology used to determine inhibitory activity. A common and robust method is the colorimetric enzyme inhibition assay.

Principle

This assay leverages the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to a yellow-colored product, p-nitrophenol. The rate of p-nitrophenol formation is monitored spectrophotometrically by measuring the increase in absorbance at 405 nm. In the presence of an inhibitor, the rate of this reaction decreases, providing a measure of the inhibitor's potency.

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Enzyme Solution: A stock solution of purified human carbonic anhydrase II is prepared in the assay buffer and stored at -20°C. A working solution is prepared by diluting the stock to the desired concentration just before use.

    • Substrate Solution: A stock solution of p-nitrophenyl acetate (p-NPA) is prepared in a suitable organic solvent like acetonitrile.

    • Inhibitor Solutions: Serial dilutions of this compound and other test CAIs are prepared in the assay buffer containing a small percentage of DMSO to ensure solubility.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, the enzyme working solution, and the inhibitor solution (or vehicle for control wells).

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately place the microplate in a plate reader and measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • The percentage of inhibition for each inhibitor concentration is calculated using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

    • The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

    • The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

Experimental Workflow Diagram

Reagent_Prep Reagent Preparation Assay_Setup Assay Setup in 96-Well Plate Reagent_Prep->Assay_Setup Pre_incubation Pre-incubation (15 min) Assay_Setup->Pre_incubation Reaction_Initiation Reaction Initiation (add p-NPA) Pre_incubation->Reaction_Initiation Kinetic_Measurement Kinetic Measurement (Absorbance at 405 nm) Reaction_Initiation->Kinetic_Measurement Data_Analysis Data Analysis (Rate, % Inhibition, IC50/Ki) Kinetic_Measurement->Data_Analysis

Workflow for a colorimetric CA inhibition assay.

Discussion and Conclusion

The in-vitro inhibitory data clearly position this compound as a highly potent and selective inhibitor of hCA II and a significant inhibitor of hCA IV. This profile is consistent with its clinical efficacy as a topical agent for lowering IOP in glaucoma patients. While systemic CAIs like acetazolamide and methazolamide also exhibit potent hCA II inhibition, their administration route leads to a higher incidence of systemic side effects.

The development of topical CAIs such as dorzolamide and brinzolamide represented a significant advancement in glaucoma therapy, offering a more favorable safety profile compared to their systemic counterparts. The choice between dorzolamide and brinzolamide in a clinical or research setting may be guided by subtle differences in their inhibitory profiles against various CA isozymes, as well as their formulation characteristics and patient tolerance.

For drug development professionals, the structure-activity relationships of these inhibitors provide a valuable framework for the design of next-generation CAIs with enhanced potency, selectivity, and pharmacokinetic properties. The experimental protocols outlined in this guide serve as a foundational methodology for the robust evaluation of novel CAI candidates.

References

  • Taylor & Francis Online. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. [Link]

  • Taylor & Francis. Carbonic anhydrase inhibitors – Knowledge and References. [Link]

  • PubMed. Acetazolamide binding to two carbonic anhydrase isoenzymes in human erythrocytes. [Link]

  • Taylor & Francis Online. Structure-based drug discovery of carbonic anhydrase inhibitors. [Link]

  • PubMed. Carbonic anhydrase inhibitors. Inhibition of the membrane-bound human and bovine isozymes IV with sulfonamides. [Link]

  • PubMed. Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. [Link]

  • PubChem. Ratio of acetazolamide Ki to compound Ki for human transmembrane carbonic anhydrase 9 by stopped flow CO2 hydration assay. [Link]

  • PubMed. Inhibition of Carbonic Anhydrase Activity in Cultured Bovine Corneal Endothelial Cells by Dorzolamide. [Link]

  • PMC - NIH. Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries. [Link]

  • StatPearls - NCBI Bookshelf. Carbonic Anhydrase Inhibitors. [Link]

  • PubMed. Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. [Link]

  • PubMed. Preclinical overview of brinzolamide. [Link]

  • PubMed. Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor. [Link]

  • PubMed. [3H]acetazolamide binding to carbonic anhydrase in normal and transformed cells. [Link]

  • AA Pharma. Methazolamide PM. [Link]

  • PubMed. Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. [Link]

  • ResearchGate. Carbonic anhydrase inhibitors in clinical use: (1) acetazolamide, (2)... [Link]

  • BioGRID. Brinzolamide Result Summary. [Link]

  • ResearchGate. Preclinical and clinical studies on brinzolamide, the newest topical carbonic anhydrase inhibitor. [Link]

  • PubChem - NIH. Brinzolamide | C12H21N3O5S3 | CID 68844. [Link]

  • PubMed. Carbonic anhydrase isoenzymes in the rat kidney. Effects of chronic acetazolamide treatment. [Link]

  • PubMed. Carbonic Anhydrase Inhibitors: Transepithelial Transport of Thioureido Sulfonamide Inhibitors of the Cancer-Associated Isozyme IX Is Dependent on Efflux Transporters. [Link]

  • IOVS. Inhibition of Carbonic Anhydrase Activity in Cultured Bovine Corneal Endothelial Cells by Dorzolamide. [Link]

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A Senior Application Scientist's Guide to the Stereospecificity and Isozyme Selectivity of Dorzolamide

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone in glaucoma therapy, dorzolamide's efficacy is rooted in its potent inhibition of carbonic anhydrase (CA). However, its therapeutic success and safety profile are not just a matter of potency, but of profound selectivity. Dorzolamide is a specific stereoisomer, (4S,6S)-dorzolamide, and its unique three-dimensional structure dictates its interaction with a host of carbonic anhydrase isozymes.[1] This guide provides an in-depth comparison of dorzolamide's cross-reactivity profile, focusing on the quantitative differences in its inhibition of key human carbonic anhydrase (hCA) isozymes. We will explore the structural basis for this selectivity, detail the gold-standard experimental methods for its measurement, and discuss the direct implications for drug development and clinical application.

The Critical Role of Stereochemistry

Dorzolamide possesses two chiral centers, leading to multiple possible stereoisomers. The clinically approved and biologically active form is the (4S,6S)-trans isomer.[1] This precise spatial arrangement is paramount for its high-affinity binding within the active site of its primary target, carbonic anhydrase II. Any deviation from this specific stereochemistry would drastically alter the molecule's interaction with the enzyme's active site residues, underscoring the principle that for potent enzyme inhibitors, stereochemical configuration is not a trivial detail but a fundamental determinant of activity.

The following diagram illustrates the concept of stereoisomerism and its importance for enzyme binding, using dorzolamide as a model.

G cluster_0 Dorzolamide Stereoisomers cluster_1 Enzyme Active Site Active_Isomer (4S,6S)-Dorzolamide (Clinically Used) CAII_Site Carbonic Anhydrase II (Primary Target) Active_Isomer->CAII_Site High-Affinity Binding (Precise Fit) Inactive_Isomer Other Stereoisomers (e.g., 4R,6R) Inactive_Isomer->CAII_Site Low-Affinity Binding (Poor Fit)

Caption: Logical diagram showing how the specific (4S,6S) stereochemistry of dorzolamide enables a precise, high-affinity fit into the active site of its target enzyme, Carbonic Anhydrase II, while other isomers fit poorly.

Comparative Inhibition of Human Carbonic Anhydrase Isozymes

The human body expresses at least 15 different carbonic anhydrase isozymes, each with distinct tissue distribution and physiological roles. A successful topical CA inhibitor for glaucoma must potently inhibit the isozymes responsible for aqueous humor secretion in the eye (primarily CA-II and CA-IV) while minimizing interactions with ubiquitous isozymes like CA-I to avoid systemic side effects.[2][3] Dorzolamide was rationally designed to achieve this profile.[4]

The inhibitory activity of dorzolamide and its primary metabolite, N-desethyldorzolamide, against key hCA isozymes is summarized below. The data clearly demonstrates a remarkable selectivity for the target enzyme, CA-II, over the off-target CA-I isozyme.[2][5]

CompoundEnzyme TargetInhibition/Dissociation Constant (Kᵢ / Kₔ)Selectivity vs. CA-IReference
Dorzolamide hCA-II (Target) 1.9 nM (Kᵢ) >3,000-fold[6]
DorzolamidehCA-I (Off-Target)2,800 nM (Kₔ)1x[2]
DorzolamidehCA-IV31 - 57 nM (Kᵢ)~50-90x[6][7]
DorzolamidehCA-IX240 nM (Kᵢ)~12x[7]
DorzolamidehCA-XII41 nM (Kᵢ)~68x[7]
N-desethyldorzolamidehCA-IBinds Preferentially-[2][8]
N-desethyldorzolamidehCA-IILess Potent than Dorzolamide-[5]

Table 1: Comparative inhibitory activity of dorzolamide against various human carbonic anhydrase (hCA) isozymes. Lower Kᵢ/Kₔ values indicate higher potency.

This selectivity is clinically crucial. The >3000-fold higher affinity for CA-II compared to CA-I minimizes the systemic side effects, such as metabolic acidosis and electrolyte disturbances, that plagued earlier, non-selective oral CA inhibitors.[2][5] While dorzolamide also inhibits other isozymes like CA-IV (involved in the eye) and the tumor-associated CA-IX and CA-XII, its highest affinity remains with its primary target, CA-II.[6][7] Interestingly, its main metabolite shows a reversed preference, binding more readily to CA-I.[2]

Experimental Methodology: Stopped-Flow CO₂ Hydration Assay

To ensure the trustworthiness and reproducibility of inhibition data, a robust and validated experimental protocol is essential. The gold standard for measuring the catalytic activity of carbonic anhydrase and its inhibition is the stopped-flow spectrophotometric assay. This method directly measures the enzyme's fundamental physiological reaction: the hydration of carbon dioxide.

The causality behind this choice of method is its precision and speed. The hydration of CO₂ by CA is one of the fastest known enzymatic reactions, and the stopped-flow technique allows for the measurement of initial reaction rates within milliseconds, which is critical for accurate kinetic analysis.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution (Stopped-Flow Instrument) cluster_analysis 3. Data Analysis P1 Prepare Buffer (e.g., Tris-HCl, pH 7.5) P2 Prepare Enzyme Stock (Purified hCA Isozyme) P3 Prepare Inhibitor Stock (Dorzolamide in DMSO) P4 Prepare Substrate (CO₂-saturated water) A1 Syringe 1: Enzyme + Inhibitor + pH Indicator (e.g., Cresol Red) P3->A1 A3 Rapid Mixing (<2 ms) A1->A3 A2 Syringe 2: CO₂-saturated water A2->A3 A4 Monitor Absorbance Change (ΔpH) over time at ~570 nm A3->A4 D1 Calculate Initial Rate (V₀) from slope of absorbance curve D2 Plot V₀ vs. [Inhibitor] D1->D2 D3 Determine IC₅₀ or Kᵢ using appropriate kinetic models D2->D3

Caption: Experimental workflow for determining carbonic anhydrase inhibition constants using a stopped-flow CO₂ hydration assay.

Objective: To determine the concentration of dorzolamide required to inhibit 50% of a specific carbonic anhydrase isozyme's activity (IC₅₀) and to calculate the inhibition constant (Kᵢ).

Materials:

  • Purified, recombinant human carbonic anhydrase isozyme (e.g., hCA-I, hCA-II).

  • Dorzolamide Hydrochloride stock solution (e.g., 10 mM in DMSO).

  • Assay Buffer: 20 mM Tris-HCl, pH 7.5, containing a pH indicator (e.g., 0.2 mM Cresol Red).

  • Substrate: CO₂-saturated deionized water (prepare by bubbling CO₂ gas through ice-cold water for 30 minutes).

  • Stopped-flow spectrophotometer.

Methodology:

  • Enzyme and Inhibitor Preparation:

    • Dilute the purified hCA isozyme in the assay buffer to a final concentration that yields a robust and linear reaction rate (typically in the low nanomolar range).

    • Perform serial dilutions of the dorzolamide stock solution in the assay buffer to create a range of concentrations spanning at least three orders of magnitude around the expected Kᵢ.

    • Rationale: This wide concentration range is essential to accurately define the top and bottom plateaus of the dose-response curve for precise IC₅₀ determination.

  • Control Reactions (System Validation):

    • Positive Control (Uninhibited): Run the assay with the enzyme but without any dorzolamide (a vehicle control with the same final DMSO concentration, e.g., 0.1%, is critical). This defines the 100% activity level.

    • Negative Control (Background): Run the assay with buffer and CO₂ but without the enzyme. This measures the uncatalyzed CO₂ hydration rate, which must be subtracted from all other measurements.

    • Rationale: These controls are non-negotiable. They validate that the observed activity is enzyme-dependent and establish the dynamic range of the assay.

  • Stopped-Flow Measurement:

    • Load one syringe of the stopped-flow instrument with the enzyme/inhibitor/indicator mixture.

    • Load the second syringe with the CO₂-saturated water.

    • Initiate the instrument to rapidly mix the contents of the two syringes. The hydration of CO₂ produces protons (H⁺), causing a pH drop that is detected as a change in the absorbance of the pH indicator.

    • Record the absorbance change over a short time course (e.g., 10-20 seconds).

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction from the initial linear portion of the absorbance vs. time curve for each dorzolamide concentration.

    • Convert the reaction velocities into a percentage of inhibition relative to the uninhibited positive control.

    • Plot the percent inhibition against the logarithm of the dorzolamide concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

    • The inhibition constant (Kᵢ) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation, which requires knowledge of the substrate (CO₂) concentration and the enzyme's Michaelis constant (Kₘ) for that substrate.

Broader Cross-Reactivity and Future Directions

While dorzolamide's primary interactions are with the carbonic anhydrase family, research has explored its activity against other targets. Notably, dorzolamide has been shown to inhibit carbonic anhydrases from pathogenic bacteria, such as those from Helicobacter pylori and Mycobacterium tuberculosis.[1] More recently, potent activity has been demonstrated against vancomycin-resistant enterococci (VRE), suggesting a potential for repurposing this well-established drug as an antimicrobial agent.[9] These findings open new avenues for drug development, leveraging the dorzolamide scaffold to design novel anti-infectives.

Conclusion

The clinical success of dorzolamide is a testament to the power of rational, structure-based drug design.[4] Its specific (4S,6S)-stereochemistry is the foundation of its potent inhibition of carbonic anhydrase II. The resulting high degree of selectivity for CA-II over other isozymes, particularly CA-I, is a key factor in its favorable safety profile compared to older, non-selective inhibitors. The quantitative data, obtained through rigorous and validated methods like the stopped-flow CO₂ hydration assay, confirms this selectivity profile. Understanding the nuances of this isomer-specific and isozyme-selective cross-reactivity is not merely an academic exercise; it provides critical insights for researchers and drug developers aiming to create the next generation of highly targeted and effective therapeutics.

References

  • An In-depth Technical Guide to the Off-Target Effects of Dorzolamide Hydrochloride - Benchchem.
  • Drug design - Wikipedia.
  • Benchmarking 3-Cyano-4-methylbenzenesulfonamide: A Comparative Guide for Carbonic Anhydrase Inhibition - Benchchem.
  • Inhibition of Carbonic Anhydrase Activity in Cultured Bovine Corneal Endothelial Cells by Dorzolamide | IOVS.
  • Dorzolamide | carbonic anhydrase inhibitor | CAS# 120279-96-1 |L671152; MK507 - InvivoChem.
  • Dorzolamide | C10H16N2O4S3 | CID 5284549 - PubChem - NIH.
  • Binding of dorzolamide and its metabolite, N-deethylated dorzolamide, to human erythrocytes in vitro - PubMed.
  • Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases - PubMed.
  • Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermedi
  • In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci - PMC - NIH.

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A Comparative Analysis of Dorzolamide and Timolol in Combination for Elevated Intraocular Pressure

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Elevated intraocular pressure (IOP) is a primary modifiable risk factor for glaucoma, a progressive optic neuropathy that can lead to irreversible blindness.[1][2] Pharmacological reduction of IOP is the cornerstone of glaucoma management.[1][2] This guide provides a comprehensive comparative analysis of the fixed-combination ophthalmic solution of dorzolamide hydrochloride 2% and timolol maleate 0.5%. We will delve into the synergistic mechanisms of action, compare the clinical efficacy and safety of the combination therapy against its individual components as monotherapies, and provide standardized experimental protocols for the evaluation of such IOP-lowering agents. This document is intended for researchers, scientists, and drug development professionals in the field of ophthalmology.

Introduction: The Rationale for Combination Therapy in Glaucoma

The primary goal in managing open-angle glaucoma and ocular hypertension is to lower intraocular pressure to a target level that prevents further optic nerve damage.[3] While monotherapy is the initial treatment approach, many patients require more than one pharmacological agent to achieve their target IOP.[1][3] The use of multiple individual medications, however, can lead to complex dosing schedules, which may reduce patient compliance.[1][4]

Fixed-combination therapies, which unite two or more active ingredients in a single formulation, offer a significant advantage by simplifying the treatment regimen.[1][4] This not only has the potential to improve patient adherence but also reduces the "washout" effect of instilling multiple drops in succession and decreases the total preservative load delivered to the ocular surface.[3][4] The combination of dorzolamide, a carbonic anhydrase inhibitor, and timolol, a beta-adrenergic antagonist, is a widely used and effective fixed-combination therapy for glaucoma.[5][6]

Synergistic Mechanisms of Action in Aqueous Humor Reduction

Both dorzolamide and timolol lower IOP by decreasing the production of aqueous humor by the ciliary body, albeit through distinct molecular pathways.[5][7] This dual-action approach results in a more significant reduction in IOP than can be achieved with either agent alone.[8]

  • Dorzolamide: As a potent inhibitor of carbonic anhydrase II, an enzyme abundant in the ciliary processes, dorzolamide slows the formation of bicarbonate ions.[7][9] This reduction in bicarbonate subsequently decreases sodium and fluid transport, leading to a decrease in aqueous humor secretion.[5][7]

  • Timolol: A non-selective beta-adrenergic antagonist, timolol blocks beta-1 and beta-2 adrenergic receptors in the ciliary body.[7] This action is thought to reduce aqueous humor production by interfering with the cyclic AMP (cAMP) signaling pathway, which is involved in aqueous secretion.

The combination of these two agents in a single formulation provides a synergistic effect, leading to a more profound and sustained reduction in IOP.[8]

Signaling Pathway of Aqueous Humor Production and Drug Intervention

G cluster_0 Ciliary Epithelium CAII Carbonic Anhydrase II (CA-II) Bicarbonate Bicarbonate (HCO3-) Formation CAII->Bicarbonate FluidTransport Sodium & Fluid Transport Bicarbonate->FluidTransport AqueousProd Aqueous Humor Production FluidTransport->AqueousProd BetaReceptor Beta-Adrenergic Receptor cAMP cAMP Production BetaReceptor->cAMP cAMP->AqueousProd Dorzolamide Dorzolamide Dorzolamide->CAII Inhibits Timolol Timolol Timolol->BetaReceptor Blocks

Caption: Mechanism of action of dorzolamide and timolol on aqueous humor production.

Comparative Clinical Efficacy: Combination vs. Monotherapy

Numerous clinical trials have consistently demonstrated the superior IOP-lowering efficacy of the dorzolamide-timolol fixed combination compared to monotherapy with either of its components.[5][10]

Summary of Key Efficacy Data
Treatment Group Mean IOP Reduction from Baseline (Trough) Mean IOP Reduction from Baseline (Peak) Source
Dorzolamide-Timolol Combination27.4% (-7.7 mmHg)32.7% (-9.0 mmHg)[11]
Dorzolamide 2% (monotherapy)15.5% (-4.6 mmHg)19.8% (-5.4 mmHg)[11]
Timolol 0.5% (monotherapy)22.2% (-6.4 mmHg)22.6% (-6.3 mmHg)[11]

As the data from a major multicenter clinical trial indicates, the combination therapy resulted in a significantly greater reduction in both trough and peak IOP compared to either dorzolamide or timolol administered alone.[11] The fixed combination is indicated for patients with open-angle glaucoma or ocular hypertension who are insufficiently responsive to beta-blocker monotherapy.[7]

The IOP-lowering effect of the fixed combination administered twice daily has been found to be slightly less than that of concomitant administration of 0.5% timolol twice a day and 2% dorzolamide three times a day.[12] However, the convenience of the fixed combination may improve patient adherence.[3][5]

Safety and Tolerability Profile

The safety profile of the dorzolamide-timolol fixed combination is generally reflective of its individual components.[1][13] Although administered topically, systemic absorption can occur, and the adverse reactions associated with systemic administration of beta-blockers and sulfonamides are possible.[9][14]

Common and Serious Adverse Events
Adverse Event Type Associated Component(s) Notes Source
Ocular Burning/StingingCommonDorzolamideFrequently reported local adverse experience.[13]
Taste Alteration (Dysgeusia)CommonDorzolamideA known side effect of carbonic anhydrase inhibitors.[6]
Blurred VisionCommonBothCan occur upon instillation.[11]
BronchospasmSeriousTimololContraindicated in patients with asthma or severe COPD.[12][15][9]
Bradycardia, Heart FailureSeriousTimololContraindicated in patients with sinus bradycardia, AV block, or overt cardiac failure.[12][15][9]
Severe Skin ReactionsSeriousDorzolamideAs a sulfonamide, dorzolamide can cause severe skin reactions (e.g., Stevens-Johnson syndrome).[14]

The incidence of clinical adverse events for the combination therapy is comparable to that of the dorzolamide monotherapy group but may be higher than the timolol monotherapy group, primarily due to local ocular symptoms like burning and stinging.[11][13]

Experimental Protocols for Evaluation

Standardized and rigorous experimental protocols are crucial for the accurate assessment of IOP-lowering drugs in both preclinical and clinical settings.

Workflow for a Comparative Clinical Trial

Caption: A typical parallel-group clinical trial design for evaluating combination therapy.

Detailed Protocol: Measurement of Intraocular Pressure (Tonometry)

Objective: To accurately measure intraocular pressure in human subjects participating in a clinical trial.

Principle: Goldmann applanation tonometry (GAT) is the gold standard for IOP measurement. It determines the force required to flatten a predefined area of the cornea.

Materials:

  • Goldmann Applanation Tonometer

  • Slit-lamp biomicroscope

  • Topical anesthetic (e.g., proparacaine hydrochloride 0.5%)

  • Fluorescein sodium ophthalmic strips

  • Disinfectant for tonometer tip (e.g., alcohol wipes)

Procedure:

  • Patient Preparation:

    • Explain the procedure to the patient and obtain informed consent.

    • Position the patient comfortably at the slit lamp.

  • Anesthesia and Dye Instillation:

    • Instill one drop of topical anesthetic into the conjunctival sac of the eye to be measured.

    • Gently touch a fluorescein strip to the tear film in the lower cul-de-sac.

  • Tonometer Calibration and Preparation:

    • Ensure the tonometer is properly calibrated according to the manufacturer's instructions.

    • Set the tonometer dial to approximately 10 mmHg.

    • Disinfect the tonometer prism tip and allow it to dry completely.

  • Measurement:

    • Using the slit lamp's cobalt blue light, instruct the patient to look straight ahead.

    • Gently applanate the central cornea with the tonometer prism.

    • Observe the fluorescein mires. Two semi-circles should be visible.

    • Adjust the tonometer dial until the inner edges of the two semi-circles just touch.

    • The IOP reading in mmHg is obtained by multiplying the dial reading by 10.

  • Post-Procedure:

    • Record the IOP measurement, the time of measurement, and the eye measured.

    • Clean and disinfect the tonometer prism.

Self-Validation and Causality:

  • Causality: The choice of GAT as the standard is due to its high accuracy and reproducibility. The anesthetic is essential to prevent patient discomfort and the blink reflex, which would interfere with the measurement. Fluorescein allows for clear visualization of the applanated area.

  • Validation: Regular calibration of the tonometer against a standard is critical to ensure accuracy. Taking multiple readings and averaging them can reduce measurement variability. The timing of measurements relative to drug administration (trough and peak) is crucial for assessing the drug's efficacy profile.[11]

Conclusion and Future Directions

The fixed combination of dorzolamide and timolol represents a significant advancement in the management of glaucoma and ocular hypertension.[3][5] Its synergistic mechanism of action provides superior IOP reduction compared to monotherapy with its individual components.[11] The simplified dosing regimen has the potential to enhance patient compliance, a critical factor in the long-term management of this chronic disease.[1][4]

While effective, research into new therapeutic agents and drug delivery systems continues.[2][16][17] Future developments may focus on agents with novel mechanisms of action, improved side-effect profiles, and sustained-release formulations that could further reduce the treatment burden for patients with glaucoma.

References

  • Rational use of the fixed combination of dorzolamide–timolol in the management of raised intraocular pressure and glaucoma. National Institutes of Health. [Link]

  • Efficacy, safety and tolerability of combination therapy with timolol and dorzolamide in glaucoma and ocular hypertension. National Institutes of Health. [Link]

  • Dorzolamide/timolol. Wikipedia. [Link]

  • Dorzolamide and Timolol Ophthalmic Solution: Package Insert / Prescribing Info. Drugs.com. [Link]

  • Clinical Profile of Dorzolamide Hydrochloride/Timolol Maleate 2%-0.5% Ophthalmic Solution. GlobalRx. [Link]

  • Considerations in glaucoma therapy: fixed combinations versus their component medications. National Institutes of Health. [Link]

  • Dorzolamide-HCl-Timolol-Maleate-Ophthalmic-Solution.pdf. Prasco. [Link]

  • A randomized trial comparing the dorzolamide-timolol combination given twice daily to monotherapy with timolol and dorzolamide. Dorzolamide-Timolol Study Group. PubMed. [Link]

  • Safety, tolerability, and efficacy of fixed combination therapy with dorzolamide hydrochloride 2% and timolol maleate 0.5% in glaucoma and ocular hypertension. PubMed. [Link]

  • A randomized trial in patients inadequately controlled with timolol alone comparing the dorzolamide-timolol combination to monotherapy with timolol or dorzolamide. Dorzolamide-Timolol Combination Study Group. PubMed. [Link]

  • COSOPT Prescribing Information. U.S. Food and Drug Administration. [Link]

  • COSOPT PF- dorzolamide hydrochloride and timolol maleate solution/ drops. DailyMed. [Link]

  • Safety, tolerability, and efficacy of fixed combination therapy with dorzolamide hydrochloride 2% and timolol maleate 0.5% in glaucoma and ocular hypertension. ResearchGate. [Link]

  • COSOPT Patient Information. U.S. Food and Drug Administration. [Link]

  • [Efficacy and safety of the fixed combination of dorzolamide/timolol (Dorzotimol) in primary open-angle glaucoma]. PubMed. [Link]

  • COSOPT Prescribing Information. U.S. Food and Drug Administration. [Link]

  • COSOPT Patient Information. U.S. Food and Drug Administration. [Link]

  • Investigational and experimental drugs for intraocular pressure reduction in ocular hypertension and glaucoma. PubMed. [Link]

  • Current situation and progress of drugs for reducing intraocular pressure. PubMed Central. [Link]

  • The Latest Drugs in Development That Reduce Intraocular Pressure in Ocular Hypertension and Glaucoma. Dove Medical Press. [Link]

  • Protocols for Access to and Dose Selection of Selected IOP-Lowering Drugs. ResearchGate. [Link]

  • Recently Approved Drugs for Lowering and Controlling Intraocular Pressure to Reduce Vision Loss in Ocular Hypertensive and Glaucoma Patients. MDPI. [Link]

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A Head-to-Head Comparison of Dorzolamide Formulations: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of glaucoma therapeutics, dorzolamide, a potent carbonic anhydrase inhibitor, stands as a cornerstone for managing elevated intraocular pressure (IOP). Its efficacy in reducing aqueous humor production is well-established. However, the formulation of this active pharmaceutical ingredient (API) plays a pivotal role in its clinical performance, influencing not only its therapeutic effect but also patient adherence and long-term ocular health. This guide provides a comprehensive, head-to-head comparison of different dorzolamide formulations, supported by experimental data and methodological insights to inform researchers, scientists, and drug development professionals.

The Crucial Role of Formulation in Ophthalmic Drug Delivery

The eye presents a formidable barrier to drug delivery. The short residence time of topical drops, due to blinking and tear turnover, coupled with the cornea's low permeability, necessitates formulations that are not only effective but also well-tolerated and capable of maximizing drug bioavailability. For a chronic condition like glaucoma, where lifelong treatment is often necessary, the formulation's impact on the ocular surface becomes a critical consideration.

Mechanism of Action of Dorzolamide

Dorzolamide lowers IOP by inhibiting carbonic anhydrase isoenzyme II, which is predominantly found in the ciliary processes of the eye.[1] This inhibition reduces the formation of bicarbonate ions, which in turn decreases aqueous humor secretion and, consequently, lowers IOP.[2]

cluster_ciliary_process Ciliary Process Epithelium CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ (Carbonic Acid) CO2_H2O->H2CO3 Carbonic Anhydrase II HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H Aqueous_Humor Aqueous Humor Secretion HCO3_H->Aqueous_Humor Bicarbonate-driven fluid transport IOP IOP Aqueous_Humor->IOP Determines IOP_Reduced Reduced IOP Aqueous_Humor->IOP_Reduced Dorzolamide Dorzolamide Dorzolamide->H2CO3 Inhibits

Caption: Mechanism of action of dorzolamide in reducing intraocular pressure.

Comparative Analysis of Dorzolamide Formulations

This section dissects the key formulation strategies for dorzolamide, comparing their performance based on clinical and preclinical data.

Preservative-Containing vs. Preservative-Free Formulations

The inclusion of preservatives, most commonly benzalkonium chloride (BAK), in multi-dose ophthalmic solutions is a standard practice to prevent microbial contamination.[3] However, the long-term use of BAK has been associated with ocular surface disease, including dry eye, inflammation, and damage to the corneal epithelium.[4] This has led to the development of preservative-free (PF) formulations.

Key Findings:

  • Efficacy: Clinical trials have consistently demonstrated that preservative-free and preservative-containing formulations of the dorzolamide/timolol fixed combination are equivalent in their IOP-lowering efficacy.[5][6] A randomized, double-masked study found that the difference in mean change from baseline IOP between the two formulations was less than 0.5 mmHg at all study time points.[5]

  • Tolerability: While overall tolerability is generally similar, some studies report a lower incidence of ocular burning and stinging with the preservative-free formulation.[5] For patients with pre-existing ocular surface disease or those on multiple preserved topical medications, preservative-free options are often preferred to reduce the cumulative preservative burden.[3][4]

Brand-Name vs. Generic Formulations

The advent of generic dorzolamide formulations has significantly reduced treatment costs. However, questions regarding their therapeutic equivalence to the brand-name product (Trusopt®) have been a subject of debate.

Key Findings:

  • Bioequivalence: The U.S. Food and Drug Administration (FDA) requires generic ophthalmic solutions to be qualitatively (Q1) and quantitatively (Q2) the same as the reference listed drug in terms of the active ingredient and to have comparable physicochemical properties such as pH, viscosity, and osmolality.[7] Bioequivalence can be established through in vivo clinical endpoint studies or, in some cases, waived if the formulation is identical to the reference product.[7]

  • Therapeutic Equivalence: Most studies have shown that generic dorzolamide formulations have a similar IOP-lowering effect compared to the brand-name drug.[8][9][10] However, some reports suggest that differences in inactive ingredients, bottle design, and drop size can lead to variations in tolerability and, in some cases, efficacy.[11][12] For instance, a higher pH in some generic dorzolamide/timolol formulations compared to the brand-name product has been noted, which could potentially affect corneal penetration.[12]

Monotherapy vs. Fixed-Combination Therapies

To enhance IOP reduction and improve patient compliance, dorzolamide is frequently co-formulated with other glaucoma medications, most notably the beta-blocker timolol.

Key Findings:

  • Enhanced Efficacy: The fixed combination of dorzolamide 2% and timolol 0.5% (Cosopt®) has been shown to provide a greater IOP-lowering effect than monotherapy with either component alone.[13][14] The combination therapy can result in an additional 1-3 mmHg reduction in IOP compared to timolol or dorzolamide monotherapy.[13]

  • Patient Convenience: Fixed-combination therapies simplify the treatment regimen, which can lead to better adherence for patients who would otherwise need to administer multiple eye drops.[15]

  • Triple-Combination Therapy: For patients requiring further IOP reduction, a triple-fixed combination of dorzolamide, timolol, and brimonidine is also available in some regions and has demonstrated superior efficacy compared to the dual-combination therapy.[16]

Novel Drug Delivery Systems

Research is ongoing to develop novel dorzolamide formulations that can enhance bioavailability and prolong its duration of action, thereby reducing dosing frequency.

Key Findings:

  • In Situ Gels and Nanoemulsions: Formulations such as in situ gel nanoemulsions have shown promise in preclinical studies.[17][18][19] These systems are liquid upon instillation and transform into a gel in the cul-de-sac of the eye, increasing the precorneal residence time of the drug.[20] Studies in rabbits have indicated that these novel formulations can lead to a faster onset of action and a prolonged effect compared to conventional eye drops.[19]

  • Nanoparticle-Based Carriers: Nanotechnology-based approaches, including polymeric nanoparticles and solid lipid nanoparticles, are being explored to facilitate sustained drug release and improve corneal permeation.[21][22]

Quantitative Comparison of Dorzolamide Formulations

Formulation TypeKey Performance IndicatorSupporting Experimental Data
Preservative-Free vs. Preserved IOP ReductionEquivalent efficacy; mean IOP difference <0.5 mmHg between PF and preserved dorzolamide/timolol.[5]
TolerabilityLower incidence of burning/stinging with PF formulations (16.0% vs. 21.5% for dorzolamide/timolol).[5]
Brand-Name vs. Generic IOP ReductionGenerally comparable; a crossover study showed a mean IOP difference of -0.27 mmHg between generic and brand dorzolamide.[8][10]
Physicochemical PropertiesVariations in pH and viscosity have been reported between some generic and brand formulations.[12]
Monotherapy vs. Fixed-Combination IOP ReductionDorzolamide/timolol fixed combination provides an additional 1-3 mmHg IOP reduction compared to monotherapy.[13] At 3 months, the combination reduced IOP by 27.4% at trough, versus 22.2% for timolol and 15.5% for dorzolamide alone.[14]
Novel Formulations (In Situ Gels) Bioavailability & DurationPreclinical studies in rabbits show enhanced biological performance and prolonged effect compared to conventional solutions.[18][19]

Experimental Protocols for Formulation Evaluation

The rigorous evaluation of ophthalmic formulations is crucial for ensuring their safety and efficacy. Below are detailed protocols for key experiments.

In Vivo IOP Measurement in an Animal Model (Rabbit)

This protocol is designed to assess the IOP-lowering efficacy of different dorzolamide formulations in a normotensive rabbit model.

Rationale: Rabbits are a commonly used model for ocular toxicity and efficacy studies due to the large size of their eyes, which facilitates drug administration and IOP measurement.[23]

Workflow Diagram:

Acclimatization Animal Acclimatization (1 week) Baseline_IOP Baseline IOP Measurement (Tonometer) Acclimatization->Baseline_IOP Randomization Randomization into Treatment Groups Baseline_IOP->Randomization Drug_Instillation Topical Instillation of Formulation (e.g., 50 µL) Randomization->Drug_Instillation IOP_Monitoring IOP Measurement at Pre-defined Time Points (e.g., 0, 1, 2, 4, 6, 8, 12, 24h) Drug_Instillation->IOP_Monitoring Data_Analysis Data Analysis (Change from Baseline, AUC) IOP_Monitoring->Data_Analysis

Caption: Workflow for in vivo IOP measurement in a rabbit model.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male New Zealand white rabbits for at least one week under standard laboratory conditions.

  • Baseline IOP Measurement: Measure the baseline IOP of both eyes using a calibrated tonometer (e.g., Tono-Pen) after applying a topical anesthetic (e.g., 0.5% proparacaine hydrochloride).

  • Randomization: Randomly assign the animals to different treatment groups (e.g., vehicle control, brand-name formulation, generic formulation, preservative-free formulation).

  • Drug Administration: Instill a precise volume (e.g., 50 µL) of the respective formulation into the conjunctival sac of one eye, while the contralateral eye may serve as a control.

  • IOP Monitoring: Measure IOP at predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours) post-instillation.

  • Data Analysis: Calculate the mean change in IOP from baseline for each group at each time point. The area under the curve (AUC) of the IOP reduction-time profile can also be calculated to compare the overall efficacy.

In Vitro Corneal Permeation Study (Franz Diffusion Cell)

This protocol assesses the ability of different dorzolamide formulations to permeate the cornea.

Rationale: The Franz diffusion cell is a standard and reliable method for evaluating the in vitro permeation of drugs through biological membranes, providing insights into their potential for in vivo absorption.

Workflow Diagram:

Cornea_Excision Excise Cornea from Freshly Enucleated Eyeball Mounting Mount Cornea on Franz Diffusion Cell Cornea_Excision->Mounting Formulation_Application Apply Formulation to Donor Compartment Mounting->Formulation_Application Sampling Sample from Receptor Compartment at Time Intervals Formulation_Application->Sampling Drug_Quantification Quantify Drug Concentration (e.g., HPLC) Sampling->Drug_Quantification Permeability_Calculation Calculate Permeability Parameters (Flux, Papp) Drug_Quantification->Permeability_Calculation

Caption: Workflow for in vitro corneal permeation study using a Franz diffusion cell.

Step-by-Step Methodology:

  • Corneal Preparation: Excise the cornea from a freshly enucleated animal eye (e.g., rabbit or porcine) and rinse with a balanced salt solution.

  • Franz Cell Assembly: Mount the excised cornea between the donor and receptor compartments of a Franz diffusion cell, with the epithelial side facing the donor compartment.

  • Receptor Phase: Fill the receptor compartment with a suitable medium (e.g., phosphate-buffered saline) and maintain it at 37°C with constant stirring.

  • Formulation Application: Apply a known volume of the dorzolamide formulation to the donor compartment.

  • Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh medium.

  • Drug Quantification: Analyze the concentration of dorzolamide in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the steady-state flux (Jss) and the apparent permeability coefficient (Papp) to compare the corneal permeability of the different formulations.

Conclusion and Future Directions

The choice of dorzolamide formulation has significant implications for clinical practice and patient outcomes. While preservative-free and preserved formulations offer comparable efficacy, the former may provide a better tolerability profile for sensitive patients. Generic formulations are a cost-effective alternative, but careful consideration of their physicochemical properties and potential for variability is warranted. Fixed-combination therapies represent a valuable strategy for enhancing efficacy and patient adherence.

The future of dorzolamide delivery lies in the development of novel formulations that can provide sustained drug release, thereby reducing the burden of frequent administration and improving the management of glaucoma. Continued research into nanoemulsions, in situ gels, and other advanced drug delivery systems will be crucial in realizing this goal.

References

  • Yildirim, N., et al. (2016). Comparison of the efficacy and tolerability of preservative-free and preservative-containing formulations of the dorzolamide/timolol fixed combination (COSOPT™) in patients with elevated intraocular pressure in a randomized clinical trial. British Journal of Ophthalmology, 100(9), 1250-1255.
  • Clines, D., & Lemor, M. (2017). Efficacy, safety and tolerability of combination therapy with timolol and dorzolamide in glaucoma and ocular hypertension. Clinical Ophthalmology, 11, 1979-1985.
  • Fahmy, I. A., & El-Gendy, A. A. (2013). Safety, tolerability, and efficacy of fixed combination therapy with dorzolamide hydrochloride 2% and timolol maleate 0.5% in glaucoma and ocular hypertension. Clinical Ophthalmology, 7, 1035-1041.
  • Drugs.com. Dorzolamide and Timolol Ophthalmic Solution: Package Insert / Prescribing Info.
  • Wikipedia. Dorzolamide.
  • RxList. Dorzolamide: Side Effects, Uses, Dosage, Interactions, Warnings.
  • Ammar, H. O., et al. (2010). Development of dorzolamide hydrochloride in situ gel nanoemulsion for ocular delivery. Drug Development and Industrial Pharmacy, 36(8), 964-972.
  • GoodRx. Dorzolamide (Trusopt): Uses, Side Effects, Dosage & More.
  • WebMD. Dorzolamide (Trusopt): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
  • Mayo Clinic. (2025, May 1). Dorzolamide (Ophthalmic Route) - Side effects & dosage.
  • Singh, G., & Gupta, A. (2018). Preservatives in glaucoma medication. British Journal of Ophthalmology, 102(7), 869-873.
  • Ammar, H. O., et al. (2010). Development of dorzolamide hydrochloride in situ gel nanoemulsion for ocular delivery. PubMed.
  • Gupta, S., & Agarwal, R. (2016). Generics versus brand-named drugs for glaucoma: the debate continues. Indian Journal of Ophthalmology, 64(11), 789-792.
  • U.S. Food and Drug Administration. (2017). Draft Guidance on Dorzolamide Hydrochloride.
  • Ammar, H. O., et al. (2010). Development of dorzolamide hydrochloride in situ gel nanoemulsion for ocular delivery. PubMed.
  • Popa, C., et al. (2022). A Randomized, Double-Masked, Active-Controlled, Crossover Phase III Equivalence Study of Generic Dorzolamide 2% versus Innovator Trusopt® Eye Drop Solution in Subjects with Open-Angle Glaucoma or Ocular Hypertension. Journal of Ophthalmology.
  • Lee, N. Y., et al. (2016). Comparison of the Effects of Dorzolamide/Timolol Fixed Combination versus Latanoprost on Intraocular Pressure and Ocular Perfusion Pressure in Patients with Normal-Tension Glaucoma: A Randomized, Crossover Clinical Trial. PLOS One.
  • Kim, J. H., et al. (2014). Efficacy and Safety of Glaucoma Patients' Switch from a 2% Dorzolamide/0.5% Timolol Fixed-Combination Brand-Name Drug to Its Generic Counterpart. Korean Journal of Ophthalmology, 28(5), 386-392.
  • Justiniano, J. M., et al. (2024). Triple-fixed Combination of Dorzolamide/Timolol/Brimonidine: Efficacy Study in Bolivian Population. Journal of Current Glaucoma Practice, 18(4), 137-141.
  • Singh, G., & Gupta, A. (2018).
  • Al-Basha, D. A., et al. (2024). Advances in dorzolamide hydrochloride delivery: harnessing nanotechnology for enhanced ocular drug delivery in glaucoma management. Frontiers in Pharmacology.
  • Boyle, J. E., et al. (1998). A randomized trial comparing the dorzolamide-timolol combination given twice daily to monotherapy with timolol or dorzolamide. Ophthalmology, 105(10), 1945-1951.
  • Popa, C., et al. (2022). A Randomized, Double-Masked, Active-Controlled, Crossover Phase III Equivalence Study of Generic Dorzolamide 2% versus Innovator Trusopt® Eye Drop Solution in Subjects with Open-Angle Glaucoma or Ocular Hypertension.
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  • Koytchev, R., et al. (2013). Pharmacodynamic equivalence study of two preparations of eye drops, containing dorzolamide in healthy volunteers. Medical Science Monitor, 19, 1056-1060.
  • Koytchev, R., & Al-Haffar, M. (2011). Pharmacodynamic equivalence study of two preparations of eye drops containing dorzolamide and timolol in healthy volunteers. Arzneimittelforschung, 61(5), 282-286.
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (+)-(Trans)-dorzolamide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of (+)-(Trans)-dorzolamide, a potent carbonic anhydrase inhibitor commonly used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As researchers and scientists, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we handle, including their safe and compliant disposal.

Understanding the Compound: this compound Hydrochloride

This compound, often used as its hydrochloride salt, is a sulfonamide derivative.[1][2] Its primary hazard, as identified in its Safety Data Sheets (SDS), is that it is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[3][4] While not classified as a carcinogen by IARC, NTP, or OSHA, its potential for systemic effects upon absorption necessitates careful handling and disposal.[3]

Key Chemical and Toxicological Properties:

PropertyInformationSource
Chemical Formula C10H17ClN2O4S3[5]
Appearance White to off-white crystalline powder[2]
Solubility Soluble in water[2]
Acute Toxicity (Oral) Harmful if swallowed. LD50 Oral - Rat - 1,927 mg/kg.[3][4]
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs (Central nervous system, Gastrointestinal tract, Bone, Blood, Bladder).[3][6]

The Critical Step: Hazardous Waste Determination

The cornerstone of proper chemical disposal is the hazardous waste determination, as mandated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] As the generator of the waste, your facility is legally responsible for determining if your this compound waste is hazardous.[7]

A pharmaceutical waste can be classified as hazardous in two ways:

  • Listed Hazardous Waste: The EPA maintains specific lists of hazardous wastes (F, K, P, and U lists).[5][9] As of the writing of this guide, this compound is not explicitly found on the P or U lists of discarded commercial chemical products.[5][9][10] However, it is imperative to consult the most current lists and your facility's specific waste profiles.

  • Characteristic Hazardous Waste: If a waste is not listed, it is still considered hazardous if it exhibits one or more of the following characteristics:

    • Ignitability (D001): This is unlikely for dorzolamide solid form but should be considered for any solutions.[5][11]

    • Corrosivity (D002): Pertains to aqueous wastes with a pH ≤ 2 or ≥ 12.5.[5][11]

    • Reactivity (D003): Characterized by instability, violent reactions with water, or potential to explode.[5][11]

    • Toxicity (D004-D043): Determined if the waste leaches toxic constituents at concentrations above regulatory limits, as determined by the Toxicity Characteristic Leaching Procedure (TCLP).[5] Given that dorzolamide may cause organ damage, its potential to be a toxic characteristic waste should be carefully evaluated.

The following flowchart outlines the decision-making process for the hazardous waste determination of this compound waste.

G start Start: this compound waste generated is_listed Is the waste a P- or U-listed hazardous waste? start->is_listed exhibits_characteristic Does the waste exhibit any characteristics of hazardous waste (Ignitability, Corrosivity, Reactivity, Toxicity)? is_listed->exhibits_characteristic No hazardous_waste Manage as RCRA Hazardous Pharmaceutical Waste is_listed->hazardous_waste Yes exhibits_characteristic->hazardous_waste Yes non_hazardous_waste Manage as Non-Hazardous Pharmaceutical Waste exhibits_characteristic->non_hazardous_waste No end End of Waste Determination hazardous_waste->end non_hazardous_waste->end

Sources

A Comprehensive Guide to Personal Protective Equipment (PPE) for Handling (+)-(Trans)-Dorzolamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(+)-(Trans)-Dorzolamide hydrochloride is a potent carbonic anhydrase II inhibitor used primarily in ophthalmic solutions to reduce intraocular pressure.[1] As an active pharmaceutical ingredient (API), it requires careful handling in a laboratory setting to mitigate risks of exposure and ensure personnel safety. This guide provides a detailed, step-by-step approach to selecting, using, and disposing of Personal Protective Equipment (PPE) when working with this compound.

Understanding the Risks: Why PPE is Crucial

Dorzolamide hydrochloride is classified as harmful if swallowed.[2][3][4] While primarily used topically in diluted solutions, the pure, solid form of the compound presents a greater risk of accidental ingestion or inhalation of dust particles.[1] Prolonged or repeated exposure may cause damage to organs such as the central nervous system, gastrointestinal tract, bone, blood, and bladder.[3][5] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.

Core PPE Requirements for Handling this compound

A risk-based approach should always be applied to determine the appropriate level of PPE. For handling solid this compound, the following PPE is considered essential:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles with side-shieldsProtects against accidental splashes or dust particles entering the eyes. Standard safety glasses may not provide adequate protection from airborne particulates.
Hand Protection Nitrile glovesProvides a barrier against skin contact. Gloves should be inspected for tears or defects before use.[6]
Body Protection Laboratory coat or disposable gownPrevents contamination of personal clothing and skin. For larger quantities, an apron or impervious clothing may be necessary.[7][8]
Respiratory Protection NIOSH-approved respiratorRequired when there is a risk of generating dust, such as during weighing or transfer of the solid compound. The specific type of respirator will depend on the potential exposure concentration.[1][5]

Step-by-Step PPE Protocol: From Donning to Disposal

Adherence to a strict protocol for putting on (donning) and taking off (doffing) PPE is fundamental to preventing cross-contamination.

Donning Sequence:
  • Hand Hygiene: Begin by washing hands thoroughly with soap and water.

  • Gown/Coat: Put on the laboratory coat or gown, ensuring it is fully fastened.

  • Respirator: If required, perform a fit check for the respirator to ensure a proper seal.

  • Eye Protection: Put on safety goggles.

  • Gloves: Don gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.

Doffing Sequence (to minimize contamination):
  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately in a designated waste container.

  • Hand Hygiene: Perform hand hygiene.

  • Gown/Coat: Remove the lab coat or gown by folding it inward, avoiding contact with the contaminated exterior.

  • Eye Protection: Remove safety goggles.

  • Respirator: Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational Plans: Handling Spills and Disposal

Spill Management:

  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep or vacuum the spilled material to avoid generating dust.[1]

    • Place the collected material in a clean, dry, sealable, and labeled container for disposal.[1]

  • Major Spills:

    • Evacuate the area and move upwind.[1]

    • Alert emergency responders.[1]

    • Only personnel with full-body protective clothing and breathing apparatus should enter the area.[1]

Disposal:

All waste contaminated with this compound, including used PPE and spill cleanup materials, must be disposed of in accordance with local, regional, and national regulations for hazardous waste.[2][3] Do not dispose of this material into the sewer system.[5]

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process and workflow for utilizing PPE when handling this compound.

PPE_Workflow cluster_Preparation Preparation cluster_Selection PPE Selection cluster_Procedure Procedure cluster_Disposal Disposal Assess_Task Assess Task (e.g., weighing, preparing solution) Identify_Hazards Identify Hazards - Inhalation of dust - Skin/Eye contact - Ingestion Assess_Task->Identify_Hazards Select_Eye Eye Protection: Safety Goggles Identify_Hazards->Select_Eye Select_Hand Hand Protection: Nitrile Gloves Identify_Hazards->Select_Hand Select_Body Body Protection: Lab Coat/Gown Identify_Hazards->Select_Body Select_Respiratory Respiratory Protection: NIOSH-approved Respirator (if dust is generated) Identify_Hazards->Select_Respiratory Donning Don PPE (Correct Sequence) Select_Eye->Donning Select_Hand->Donning Select_Body->Donning Select_Respiratory->Donning Handling Handle this compound Donning->Handling Doffing Doff PPE (Correct Sequence) Handling->Doffing Dispose_Waste Dispose of Contaminated Waste (including PPE) in accordance with regulations Doffing->Dispose_Waste

Caption: PPE selection and workflow for handling this compound.

Conclusion

A robust PPE program is indispensable for the safe handling of this compound in a research and development setting. By understanding the associated hazards and meticulously following the procedural guidelines for PPE selection, use, and disposal, laboratories can significantly minimize the risk of exposure and ensure a safe working environment for all personnel.

References

  • Dorzolamide hydrochloride. (n.d.). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.